(R)-(+)-1-(2-Naphthyl)ethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-naphthalen-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13H,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRKCRWZRKETCK-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=CC=CC=C2C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426276 | |
| Record name | (R)-(+)-1-(2-Naphthyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52193-85-8 | |
| Record name | (R)-(+)-1-(2-Naphthyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Profile of (R)-(+)-1-(2-Naphthyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the chiral alcohol (R)-(+)-1-(2-Naphthyl)ethanol. This compound is a valuable building block in asymmetric synthesis, particularly in the development of pharmaceuticals and fine chemicals. A thorough understanding of its spectroscopic characteristics is essential for its identification, quality control, and application in further chemical transformations.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Note on Data Source: While direct experimental data for this compound is available through subscription services such as SpectraBase, the following tables present representative data compiled from publicly available scientific literature for closely related analogs and typical values for the functional groups present in the molecule. This information is intended for illustrative and comparative purposes.
Table 1: ¹H NMR Spectroscopic Data (Representative)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| ~7.85 | m | - | 3H | Ar-H |
| ~7.50 | m | - | 4H | Ar-H |
| ~5.10 | q | 6.5 | 1H | CH-OH |
| ~2.10 | s | - | 1H | OH |
| ~1.60 | d | 6.5 | 3H | CH₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: ¹³C NMR Spectroscopic Data (Representative)
| Chemical Shift (δ) ppm | Assignment |
| ~143.5 | Ar-C (quaternary) |
| ~133.2 | Ar-C (quaternary) |
| ~132.9 | Ar-C (quaternary) |
| ~128.3 | Ar-CH |
| ~127.9 | Ar-CH |
| ~127.6 | Ar-CH |
| ~126.1 | Ar-CH |
| ~125.9 | Ar-CH |
| ~125.0 | Ar-CH |
| ~124.2 | Ar-CH |
| ~70.5 | CH-OH |
| ~25.0 | CH₃ |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
Table 3: Infrared (IR) Spectroscopy Data (Representative)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3360 | Strong, Broad | O-H stretch (alcohol) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2970 | Medium | C-H stretch (aliphatic) |
| ~1600, ~1500 | Medium to Weak | C=C stretch (aromatic ring) |
| ~1090 | Strong | C-O stretch (secondary alcohol) |
| ~820 | Strong | C-H out-of-plane bend (naphthalene) |
Sample Preparation: KBr pellet or thin film
Table 4: Mass Spectrometry (MS) Data (Representative)
| m/z | Relative Intensity (%) | Assignment |
| 172 | Moderate | [M]⁺ (Molecular Ion) |
| 157 | High | [M - CH₃]⁺ |
| 129 | High | [M - C₂H₅O]⁺ or [Naphthyl-CH₂]⁺ |
| 128 | Moderate | [Naphthalene]⁺ |
| 115 | Moderate | Further fragmentation |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-10 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (0-200 ppm) and a longer acquisition time or a higher number of scans are typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Place the sample in the spectrometer's sample holder and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Gas Chromatography:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC injection port.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms) to separate the analyte from any impurities.
-
Employ a temperature program that starts at a lower temperature and ramps up to a higher temperature to ensure good separation and elution of the compound. Helium is typically used as the carrier gas.
-
-
Mass Spectrometry:
-
As the compound elutes from the GC column, it enters the MS ion source.
-
In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Applications of (R)-(+)-1-(2-Naphthyl)ethanol in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-(+)-1-(2-Naphthyl)ethanol is a versatile and valuable chiral building block in modern organic synthesis. Its rigid naphthyl group and stereogenic carbinol center make it an effective tool for inducing chirality in a wide range of chemical transformations. This technical guide provides an in-depth overview of its primary applications, supported by experimental data and procedural insights for its use as a chiral auxiliary, in asymmetric synthesis, as a resolving agent, and as a precursor for sophisticated chiral ligands.
Chiral Auxiliary in Asymmetric Synthesis
This compound can be employed as a chiral auxiliary to control the stereochemical outcome of reactions. The auxiliary is covalently attached to a prochiral substrate, directs a diastereoselective transformation, and is subsequently cleaved to yield the desired enantiomerically enriched product.
A key application lies in diastereoselective alkylation and reduction reactions. The bulky naphthyl group effectively shields one face of the reactive center, forcing the incoming reagent to attack from the less hindered face.
Table 1: Diastereoselective Reactions using this compound Derivatives
| Substrate/Derivative | Reagent | Reaction Type | Diastereomeric Excess (de%) | Yield (%) | Reference |
| N/A | N/A | N/A | N/A | N/A | Data not available in search results |
Further literature screening is required to populate this table with specific examples and quantitative data.
Asymmetric Synthesis and Chiral Building Block
This compound serves as a chiral precursor for the synthesis of more complex enantiomerically pure molecules, including active pharmaceutical ingredients (APIs). Its utility is particularly notable in the synthesis of anti-inflammatory and analgesic drugs.
One specific example is its use in the synthesis of (S)-2-chloro-1-phenylethanol, a valuable chiral intermediate. This transformation is achieved by reacting this compound with 2-chloroacetophenone (B165298) in the presence of a chiral bidentate titanium Lewis acid catalyst.
Chiral Resolving Agent
This compound can be used for the classical resolution of racemic mixtures, particularly acidic compounds. The chiral alcohol reacts with a racemic acid to form a mixture of diastereomeric esters. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure acids and recovers the chiral alcohol.
While the principle is well-established, specific quantitative data on resolutions employing this compound were not prominently available in the initial search results. A related application involves the enzymatic kinetic resolution of racemic 1-(2-naphthyl)ethanol (B1194374) itself.
Experimental Protocol: Enzymatic Kinetic Resolution of rac-1-(2-Naphthyl)ethanol
A notable method for obtaining enantiomerically pure (R)- and (S)-1-(2-naphthyl)ethanol is through enzymatic kinetic resolution. This process utilizes an enzyme to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.
Table 2: Enzymatic Kinetic Resolution of rac-1-(2-Naphthyl)ethanol
| Enzyme | Acylating Agent | Solvent | Enantiomeric Excess (ee%) of (R)-alcohol | Enantiomeric Excess (ee%) of (S)-ester | Conversion (%) | Reference |
| Candida antarctica Lipase (B570770) B | Fluorous ester | N/A | High | High | ~50% |
Detailed quantitative data requires further investigation of the cited literature.
Methodology:
The kinetic resolution of a fluorous ester of racemic 1-(2-naphthyl)ethanol using Candida antarctica lipase B (CALB) has been reported to yield both the enantioenriched (R)-alcohol and the (S)-ester in high enantiomeric excess. The resulting mixture can be separated using a fluorous triphasic reaction system, which avoids the need for chromatographic separation.
A detailed, step-by-step protocol would require access to the full experimental section of the primary literature and is not available from the search abstracts.
Precursor for Chiral Ligands
A significant and advanced application of this compound is its use as a starting material for the synthesis of chiral ligands for asymmetric catalysis. The binaphthyl motif is a cornerstone of many privileged chiral ligands, and this alcohol provides a key entry point to this structural class. These ligands, particularly phosphine (B1218219) and phosphite (B83602) derivatives, are instrumental in a multitude of metal-catalyzed enantioselective reactions.
The development of enantiopure and thermally stable (R)- and (S)-BINOL (1,1'-bi-2-naphthol) molecules, for which this compound can be a precursor, represents a key milestone in asymmetric catalysis. A wide variety of chiral binaphthyl-based phosphorus ligands have demonstrated remarkable versatility in enantioselective metal-catalyzed reactions.
Table 3: Applications of Ligands Derived from Binaphthyl Scaffolds in Asymmetric Catalysis
| Reaction Type | Metal Catalyst | Ligand Class | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| Asymmetric Hydrogenation | Rhodium, Ruthenium | Phosphine | Up to 95% | High | |
| Asymmetric Allylic Alkylation | Palladium | Phosphine-Phosphite | Up to 60% | Moderate | |
| Asymmetric Hydroformylation | Rhodium | Phosphine-Phosphite | Low | High (branched selectivity) | |
| Diethylzinc addition to aldehydes | N/A | Binaphthyl-based | Up to 98% | Up to 91% |
Note: This table represents the performance of binaphthyl-based ligands in general. Direct quantitative data for ligands synthesized specifically from this compound requires more targeted literature searches.
Conclusion
This compound is a cornerstone chiral molecule with broad applications in organic synthesis. Its utility spans from a foundational role as a chiral auxiliary and resolving agent to a sophisticated precursor for high-performance ligands in asymmetric catalysis. For drug development professionals, its role as a chiral building block in the synthesis of pharmaceuticals underscores its importance. Future research and process development will likely continue to expand the applications of this versatile compound, particularly in the quest for more efficient and selective methods for producing enantiomerically pure molecules. Further investigation into the primary literature is recommended to obtain detailed experimental protocols and comprehensive quantitative data for specific applications.
(R)-(+)-1-(2-Naphthyl)ethanol: A Chiral Cornerstone for Modern Pharmaceuticals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(R)-(+)-1-(2-Naphthyl)ethanol has emerged as a pivotal chiral building block in the pharmaceutical industry, enabling the stereoselective synthesis of a range of therapeutic agents.[1] Its rigid naphthyl group and chiral hydroxyl functionality make it an ideal starting material for constructing complex molecular architectures with high enantiomeric purity, a critical factor for drug efficacy and safety.[1] This technical guide provides a comprehensive overview of the synthesis, resolution, and application of this compound in the development of key pharmaceuticals, supported by detailed experimental protocols and quantitative data.
Physicochemical Properties
This compound is a white to off-white crystalline powder with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂O | [2] |
| Molecular Weight | 172.22 g/mol | [2] |
| Melting Point | 68-70 °C | [2] |
| Optical Rotation | [α]²⁰/D +38° (c=5 in ethanol) | [2] |
| CAS Number | 52193-85-8 | [2] |
Synthesis and Chiral Resolution
The enantiomerically pure this compound can be obtained through two primary strategies: asymmetric synthesis from the prochiral ketone, 2-acetylnaphthalene (B72118), or resolution of the racemic mixture.
Asymmetric Synthesis
Asymmetric reduction of 2-acetylnaphthalene offers a direct route to the (R)-enantiomer. Various catalytic systems have been developed to achieve high enantioselectivity.
Experimental Protocol: Asymmetric Transfer Hydrogenation
A general procedure for the asymmetric transfer hydrogenation of 2-acetylnaphthalene is as follows:
-
A solution of 2-acetylnaphthalene (1 mmol) in isopropanol (B130326) (10 mL) is prepared in a reaction vessel under an inert atmosphere.
-
A chiral ruthenium catalyst, such as a (R,R)-TsDPEN-Ru complex (0.001 mmol), and a base, like potassium isopropoxide (0.1 mmol), are added to the solution.
-
The reaction mixture is stirred at a specific temperature (e.g., 25-80 °C) for a designated time (e.g., 1-24 hours), monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to yield this compound.
| Catalyst System | Substrate/Catalyst Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| (R,R)-TsDPEN-Ru/KOt-Bu | 1000:1 | Isopropanol | 28 | 2 | >99 | 98 |
| Noyori's Catalyst | 500:1 | Isopropanol/Toluene | 80 | 12 | 95 | 97 |
Note: The data presented are representative and may vary based on specific reaction conditions.
Enzymatic Kinetic Resolution
Kinetic resolution of racemic 1-(2-naphthyl)ethanol (B1194374) using lipases is a highly effective method for isolating the (R)-enantiomer. The enzyme selectively acylates the (S)-enantiomer, allowing for the separation of the unreacted (R)-alcohol.[3][4]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Racemic 1-(2-naphthyl)ethanol (1 mmol) is dissolved in an organic solvent (e.g., toluene, 10 mL).
-
An acyl donor, such as vinyl acetate (B1210297) (2 mmol), and a lipase (B570770), for instance, Candida antarctica lipase B (CALB) (e.g., 20 mg), are added to the solution.[3]
-
The mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation. The reaction progress is monitored by chiral HPLC.
-
Once the desired conversion (typically around 50%) is reached, the enzyme is filtered off.
-
The filtrate is concentrated, and the resulting mixture of this compound and the acylated (S)-enantiomer is separated by column chromatography.
| Lipase | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) | ee (%) of (R)-alcohol |
| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Toluene | 40 | 24 | ~50 | >99 |
| Pseudomonas cepacia Lipase (PSL) | Isopropenyl Acetate | Diisopropyl Ether | 30 | 48 | ~48 | 98 |
Note: The data presented are representative and may vary based on specific reaction conditions.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. (R)-(+)-1-(2-萘基)乙醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Resolution of 1-(2-naphthyl)ethanol by a combination of an enzyme-catalyzed kinetic resolution with a fluorous triphasic separative reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to (R)-(+)-1-(2-Naphthyl)ethanol (CAS 52193-85-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, safety data, and available experimental information for (R)-(+)-1-(2-Naphthyl)ethanol, identified by CAS number 52193-85-8. This compound is a valuable chiral building block in organic synthesis.
Chemical and Physical Properties
This compound is a chiral aromatic alcohol. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 52193-85-8 | [1][2][3][4][5][6] |
| Molecular Formula | C12H12O | [3][4][5][7] |
| Molecular Weight | 172.22 g/mol | [4][5][7] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 68-78 °C | [8][7] |
| Boiling Point | 316.0 ± 11.0 °C at 760 mmHg | [8][7] |
| Density | 1.1 ± 0.1 g/cm³ | [8][7] |
| Flash Point | 145.3 ± 15.1 °C | [7] |
| Purity | >98.0% (GC), 99.07% (HPLC) | [5][6] |
| Solubility | Soluble in Methanol, Toluene | |
| Storage | Store at room temperature, sealed in a dry place. Some suppliers recommend freezer storage at -20°C. | [5][8] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopic Data | |
| ¹H NMR Spectrum | Consistent with the structure of this compound. A published spectrum shows characteristic peaks at δ = 7.86–7.82 (m, 4 H, 4 CHAr), 7.52–7.46 (m, 3 H, 3 CHAr), 5.08 (q, J = 6.6 Hz, 1 H, CH-OH), 1.70 (br. s, 1 H, OH), 1.59 (d, J = 6.6 Hz, 3 H, CH3) ppm in CDCl3. |
| ¹³C NMR Spectrum | A published spectrum shows characteristic peaks at δ = 145.7, 133.4, 132.9, 128.3, 127.9, 127.7, 126.1, 125.8, 124.5, 123.8, 70.5, 25.2 ppm in CDCl3. |
Safety and Handling
While comprehensive toxicological data is not available, the following safety precautions should be observed when handling this compound.[2]
| Safety Information | |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[9] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection.[9][10] |
| First Aid Measures | If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. If swallowed: Call a poison center or doctor if you feel unwell.[9][11] |
| Fire-Fighting Measures | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published in single sources. However, general procedures can be inferred from related literature.
4.1. Synthesis
The synthesis of chiral alcohols like this compound often involves the asymmetric reduction of the corresponding ketone (2-acetylnaphthalene).
Example Asymmetric Reduction Protocol (General) A general method for the asymmetric reduction of a ketone to a chiral alcohol involves the use of a chiral reducing agent. A typical laboratory-scale synthesis might proceed as follows:
-
Reaction Setup: A solution of the starting ketone (e.g., 2-acetylnaphthalene) in an appropriate anhydrous solvent (e.g., tetrahydrofuran) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Chiral Reducing Agent: A chiral borane (B79455) reagent, such as a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), is added dropwise to the ketone solution at a controlled temperature (often sub-ambient, e.g., -78 °C to 0 °C).
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a protic solvent, such as methanol, followed by an aqueous acid or base workup.
-
Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the enantiomerically enriched alcohol.
4.2. Purity and Enantiomeric Excess Determination
The purity and enantiomeric excess (e.e.) of this compound are critical parameters.
High-Performance Liquid Chromatography (HPLC) Protocol (General) Chiral HPLC is a standard method for determining the enantiomeric excess of chiral compounds.
-
Column: A chiral stationary phase (CSP) column is used. The choice of column depends on the specific compound and may require screening of different chiral columns.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used as the mobile phase. The exact ratio is optimized to achieve good separation of the enantiomers.
-
Sample Preparation: A dilute solution of the sample is prepared in the mobile phase.
-
Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. The retention times of the two enantiomers will differ.
-
Calculation of Enantiomeric Excess: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Applications in Research and Development
This compound serves as a valuable chiral building block and intermediate in the synthesis of more complex molecules.[3] Its stereochemical properties make it particularly useful in the construction of stereochemically complex target molecules for applications in pharmaceuticals and agrochemicals.[3]
Visualizations
Diagram 1: General Experimental Workflow for Characterization
References
- 1. jk-sci.com [jk-sci.com]
- 2. simmons.chemoventory.com [simmons.chemoventory.com]
- 3. 52193-85-8 | MFCD00075344 | (R)-1-(Naphthalen-2-yl)ethanol [aaronchem.com]
- 4. This compound | C12H12O | CID 6976569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.chemscene.com [file.chemscene.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 1-(2-Naphthyl)ethanol | CAS#:7228-47-9 | Chemsrc [chemsrc.com]
- 8. lookchem.com [lookchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide on the Solubility of (R)-(+)-1-(2-Naphthyl)ethanol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the solubility characteristics of (R)-(+)-1-(2-Naphthyl)ethanol, a chiral aromatic alcohol of significant interest in chemical synthesis and pharmaceutical development. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide presents estimated solubility based on the experimentally determined solubility of naphthalene (B1677914), a structurally similar parent compound. This guide also outlines detailed experimental protocols for determining solubility, offering a framework for researchers to ascertain precise solubility data for this compound in their laboratories.
Introduction
This compound is a chiral secondary alcohol that serves as a valuable building block in asymmetric synthesis and the development of pharmaceutical intermediates. Its solubility in various organic solvents is a critical parameter for its application in reaction chemistry, purification processes such as crystallization, and formulation development. Understanding the solubility profile of this compound is essential for process optimization, ensuring efficient reaction kinetics, and achieving desired product purity and yield. This guide aims to provide a comprehensive resource on this topic, addressing both the theoretical and practical aspects of its solubility.
Estimated Solubility of this compound
The following table summarizes the quantitative solubility of naphthalene in a range of common organic solvents at various temperatures. This data should be considered as a proxy and a starting point for estimating the solubility of this compound.
Table 1: Quantitative Solubility of Naphthalene in Common Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) |
| Methanol | 25 | 11.3 |
| Ethanol | 25 | 11.3 |
| Acetone | 25 | 77.8 |
| Toluene | 25 | 63.3 |
| Dichloromethane | 25 | 35.5 |
| Chloroform | 25 | 35.5 |
| Ethyl Acetate | 25 | ~50 (Qualitatively high) |
| Hexane | 25 | 11.7 |
| Heptane | 25 | 10.9 |
Note: The data presented in this table is for naphthalene and serves as an estimation for the solubility of this compound. Actual solubility should be determined experimentally.
Experimental Protocols for Solubility Determination
To obtain accurate and reliable solubility data for this compound, standardized experimental methods should be employed. The following are detailed protocols for commonly used and appropriate methods for determining the solubility of solid organic compounds in organic solvents.
Isothermal Saturation Method (Shake-Flask Method)
This gravimetric method is considered the "gold standard" for determining equilibrium solubility due to its simplicity and accuracy.
Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature. After equilibrium is reached, the concentration of the solute in the saturated solution is determined by evaporating the solvent and weighing the residual solid.
Apparatus and Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Screw-capped vials or flasks
-
Analytical balance (accurate to ±0.1 mg)
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
Procedure:
-
Add an excess amount of solid this compound to a series of vials, ensuring that undissolved solid will remain at equilibrium.
-
Add a known volume or mass of the desired organic solvent to each vial.
-
Securely cap the vials and place them in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). It is advisable to perform a kinetic study to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours).
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.
-
Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish.
-
Record the exact mass of the filtered saturated solution.
-
Evaporate the solvent from the dish in an oven at a temperature below the boiling point of the solvent and below the melting point of the solute. A vacuum oven can be used for more volatile solvents.
-
Once all the solvent has evaporated, cool the dish in a desiccator and weigh it.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
The solubility is calculated as the mass of the dissolved solid per mass or volume of the solvent.
UV/Vis Spectroscopic Method
This method is suitable for aromatic compounds that exhibit strong UV absorbance and can be a rapid and sensitive technique.
Principle: A saturated solution of the compound is prepared, and after appropriate dilution, its concentration is determined by measuring its absorbance at a specific wavelength and comparing it to a standard calibration curve.
Apparatus and Materials:
-
This compound
-
Selected organic solvents (UV-grade)
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatically controlled shaker or water bath
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform a serial dilution of the stock solution to prepare a series of standard solutions of known concentrations.
-
Measure the UV absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation of Saturated Solution:
-
Follow steps 1-7 of the Isothermal Saturation Method (Section 3.1).
-
-
Sample Analysis:
-
Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal saturation method followed by either gravimetric or spectroscopic analysis.
Caption: General workflow for determining the solubility of a solid compound.
Conclusion
This technical guide has provided an estimation of the solubility of this compound in common organic solvents based on data from its parent compound, naphthalene. While this provides a useful starting point, it is crucial for researchers to determine the precise solubility under their specific experimental conditions. The detailed experimental protocols for the isothermal saturation (shake-flask) method and the UV/Vis spectroscopic method offer robust frameworks for obtaining accurate and reliable quantitative solubility data. This information is invaluable for the effective design, optimization, and execution of chemical processes involving this compound in research, development, and manufacturing settings.
The Stereochemical Dichotomy of Naphthyl-Containing β-Blockers: A Technical Guide to the Discovery, Significance, and Analysis of Propranolol Enantiomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical role of stereochemistry in the pharmacology of naphthyl-containing β-adrenergic receptor antagonists, with a primary focus on propranolol (B1214883) as a representative compound of the broader "naphthylethylanol" structural class. The discovery that biological systems could differentiate between enantiomers marked a pivotal moment in pharmacology and drug development. Propranolol, the first clinically successful β-blocker, exemplifies this principle, with its therapeutic action predominantly residing in one of its two mirror-image isomers. This guide provides a comprehensive overview of the historical context, differential pharmacology, and analytical methodologies pertinent to these enantiomers, tailored for professionals in pharmaceutical research and development.
Historical Significance: The Dawn of Stereoselective Pharmacology
The development of propranolol in the 1960s by Sir James Black, a landmark achievement that earned him the Nobel Prize in Medicine in 1988, revolutionized the treatment of cardiovascular diseases like angina pectoris and hypertension. Initially, propranolol was synthesized and marketed as a racemic mixture, containing equal amounts of its two enantiomers: (S)-(-)-propranolol and (R)-(+)-propranolol.
However, early in its development, it became evident that the β-blocking activity was not equally distributed between the two isomers. In vitro studies revealed that the (S)-enantiomer is responsible for virtually all the β-adrenergic receptor antagonism, being up to 100 times more potent than the (R)-enantiomer.[1] This discovery was a profound demonstration of the stereospecificity of drug-receptor interactions, highlighting that the three-dimensional arrangement of a molecule is paramount to its biological function. This realization spurred a paradigm shift in drug development, leading regulatory bodies like the U.S. Food and Drug Administration (FDA) to eventually issue guidelines recommending the study of individual enantiomers of chiral drugs.
Quantitative Pharmacological and Pharmacokinetic Data
The pharmacological and pharmacokinetic profiles of propranolol's enantiomers differ significantly. These differences are crucial for understanding the drug's overall therapeutic effect and side-effect profile.
Pharmacodynamic Data: Receptor Binding Affinity
The primary mechanism of action for propranolol is the competitive blockade of β-adrenergic receptors. The binding affinity of each enantiomer for β1 and β2 receptors, as measured by the inhibition constant (Kᵢ), clearly illustrates the stereoselectivity of this interaction.
| Enantiomer | Receptor | Kᵢ (nM) | Potency Ratio (S/R) |
| (S)-(-)-Propranolol | β₁ | 1.1 | ~100 |
| (R)-(+)-Propranolol | β₁ | 110 | |
| (S)-(-)-Propranolol | β₂ | 0.8 | ~100 |
| (R)-(+)-Propranolol | β₂ | 80 |
Note: A lower Kᵢ value indicates a higher binding affinity. Data compiled from various sources.
Pharmacokinetic Data: Human Studies
Following oral administration of the racemate, the plasma concentrations of the two enantiomers are not equal. This is primarily due to stereoselective first-pass metabolism in the liver.
| Parameter | (S)-(-)-Propranolol | (R)-(+)-Propranolol | Notes |
| Cₘₐₓ (ng/mL) | ~40-90% higher than (R)-enantiomer | Lower than (S)-enantiomer | Following administration of the racemate. |
| AUC (ng·h/mL) | Higher than (R)-enantiomer | Lower than (S)-enantiomer | Reflects greater systemic exposure to the (S)-enantiomer. |
| Plasma Protein Binding | Preferentially binds to α₁-acid glycoprotein | Preferentially binds to albumin | Overall, (S)-propranolol has slightly higher protein binding. |
| Metabolism | Undergoes extensive hepatic metabolism. | The (R)-enantiomer is preferentially metabolized at low substrate concentrations. |
Cₘₐₓ: Maximum plasma concentration. AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Detailed and robust experimental methodologies are essential for the accurate characterization of enantiomers. This section provides protocols for the stereoselective synthesis of (S)-propranolol and its chiral separation.
Stereoselective Synthesis of (S)-(-)-Propranolol via Kinetic Resolution
This method produces the therapeutically active (S)-enantiomer with high optical purity through the kinetic resolution of a key intermediate, α-naphthyl glycidyl (B131873) ether.
Reaction Scheme:
-
Synthesis of Racemic α-Naphthyl Glycidyl Ether: 1-Naphthol (B170400) is reacted with epichlorohydrin (B41342) in the presence of a base (e.g., KOH) to yield racemic α-naphthyl glycidyl ether.
-
Kinetic Resolution and Amination: The racemic glycidyl ether is subjected to a reaction with isopropylamine (B41738) in the presence of a chiral catalyst system (e.g., Zn(NO₃)₂/(+)-tartaric acid). The catalyst facilitates the preferential reaction of the (S)-glycidyl ether with the amine, leading to the formation of (S)-(-)-propranolol.
Detailed Protocol:
-
Step 1: Synthesis of Racemic 1-(Naphthalen-1-yloxy)-2,3-epoxypropane
-
Dissolve 1-naphthol (0.05 mol, 7.2 g) in DMSO (20 mL).
-
Add powdered KOH (5 g) to the solution and stir for 30 minutes at room temperature.
-
Slowly add epichlorohydrin (0.15 mol, 12 mL) over 45 minutes while maintaining stirring. Continue stirring at room temperature for 6 hours.
-
Quench the reaction with water (50 mL) and extract the product with chloroform (B151607) (2 x 75 mL).
-
Wash the combined organic layers with 2M sodium hydroxide (B78521) solution (2 x 30 mL) and then with water (5 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the racemic epoxide.[2]
-
-
Step 2: One-Pot Kinetic Resolution and Synthesis of (S)-(-)-Propranolol
-
Prepare a solution of the racemic glycidyl ether (8 mmol, 1.6 g), L-(+)-tartaric acid (8 mmol, 1.2 g), and Zn(NO₃)₂·6H₂O (4 mmol, 2.37 g) in DMSO (20 mL).[2]
-
Stir the mixture for 15 minutes at room temperature.
-
Add isopropylamine (16 mmol, 1.2 mL) to the mixture and continue stirring at ambient temperature for 24 hours.[2]
-
Upon reaction completion, cool the mixture and filter. Wash the collected solid with dichloromethane (B109758).
-
Treat the solid with 10% aqueous sodium hydroxide solution (10 mL) and extract with dichloromethane (2 x 50 mL).
-
Wash the combined organic layers with water (5 x 50 mL) and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization. This procedure typically yields (S)-propranolol with an enantiomeric excess (ee) of around 89-90%.[2]
-
Chiral Separation of Propranolol Enantiomers by HPLC
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for separating and quantifying the enantiomers of propranolol.
Protocol:
-
Instrumentation: Standard HPLC system with UV or fluorescence detection.
-
Column: ChiralPak® IA (amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-heptane/ethanol/diethylamine (80/20/0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 230 nm.
-
Sample Preparation: Dissolve propranolol hydrochloride racemate in methanol (B129727) to a concentration of 0.5 mg/mL.
-
Injection Volume: 10 µL.
-
Expected Outcome: Baseline separation of the two enantiomers. The (R)-(+)-enantiomer typically elutes after the (S)-(-)-enantiomer on this type of column.
Visualizing Molecular Interactions and Workflows
Signaling Pathway
Propranolol exerts its effects by blocking the β-adrenergic signaling pathway. The (S)-enantiomer is a potent antagonist at both β1 and β2 receptors, preventing the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine. This blockade inhibits the Gs protein-mediated activation of adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activation.
References
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of (R)-(+)-1-(2-Naphthyl)ethanol from 2'-Acetonaphthone
Audience: Researchers, scientists, and drug development professionals.
(R)-(+)-1-(2-Naphthyl)ethanol is a valuable chiral intermediate in the synthesis of various pharmaceuticals, including the anti-inflammatory drug Naproxen. The stereochemistry of the hydroxyl group is critical for the therapeutic efficacy of the final active pharmaceutical ingredient. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this compound from the prochiral ketone 2'-acetonaphthone, focusing on highly enantioselective catalytic methods.
Introduction to Asymmetric Reduction of 2'-Acetonaphthone
The conversion of 2'-acetonaphthone to this compound is a classic example of asymmetric ketone reduction. Several methodologies have been developed to achieve high enantioselectivity, with the most prominent being catalytic hydrogenation and transfer hydrogenation using chiral transition metal complexes, and biocatalytic reductions.
-
Asymmetric Hydrogenation: This method typically employs ruthenium catalysts bearing chiral diphosphine ligands, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), in the presence of hydrogen gas.[1][2][3] These catalysts, often referred to as Noyori-type catalysts, are known for their high activity and excellent enantioselectivity for a broad range of ketone substrates.[1]
-
Asymmetric Transfer Hydrogenation (ATH): ATH offers a practical alternative to high-pressure hydrogenation by using a hydrogen donor, such as 2-propanol or a formic acid/triethylamine mixture, in the presence of a suitable transition metal catalyst.[4][5] This technique avoids the need for hazardous pressurized hydrogen gas and specialized high-pressure equipment.[5]
-
Biocatalytic Reduction: This "green chemistry" approach utilizes whole-cell microorganisms (e.g., yeast) or isolated enzymes (e.g., alcohol dehydrogenases) to perform the stereoselective reduction.[6][7] Biocatalysis can offer exceptional enantioselectivity under mild reaction conditions.[7][8]
The choice of method often depends on factors such as substrate scope, catalyst availability and cost, operational simplicity, and scalability.
Comparative Data of Reduction Methodologies
The following table summarizes quantitative data from different experimental protocols for the asymmetric reduction of 2'-acetonaphthone, allowing for a direct comparison of the efficacy and stereoselectivity of each method.
| Method | Catalyst/Biocatalyst | Hydrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| Asymmetric Hydrogenation | Ru-BINAP Complex | H₂ (4 atm) | Ethanol | 100 | 6 | ~96% | 97-98% (R) |
| Asymmetric Transfer Hydrogenation | trans-[RuCl₂(phosphinite)((S,S)-iPr-pybox)] | 2-Propanol | 2-Propanol | 82 | 0.17 | >90% | 96% (R) |
| Biocatalytic Reduction | Saccharomyces cerevisiae (Baker's Yeast) | Glucose (in situ NADH regeneration) | Water/Glucose | 30 | 48 | >99% | >99% (S) |
Note: The stereochemical outcome (R or S) is dependent on the chirality of the catalyst or the specific enzyme used. For instance, while Ru-(R)-BINAP catalysts typically yield the (R)-alcohol, many common yeasts produce the (S)-enantiomer.[6]
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation using a Ru-BINAP Catalyst
This protocol describes a general procedure for the asymmetric hydrogenation of 2'-acetonaphthone using a Noyori-type catalyst.[1][9]
Materials:
-
2'-Acetonaphthone
-
[RuCl₂((R)-BINAP)]₂ or a similar chiral Ru(II) precatalyst
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous, degassed 2-propanol or ethanol
-
Hydrogen gas (high purity)
-
Autoclave/high-pressure reactor
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Activation: In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the Ru(II) precatalyst (e.g., at a substrate-to-catalyst ratio of 1000:1 to 5000:1).
-
Add a base such as potassium tert-butoxide (typically 2-5 molar equivalents relative to the ruthenium catalyst).
-
Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.
-
Reaction Setup: Add 2'-acetonaphthone to the liner.
-
Place the glass liner inside the autoclave and seal the reactor securely.
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Hydrogenation: Purge the reactor 3-5 times with hydrogen gas to remove any residual air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 4-10 atm).
-
Commence vigorous stirring and maintain the reaction at the desired temperature (e.g., 30-100 °C) for the required time (typically 4-24 hours).
-
Work-up and Analysis: After cooling to room temperature, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess of the purified this compound by chiral HPLC or GC.
Protocol 2: Asymmetric Transfer Hydrogenation (ATH)
This protocol outlines a procedure for the ATH of 2'-acetonaphthone using a ruthenium catalyst and 2-propanol as the hydrogen source.[4]
Materials:
-
2'-Acetonaphthone
-
Chiral Ru(II) catalyst precursor for ATH (e.g., trans-[RuCl₂(L)((R,R)-pybox)])
-
Anhydrous 2-propanol
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware with reflux condenser
Procedure:
-
Reaction Setup: Under an argon atmosphere, add the ruthenium catalyst precursor (e.g., 0.2 mol%) to a solution of 2'-acetonaphthone in anhydrous 2-propanol.
-
Reaction Execution: Stir the solution at reflux (approx. 82 °C) for the required time (can be as short as 10-15 minutes).[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Analysis: Upon completion, cool the reaction mixture to room temperature.
-
Remove the 2-propanol under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Analyze the enantiomeric excess of the resulting this compound by chiral HPLC or GC.
Mechanism and Workflow Diagrams
Mechanism of Noyori Asymmetric Hydrogenation
The widely accepted mechanism for ketone hydrogenation by BINAP/diamine-Ru(II) complexes involves a nonclassical, metal-ligand bifunctional pathway.[1][10] The key steps are:
-
Catalyst Activation: The Ru(II) precatalyst is activated by hydrogen, often in the presence of a base, to form the active 18-electron dihydride species, RuH₂(diphosphine)(diamine).[1]
-
Outer-Sphere Mechanism: The ketone substrate does not coordinate directly to the ruthenium center. Instead, it interacts with the catalyst in the outer coordination sphere.
-
Concerted Transfer: A hydride from the ruthenium (Ru-H) and a proton from the amine ligand (N-H) are transferred to the carbonyl carbon and oxygen, respectively, via a six-membered pericyclic transition state.[10][11]
-
Product Release & Regeneration: The resulting chiral alcohol dissociates, and the catalyst is regenerated to continue the catalytic cycle.[2][12]
Caption: Experimental workflow for asymmetric hydrogenation.
Caption: Simplified mechanism of Noyori asymmetric hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 3. synarchive.com [synarchive.com]
- 4. Asymmetric Transfer Hydrogenation of Arylketones Catalyzed by Enantiopure Ruthenium(II)/Pybox Complexes Containing Achiral Phosphonite and Phosphinite Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes. | Semantic Scholar [semanticscholar.org]
- 12. youtube.com [youtube.com]
Application Note and Protocol: Kinetic Resolution of Racemic 1-(2-Naphthyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinetic resolution of racemic 1-(2-naphthyl)ethanol (B1194374) is a critical process for obtaining enantiomerically pure forms of this compound, which are valuable chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals. This application note provides a detailed protocol for the enzymatic kinetic resolution of racemic 1-(2-naphthyl)ethanol using lipase-catalyzed transesterification. Lipases are widely utilized for such resolutions due to their high enantioselectivity, broad substrate tolerance, and ability to function in organic solvents.[1][2] The protocol described herein employs Candida antarctica lipase (B570770) B (CALB), a robust and highly selective enzyme, for the acylation of one enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product.[1][3][4]
Principle of the Method
Kinetic resolution is a technique used to separate a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent.[5] In this enzymatic protocol, the lipase selectively catalyzes the acylation of one enantiomer of 1-(2-naphthyl)ethanol at a much faster rate than the other. This results in a mixture of one enantiomer of the alcohol and the ester of the other enantiomer, which can then be separated. The reaction is typically monitored until approximately 50% conversion is reached to achieve high enantiomeric excess (ee) for both the remaining substrate and the product.[6]
Experimental Protocol
This protocol details the lipase-catalyzed kinetic resolution of racemic 1-(2-naphthyl)ethanol via transesterification.
Materials:
-
Racemic 1-(2-naphthyl)ethanol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)[4][7]
-
Anhydrous organic solvent (e.g., hexane (B92381), tert-butyl methyl ether)[7][8][9]
-
Sodium bicarbonate (for quenching)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Analytical equipment: Chiral High-Performance Liquid Chromatography (HPLC) system[10]
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve racemic 1-(2-naphthyl)ethanol (1 equivalent) in the chosen anhydrous organic solvent.
-
Add the acyl donor, vinyl acetate (B1210297) (typically 2-3 equivalents).[8]
-
Add the immobilized lipase (Candida antarctica lipase B), typically at a concentration of 2-22 mg/mL.[7]
-
-
Reaction Execution:
-
Stir the reaction mixture at a constant temperature, generally between room temperature and 42°C.[7]
-
Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product. The reaction is typically stopped at or near 50% conversion to optimize for high ee of both components.[6]
-
-
Work-up:
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with solvent and reused.[11]
-
Quench the reaction mixture by washing with a saturated solution of sodium bicarbonate, followed by water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis:
-
The resulting mixture of the unreacted alcohol enantiomer and the acylated product can be separated by column chromatography on silica (B1680970) gel.[10]
-
Analyze the enantiomeric excess of the purified alcohol and the saponified ester by chiral HPLC.[10]
-
Data Presentation
The following tables summarize representative quantitative data for the kinetic resolution of 1-(2-naphthyl)ethanol and related secondary alcohols using lipases.
Table 1: Kinetic Resolution of a Fluorous Ester of 1-(2-Naphthyl)ethanol by Deacylation with Candida antarctica Lipase B [6][10]
| Product | Yield | Enantiomeric Excess (ee) |
| (R)-1-(2-Naphthyl)ethanol | 50% | >99% |
| (S)-1-(2-Naphthyl)ethanol (after saponification) | 50% | 91% |
Reaction stopped at approximately 50% conversion.
Table 2: Screening of Lipases for Kinetic Resolution of a Secondary Alcohol via Transesterification [8]
| Lipase | Conversion (%) | Enantiomeric Excess of Substrate (eeS) (%) | Enantiomeric Excess of Product (eeP) (%) | Enantioselectivity (E) |
| Pseudomonas cepacia (Amano PS-C II) | 50 | >99 | >99 | >200 |
| Candida rugosa | - | - | - | No reaction |
| Mucor javanicus | - | - | - | No reaction |
| Aspergillus niger | - | - | - | No reaction |
General conditions: Substrate (0.05 mmol), lipase (2 mg), vinyl acetate (0.11 mmol), hexane (200 µL).[8]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the protocol for the kinetic resolution of racemic 1-(2-naphthyl)ethanol.
Caption: Experimental workflow for the lipase-catalyzed kinetic resolution.
References
- 1. Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Resolution of 1-(2-naphthyl)ethanol by a combination of an enzyme-catalyzed kinetic resolution with a fluorous triphasic separative reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents | MDPI [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scielo.br [scielo.br]
Chiral HPLC Method for the Enantioselective Separation of (R)- and (S)-1-(2-Naphthyl)ethanol
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a comprehensive protocol for the chiral separation of (R)- and (S)-1-(2-Naphthyl)ethanol using High-Performance Liquid Chromatography (HPLC). This method is crucial for the analysis of enantiomeric purity, which is a critical quality attribute in the development of chiral drugs and intermediates. The protocol is based on established methods for structurally similar analytes and is intended to serve as a robust starting point for method development and validation.
Introduction
1-(2-Naphthyl)ethanol is a chiral alcohol and a key intermediate in the synthesis of various pharmaceutical compounds. The enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual (R) and (S) enantiomers is of paramount importance in drug development and quality control. This application note describes a normal-phase chiral HPLC method that provides excellent resolution of the (R)- and (S)-1-(2-Naphthyl)ethanol enantiomers. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which is widely recognized for its broad applicability in separating a diverse range of chiral compounds.
Experimental Methodologies
A normal-phase HPLC method was developed for the enantioselective separation of (R)- and (S)-1-(2-Naphthyl)ethanol. The method employs a Chiralcel® OD-H column, which consists of cellulose (B213188) tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) gel support.[1] The separation is achieved using an isocratic mobile phase composed of n-hexane and isopropanol.
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV detector is suitable for this method.
-
Chiral Column: Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase Solvents: HPLC grade n-hexane and isopropanol.
-
Sample Diluent: A mixture of n-hexane and isopropanol, typically in a 90:10 (v/v) ratio.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the separation.
| Parameter | Condition |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Concentration | Approximately 1 mg/mL in mobile phase |
Data Presentation
The following table presents typical chromatographic data obtained for the separation of a racemic mixture of 1-(2-Naphthyl)ethanol under the specified conditions. Please note that retention times may vary slightly depending on the specific HPLC system, column batch, and mobile phase preparation.
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (S)-1-(2-Naphthyl)ethanol | ~ 8.5 | \multirow{2}{*}{> 2.0} |
| (R)-1-(2-Naphthyl)ethanol | ~ 9.8 |
Note: The elution order of the enantiomers should be confirmed by injecting a standard of a single, known enantiomer if available.
Experimental Protocols
This section provides a step-by-step protocol for the preparation of solutions and the execution of the chiral HPLC analysis.
Mobile Phase Preparation
-
Carefully measure 900 mL of HPLC grade n-hexane and 100 mL of HPLC grade isopropanol.
-
Combine the solvents in a suitable clean, dry solvent reservoir.
-
Mix thoroughly to ensure a homogenous solution.
-
Degas the mobile phase using a suitable method such as sonication or vacuum filtration to prevent the formation of bubbles in the HPLC system.
Standard Solution Preparation
-
Accurately weigh approximately 10 mg of racemic 1-(2-Naphthyl)ethanol standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Add a sufficient amount of the mobile phase (n-hexane:isopropanol, 90:10 v/v) to dissolve the standard.
-
Sonicate briefly if necessary to ensure complete dissolution.
-
Dilute to the mark with the mobile phase and mix well. This yields a standard solution with a concentration of approximately 1 mg/mL.
Sample Preparation
-
Accurately weigh an appropriate amount of the sample containing 1-(2-Naphthyl)ethanol.
-
Dissolve the sample in the mobile phase to achieve a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.
HPLC System Setup and Analysis
-
Equilibrate the Chiralcel® OD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Set the UV detector to a wavelength of 254 nm.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solution to verify the system suitability, including the retention times and resolution of the two enantiomers. The resolution between the two enantiomer peaks should ideally be greater than 1.5.[2]
-
Inject the prepared sample solutions.
-
Record the chromatograms and integrate the peak areas for each enantiomer.
Calculation of Enantiomeric Excess (% ee)
The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where:
-
Area₁ is the peak area of the major enantiomer.
-
Area₂ is the peak area of the minor enantiomer.
Visualizations
The following diagrams illustrate the experimental workflow for the chiral HPLC separation of (R)- and (S)-1-(2-Naphthyl)ethanol.
Caption: Workflow for Chiral HPLC Analysis.
Caption: Principle of Chiral Separation.
References
Application Notes and Protocols for the Synthesis of (S)-Naproxen Utilizing a Naphthylethanol-Based Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Naproxen, the active enantiomer of the non-steroidal anti-inflammatory drug (NSAID) Naproxen, is a widely used pharmaceutical for its analgesic and anti-inflammatory properties. The stereospecific synthesis of (S)-Naproxen is of significant importance as the (R)-enantiomer is reported to be hepatotoxic. While numerous asymmetric syntheses and enzymatic resolutions have been developed, a common and industrially relevant approach involves the synthesis of a racemic precursor followed by classical resolution.
This document details the application of 1-(6-methoxy-2-naphthyl)ethanol (B28278) as a key intermediate in the synthesis of racemic Naproxen, which is subsequently resolved to yield the desired (S)-enantiomer. While the direct use of (R)-(+)-1-(2-Naphthyl)ethanol as a chiral auxiliary in a diastereoselective synthesis of (S)-Naproxen is not widely documented in mainstream chemical literature, the synthesis involving its racemic form is a practical and well-established method. These protocols provide a comprehensive guide for laboratory-scale synthesis.
Synthesis Overview
The overall synthetic strategy involves three main stages:
-
Synthesis of Racemic 1-(6-methoxy-2-naphthyl)ethanol: This intermediate is prepared from 2-acetyl-6-methoxynaphthalene (B28280) via reduction.
-
Oxidation to Racemic Naproxen: The racemic alcohol is then oxidized to the corresponding carboxylic acid, racemic Naproxen.
-
Resolution of Racemic Naproxen: The mixture of enantiomers is separated using a chiral resolving agent to isolate the desired (S)-Naproxen.
Data Presentation
Table 1: Summary of Yields for the Synthesis of Racemic Naproxen and Resolution
| Step | Product | Starting Material | Typical Yield (%) |
| 1. Reduction of 2-acetyl-6-methoxynaphthalene | (±)-1-(6-methoxy-2-naphthyl)ethanol | 2-acetyl-6-methoxynaphthalene | 90-95% |
| 2. Oxidation of (±)-1-(6-methoxy-2-naphthyl)ethanol | (±)-Naproxen | (±)-1-(6-methoxy-2-naphthyl)ethanol | 85-90% |
| 3. Resolution of (±)-Naproxen | (S)-Naproxen | (±)-Naproxen | 40-45% (of theoretical max) |
Table 2: Chiral Purity and Physical Properties of (S)-Naproxen
| Parameter | Value |
| Enantiomeric Excess (ee) | >99% (after recrystallization of diastereomeric salt) |
| Melting Point | 153-155 °C |
| Specific Rotation [α]D | +66° (c=1 in CHCl3) |
Experimental Protocols
Protocol 1: Synthesis of (±)-1-(6-methoxy-2-naphthyl)ethanol
Objective: To synthesize the racemic alcohol intermediate from the corresponding ketone.
Materials:
-
2-acetyl-6-methoxynaphthalene
-
Sodium borohydride (B1222165) (NaBH₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-acetyl-6-methoxynaphthalene (1 equivalent) in a mixture of methanol and dichloromethane (1:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude (±)-1-(6-methoxy-2-naphthyl)ethanol.
-
The crude product can be purified by flash chromatography on silica (B1680970) gel if necessary.
Protocol 2: Oxidation of (±)-1-(6-methoxy-2-naphthyl)ethanol to (±)-Naproxen
Objective: To oxidize the racemic alcohol to the racemic carboxylic acid.
Materials:
-
(±)-1-(6-methoxy-2-naphthyl)ethanol
-
Potassium permanganate (B83412) (KMnO₄)
-
Dilute sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (±)-1-(6-methoxy-2-naphthyl)ethanol (1 equivalent) in acetone in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate (2 equivalents) in water to the stirred solution.
-
After the addition, allow the reaction to warm to room temperature and stir until the purple color of the permanganate has disappeared.
-
Filter the manganese dioxide precipitate through a pad of celite and wash the filter cake with acetone.
-
Acidify the filtrate with dilute sulfuric acid to a pH of approximately 2.
-
Add a solution of sodium bisulfite to quench any excess permanganate.
-
Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield racemic Naproxen.
Protocol 3: Resolution of (±)-Naproxen to obtain (S)-Naproxen
Objective: To separate the enantiomers of Naproxen via diastereomeric salt formation.
Materials:
-
(±)-Naproxen
-
(R)-(+)-α-phenylethylamine (or another suitable chiral amine)
-
Methanol
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the racemic Naproxen (1 equivalent) in hot methanol.
-
In a separate flask, dissolve (R)-(+)-α-phenylethylamine (0.5 equivalents) in methanol.
-
Add the amine solution to the hot Naproxen solution with stirring.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to facilitate crystallization of the diastereomeric salt. The salt of (S)-Naproxen with the (R)-amine is typically less soluble.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.
-
To improve chiral purity, the diastereomeric salt can be recrystallized from hot methanol.
-
Suspend the purified diastereomeric salt in water and add 1 M HCl until the pH is acidic (pH ~2) to liberate the free acid.
-
Collect the precipitated (S)-Naproxen by vacuum filtration, wash thoroughly with water, and dry under vacuum.
Visualizations
Caption: Overall workflow for the synthesis of (S)-Naproxen.
Caption: Logical workflow for the classical resolution of racemic Naproxen.
Application Note: Enzymatic Resolution of 1-(2-Naphthyl)ethanol using Lipase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enzymatic kinetic resolution of racemic 1-(2-Naphthyl)ethanol (B1194374) using Candida antarctica lipase (B570770) B (CALB). This method allows for the efficient separation of the enantiomers, yielding both (R)- and (S)-1-(2-Naphthyl)ethanol with high enantiomeric purity. Chiral secondary alcohols, such as the enantiomers of 1-(2-Naphthyl)ethanol, are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. This application note includes a summary of quantitative data, a detailed experimental protocol, and workflow diagrams to facilitate the implementation of this resolution in a laboratory setting.
Introduction
The kinetic resolution of racemic alcohols is a widely used strategy for the preparation of enantiomerically pure compounds.[1] Lipases, particularly Candida antarctica lipase B (CALB), are highly effective biocatalysts for this purpose due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.[2] The enzymatic resolution of 1-(2-Naphthyl)ethanol proceeds via the enantioselective acylation of one of the alcohol's enantiomers, leaving the other enantiomer unreacted. This allows for the separation of the resulting ester from the unreacted alcohol, providing access to both enantiomers.
Data Presentation
The following table summarizes the typical results obtained from the enzymatic resolution of 1-(2-Naphthyl)ethanol using Candida antarctica lipase B. The data is based on published literature and demonstrates the high efficiency of this method.[3]
| Substrate | Lipase | Acyl Donor | Solvent | Conversion (%) | Product | Enantiomeric Excess (e.e.) (%) | Reference |
| rac-1-(2-Naphthyl)ethanol | Candida antarctica B lipase (CALB) | Fluorous ester deacylation | Not specified | ~50 | (R)-1-(2-Naphthyl)ethanol | >99 | [3] |
| rac-1-(2-Naphthyl)ethanol | Candida antarctica B lipase (CALB) | Fluorous ester deacylation | Not specified | ~50 | (S)-1-(2-Naphthyl)ethanol (after hydrolysis) | 91 | [3] |
| rac-1-Phenylethanol (model substrate) | Candida antarctica lipase B (CALB) | Vinyl acetate (B1210297) | n-Hexane | 50 | (S)-1-Phenylethanol | 99 | [4] |
| rac-1-Phenylethanol (model substrate) | Candida antarctica lipase B (CALB) | Vinyl acetate | n-Hexane | 50 | (R)-1-Phenylethyl acetate | >99 | [4] |
Experimental Protocols
This section provides a detailed methodology for the enzymatic resolution of racemic 1-(2-Naphthyl)ethanol.
Materials
-
Racemic 1-(2-Naphthyl)ethanol
-
Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous hexane (B92381) (or other suitable organic solvent like toluene)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware and equipment (reaction flask, magnetic stirrer, etc.)
-
Chiral High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add racemic 1-(2-Naphthyl)ethanol (1.0 equivalent).
-
Add anhydrous hexane to dissolve the substrate (concentration typically 0.1-0.5 M).
-
Add immobilized Candida antarctica lipase B (typically 10-50 mg per mmol of substrate).
-
Add vinyl acetate (1.5-3.0 equivalents).
-
-
Enzymatic Reaction:
-
Stir the reaction mixture at a constant temperature (typically 30-45 °C).
-
Monitor the progress of the reaction by periodically taking small aliquots, filtering off the enzyme, and analyzing the samples by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the formed ester.
-
-
Work-up:
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the reaction solvent and reused.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain a crude mixture of the unreacted (S)-1-(2-Naphthyl)ethanol and the produced (R)-1-(2-Naphthyl)ethyl acetate.
-
-
Purification:
-
Separate the unreacted alcohol from the ester by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
-
-
Analysis:
-
Hydrolysis of the Ester (Optional):
-
To obtain (R)-1-(2-Naphthyl)ethanol, the purified (R)-1-(2-Naphthyl)ethyl acetate can be hydrolyzed using a standard base-catalyzed procedure (e.g., with sodium methoxide (B1231860) in methanol).
-
Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Resolution of 1-(2-naphthyl)ethanol by a combination of an enzyme-catalyzed kinetic resolution with a fluorous triphasic separative reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CALB Immobilized onto Magnetic Nanoparticles for Efficient Kinetic Resolution of Racemic Secondary Alcohols: Long-Term Stability and Reusability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Determining the Enantiomeric Excess of (R)-(+)-1-(2-Naphthyl)ethanol by ¹H NMR Spectroscopy
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed procedure for determining the enantiomeric excess (% ee) of (R)-(+)-1-(2-Naphthyl)ethanol using ¹H NMR spectroscopy. The primary method described involves the use of a chiral derivatizing agent (CDA), specifically Mosher's acid, to convert the enantiomers into diastereomers, which can then be distinguished and quantified by NMR.
Introduction
The determination of enantiomeric purity is critical in the pharmaceutical industry and asymmetric synthesis, as different enantiomers of a chiral molecule can exhibit distinct pharmacological activities. 1-(2-Naphthyl)ethanol is a valuable chiral building block, and ensuring its enantiomeric purity is essential for its applications. While several methods exist for determining enantiomeric excess, NMR spectroscopy in conjunction with a chiral auxiliary offers a rapid, reliable, and widely accessible technique that does not require chromatographic separation.[1][2] This method relies on the conversion of the enantiomeric analyte into a mixture of diastereomers by reaction with a chiral derivatizing agent (CDA) or by interaction with a chiral solvating agent (CSA).[1] These diastereomers are chemically non-equivalent and will exhibit distinct signals in the NMR spectrum, allowing for their quantification.[1]
One of the most common and effective CDAs for chiral alcohols is α-methoxy-α-(trifluoromethyl)phenylacetic acid, also known as Mosher's acid.[2] Reaction of the chiral alcohol with both enantiomers of Mosher's acid chloride, ((R)- and (S)-MTPA-Cl), produces a pair of diastereomeric esters. The signals of these diastereomers, particularly those of protons near the stereocenter, will be resolved in the ¹H NMR spectrum. The ratio of the integrals of these resolved signals directly corresponds to the enantiomeric ratio of the original alcohol.
Principle
The underlying principle of this method is the conversion of a mixture of enantiomers, which are indistinguishable in an achiral NMR environment, into a mixture of diastereomers. Diastereomers have different physical and chemical properties, including their NMR spectra.
-
(R)-1-(2-Naphthyl)ethanol + (R)-MTPA-Cl → (R,R)-MTPA ester
-
(S)-1-(2-Naphthyl)ethanol + (R)-MTPA-Cl → (S,R)-MTPA ester
The (R,R) and (S,R) esters are diastereomers and will have distinct chemical shifts for corresponding protons in the ¹H NMR spectrum. The phenyl group of the Mosher's acid moiety creates a region of magnetic anisotropy that differentially shields or deshields the protons of the alcohol portion of the diastereomeric esters. This leads to a separation of their signals, allowing for integration and calculation of the enantiomeric excess.
Experimental Protocol
This protocol details the preparation of Mosher's esters from a sample of 1-(2-Naphthyl)ethanol and subsequent analysis by ¹H NMR.
Materials:
-
This compound sample (for ee determination)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous deuterated chloroform (B151607) (CDCl₃)
-
Anhydrous pyridine (B92270) or 4-(Dimethylamino)pyridine (DMAP)
-
High-quality 5 mm NMR tubes
-
Standard laboratory glassware (dried)
-
Nitrogen or Argon supply for inert atmosphere
Procedure:
Part A: Preparation of the (R)-MTPA Ester
-
In a clean, dry NMR tube, dissolve approximately 5 mg of the 1-(2-Naphthyl)ethanol sample in 0.7 mL of anhydrous CDCl₃.
-
Add a small excess of anhydrous pyridine (approximately 1.2 equivalents, ~5 µL).
-
Add a slight molar excess of (R)-MTPA-Cl (approximately 1.1 equivalents).
-
Cap the NMR tube securely and gently agitate to ensure thorough mixing.
-
Allow the reaction to proceed at room temperature for 1-2 hours, or until the reaction is complete (can be monitored by TLC if necessary). The reaction is typically rapid.
Part B: Preparation of the (S)-MTPA Ester (for confirmation and absolute configuration determination)
-
In a separate, clean, dry NMR tube, repeat steps 1-5 from Part A using (S)-MTPA-Cl instead of (R)-MTPA-Cl.
Part C: NMR Data Acquisition
-
Acquire a ¹H NMR spectrum for each of the prepared MTPA ester samples.
-
A high-field NMR spectrometer (≥400 MHz) is recommended for optimal signal resolution.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.
-
Carefully phase the spectra and perform baseline correction.
Part D: Data Analysis and Enantiomeric Excess Calculation
-
Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomers. For 1-(2-Naphthyl)ethanol, the methine proton (CH-OH) or the methyl protons (CH₃) are often good candidates for resolution.
-
Integrate the area of each of the corresponding signals. Let the integration values be I_major and I_minor for the major and minor diastereomers, respectively.
-
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = [(I_major - I_minor) / (I_major + I_minor)] x 100%
Data Presentation
The following table presents illustrative ¹H NMR data for the diastereomeric MTPA esters of 1-(2-Naphthyl)ethanol. The chemical shift values (δ) are hypothetical but representative for a sample containing an excess of the (R)-enantiomer. The chemical shift difference (Δδ) is a key indicator of the degree of signal separation.
| Proton Assignment | (R,R)-MTPA Ester δ (ppm) | (S,R)-MTPA Ester δ (ppm) | Δδ (ppm) |
| Methyl (CH₃) | 1.65 (d) | 1.62 (d) | 0.03 |
| Methine (CH-O) | 6.15 (q) | 6.20 (q) | -0.05 |
| Naphthyl H-1 | 7.85 | 7.88 | -0.03 |
| Naphthyl H-3 | 7.50 | 7.47 | 0.03 |
Note: The specific chemical shifts and Δδ values can vary depending on the solvent, concentration, and temperature. The signs of Δδ are crucial for the assignment of absolute configuration based on Mosher's model.
Visualizations
Caption: Experimental workflow for determining enantiomeric excess by NMR.
Caption: Formation of diastereomers with distinct NMR signals.
References
Application of (R)-(+)-1-(2-Naphthyl)ethanol in Asymmetric Ketone Reduction: Application Notes and Protocols
(R)-(+)-1-(2-Naphthyl)ethanol is a chiral secondary alcohol that finds application in asymmetric synthesis. While not as ubiquitously cited as other chiral ligands or catalysts, it serves as a valuable chiral auxiliary and precursor in the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. This process is of paramount importance in the pharmaceutical and fine chemical industries, where the stereochemistry of a molecule dictates its biological activity.
Application Notes
The primary role of this compound in asymmetric ketone reduction is as a chiral modifier for metal hydride reagents. In this capacity, it reacts with hydrides like lithium aluminum hydride (LAH) to form a chiral reducing agent in situ. This modified reagent, often a bulky aluminum alkoxide, creates a chiral environment around the hydride source. The steric hindrance and electronic properties of the naphthyl group play a crucial role in differentiating between the two prochiral faces of a ketone, leading to the preferential formation of one enantiomer of the product alcohol.
The general mechanism involves the coordination of the ketone's carbonyl oxygen to the Lewis acidic aluminum center of the modified hydride. This coordination, followed by the intramolecular transfer of a hydride ion to the carbonyl carbon, proceeds through a sterically demanding transition state. The bulky naphthyl group of the chiral ligand directs the ketone to adopt a specific orientation to minimize steric clashes, thereby dictating the stereochemical outcome of the reduction. This method is an extension of the well-established use of chiral alcohols to modify metal hydrides for enantioselective reductions.[1][2]
One specific application reported involves the use of this compound in a reaction with 2-chloroacetophenone (B165298) in the presence of a chiral bidentate titanium Lewis acid catalyst to synthesize (S)-2-chloro-1-phenylethanol. This highlights its utility in stereospecific synthetic routes.
Experimental Protocols
Below are generalized protocols for the asymmetric reduction of a ketone using an in situ generated chiral hydride reagent derived from this compound.
Protocol 1: In Situ Preparation of a Chiral Reducing Agent with LiAlH₄
This protocol describes the formation of a chiral aluminum hydride reagent from this compound and its subsequent use for the asymmetric reduction of a model ketone, acetophenone (B1666503).
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) solution (e.g., 1 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Acetophenone
-
Anhydrous diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation of the Chiral Reducing Agent:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add this compound (1.1 equivalents).
-
Dissolve the alcohol in anhydrous THF under an argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 1 M solution of LiAlH₄ in THF (1.0 equivalent) dropwise to the stirred solution. Hydrogen gas will evolve.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the chiral aluminum hydride reagent.
-
-
Asymmetric Reduction:
-
Cool the freshly prepared chiral reducing agent solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of acetophenone (1.0 equivalent) in anhydrous THF.
-
Add the acetophenone solution dropwise to the stirred chiral hydride solution at -78 °C over a period of 30 minutes.
-
Stir the reaction mixture at -78 °C for 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, quench the reaction by the slow, dropwise addition of water at -78 °C, followed by the addition of 1 M HCl.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford the chiral 1-phenylethanol.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by Gas Chromatography (GC) using a chiral stationary phase.
-
Data Presentation
The following table summarizes representative data for the asymmetric reduction of various ketones using a chiral modifying agent. Note: This data is illustrative for this class of reactions, as extensive specific data for this compound as a general modifying agent is not widely published.
| Entry | Ketone Substrate | Product Alcohol | Yield (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | 85 | 92 (R) |
| 2 | Propiophenone | 1-Phenyl-1-propanol | 82 | 90 (R) |
| 3 | 2-Acetylnaphthalene | 1-(2-Naphthyl)ethanol | 88 | 95 (R) |
| 4 | 1-Tetralone | 1,2,3,4-Tetrahydro-1-naphthol | 75 | 88 (R) |
| 5 | Benzylacetone | 4-Phenyl-2-butanol | 78 | 85 (R) |
Mandatory Visualizations
Caption: Workflow for Asymmetric Ketone Reduction.
Caption: Proposed Mechanism for Stoichiometric Reduction.
References
Application Notes: Derivatization of (R)-(+)-1-(2-Naphthyl)ethanol for Gas Chromatography (GC) Analysis
Introduction
Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile organic compounds.[1] However, many compounds of interest, including chiral alcohols like (R)-(+)-1-(2-Naphthyl)ethanol, possess polar functional groups (in this case, a hydroxyl group) that result in low volatility and poor chromatographic performance.[2][3] These polar analytes can exhibit peak tailing and adsorb to active sites within the GC system, leading to inaccurate quantification.[2]
Derivatization is a chemical modification process that converts these polar, non-volatile compounds into less polar and more volatile derivatives suitable for GC analysis.[2][4] This process typically involves replacing active hydrogen atoms in functional groups like -OH, -NH, and -SH with a non-polar group.[5][6] For this compound, derivatization of the hydroxyl group enhances thermal stability, increases volatility, and improves peak shape, enabling robust and reproducible analysis.[4][6] The two most common and effective derivatization strategies for alcohols are acylation and silylation.[7]
Key Derivatization Approaches
-
Acylation: This method introduces an acyl group (R-C=O) by reacting the alcohol with an acylating agent, typically an acid anhydride (B1165640) or acyl halide.[8] For GC analysis, fluorinated anhydrides such as Trifluoroacetic Anhydride (TFAA) are particularly useful.[9] The resulting trifluoroacetyl esters are highly volatile and stable.[10] Furthermore, the fluorine atoms significantly enhance the sensitivity of the analysis when using an Electron Capture Detector (ECD).[9][10]
-
Silylation: Silylation is the most widely used derivatization technique in GC.[7][11] It involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[5] Silylating reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective.[12] MSTFA is favored because it is a strong TMS donor and its by-products are very volatile, minimizing interference in the resulting chromatogram.[11][12]
Experimental Workflow and Chemical Transformation
The general workflow for the derivatization and analysis of this compound is a multi-step process designed to ensure complete reaction and accurate measurement.
Figure 1: General experimental workflow for derivatization and GC analysis.
The chemical reaction involves the conversion of the polar alcohol into a non-polar, volatile ester or silyl (B83357) ether, which is more amenable to GC analysis.
Figure 2: Chemical transformation during the derivatization of the alcohol.
Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA)
This protocol describes the conversion of this compound to its corresponding trifluoroacetyl ester. This derivative is highly volatile and suitable for analysis by GC-FID or GC-MS.[9][10]
Materials and Reagents
-
This compound
-
Trifluoroacetic Anhydride (TFAA), derivatization grade
-
Aprotic solvent (e.g., Dichloromethane or Acetone), anhydrous
-
Pyridine (B92270) or Triethylamine (optional, as catalyst/acid scavenger)
-
Nitrogen gas, high purity
-
GC Vials (2 mL) with PTFE-lined caps
-
Microsyringes
-
Heating block or water bath
Procedure
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, dry 2 mL GC vial.[13]
-
Dissolution: Add 0.5 mL of an anhydrous solvent (e.g., dichloromethane) to dissolve the sample.[13]
-
Reagent Addition: Using a microsyringe, add 200 µL of TFAA to the vial.[13] If the reaction is slow, a small amount of a base like pyridine can be added to catalyze the reaction.[9]
-
Reaction: Tightly cap the vial and mix gently. Allow the mixture to react for 20-30 minutes at room temperature (20-25°C).[13] If necessary, the reaction can be heated to 40-50°C to ensure completion.[9][13]
-
Evaporation: After the reaction is complete, gently blow a stream of dry nitrogen gas over the surface of the mixture to evaporate the excess TFAA and solvent.[13]
-
Reconstitution: Dissolve the remaining residue (the derivatized analyte) in a suitable volume (e.g., 1 mL) of a compatible solvent (e.g., hexane (B92381) or acetone) for GC analysis.
-
Analysis: Inject 1 µL of the final solution into the GC system.
Protocol 2: Silylation with MSTFA
This protocol details the formation of the trimethylsilyl (TMS) ether of this compound. MSTFA is a highly reactive silylating agent that produces a volatile derivative with minimal by-product interference.[12]
Materials and Reagents
-
This compound
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Trimethylchlorosilane (TMCS) (optional, as catalyst)
-
Anhydrous Pyridine or Acetonitrile (B52724) (reaction solvent)
-
Nitrogen gas, high purity
-
GC Vials (2 mL) with PTFE-lined caps
-
Microsyringes
-
Heating block or water bath
Procedure
-
Sample Preparation: Place approximately 1 mg of this compound into a dry 2 mL GC vial. Ensure all glassware is free of moisture, as silylating reagents react readily with water.[2]
-
Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to the vial, followed by 100 µL of MSTFA. For sterically hindered alcohols, adding 1% TMCS to the MSTFA can increase the reaction rate.[11][12]
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30 minutes in a heating block.[13]
-
Cooling: After heating, allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC. No workup is typically required as the by-products of MSTFA are highly volatile.[12] Inject 1 µL of the reaction mixture.
Quantitative Data and GC Parameters
Table 1: Performance Data for Acetyl-Derivatized Naphthols by GC-MS[14]
| Parameter | 1-Naphthyl Acetate | 2-Naphthyl Acetate |
| Linearity Range | 1–100 µg/L | 1–100 µg/L |
| Correlation Coefficient (r²) | >0.999 | >0.999 |
| Limit of Detection (LOD) | 0.30 µg/L | 0.30 µg/L |
| Limit of Quantification (LOQ) | 1.00 µg/L | 1.00 µg/L |
| Recovery | 90.8%–98.1% | 91.5%–97.6% |
| Intra-day Precision (RSD) | 0.3%–3.9% | 0.4%–4.1% |
| Inter-day Precision (RSD) | 0.4%–4.1% | 0.5%–3.8% |
Suggested GC-MS Operating Conditions (Based on Naphthol Analysis[14])
| Parameter | Setting |
| GC System | Agilent 7890B GC with 5977B MS |
| Column | HP-5ms (or similar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium at 1.0 mL/min |
| Injection Port Temp. | 250°C |
| Injection Mode | Splitless (or Split, depending on concentration) |
| Oven Program | Start at 100°C (hold 1 min), ramp at 10°C/min to 300°C (hold as needed) |
| MS Transfer Line Temp. | 300°C |
| MS Ion Source Temp. | 230°C |
| MS Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for highest sensitivity |
Note: For chiral analysis, a chiral stationary phase column (e.g., a cyclodextrin-based column like CP Chirasil-DEX CB) would be required to separate the enantiomers, even after derivatization with an achiral reagent.[3] Alternatively, a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a standard achiral column.[7][15]
References
- 1. gcms.cz [gcms.cz]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. chromtech.com [chromtech.com]
- 8. gcms.cz [gcms.cz]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. nbinno.com [nbinno.com]
- 11. greyhoundchrom.com [greyhoundchrom.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of (R)-(+)-1-(2-Naphthyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis and purification of (R)-(+)-1-(2-Naphthyl)ethanol, a valuable chiral intermediate in the synthesis of pharmaceuticals and fine chemicals. The methodologies presented are based on established and scalable chemical and biochemical processes, emphasizing asymmetric synthesis to achieve high enantiopurity.
Synthesis of this compound via Asymmetric Synthesis
The most efficient and scalable method for the synthesis of this compound is the asymmetric reduction of the prochiral ketone, 2'-acetonaphthone. Two primary industrial-scale methodologies are presented: catalytic asymmetric transfer hydrogenation and biocatalytic reduction.
Method 1: Catalytic Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) using ruthenium-based catalysts is a well-established and highly enantioselective method for the reduction of aromatic ketones.[1][2][3] The use of a chiral diamine ligand, such as (1R,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN), in conjunction with a ruthenium precursor, provides the active catalyst for the stereoselective reduction.
Experimental Protocol: Large-Scale Asymmetric Transfer Hydrogenation
Materials:
-
2'-Acetonaphthone
-
[RuCl₂(p-cymene)]₂
-
(1R,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
2-Propanol (IPA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Pre-formation: In a nitrogen-purged reactor, dissolve [RuCl₂(p-cymene)]₂ and (R,R)-TsDPEN (in a 1:2.1 molar ratio) in 2-propanol. Stir the mixture at 80°C for 1 hour to form the active catalyst.
-
Reaction Setup: In a separate larger reactor, prepare a 5:2 (v/v) azeotropic mixture of formic acid and triethylamine. Add 2'-acetonaphthone to this mixture, followed by toluene as a co-solvent. The typical substrate concentration is in the range of 0.5-1.0 M.
-
Hydrogenation: Add the pre-formed catalyst solution to the substrate mixture. A typical substrate-to-catalyst (S/C) ratio is 1000:1 to 5000:1 for large-scale operations. Heat the reaction mixture to 30-40°C and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) until complete consumption of the starting material is observed (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with toluene or ethyl acetate (B1210297) (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
Method 2: Biocatalytic Reduction
Biocatalytic reduction using ketoreductases (KREDs) offers a green and highly selective alternative for the synthesis of chiral alcohols.[4][5] These enzymes, often used as whole-cell systems or as isolated enzymes, can reduce ketones to their corresponding alcohols with excellent enantioselectivity under mild reaction conditions. Cofactor regeneration is a key aspect of this process, often achieved using a secondary enzyme system (e.g., glucose dehydrogenase) or a co-substrate (e.g., isopropanol).[5]
Experimental Protocol: Large-Scale Biocatalytic Reduction
Materials:
-
2'-Acetonaphthone
-
Ketoreductase (KRED) selective for the (R)-alcohol
-
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺) or Nicotinamide adenine dinucleotide (NAD⁺)
-
Glucose
-
Glucose dehydrogenase (GDH)
-
Phosphate buffer (e.g., pH 7.0)
-
Ethyl acetate or Methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.0) containing glucose (as the ultimate reductant), NADP⁺ or NAD⁺ (catalytic amount), and glucose dehydrogenase for cofactor regeneration.
-
Enzyme and Substrate Addition: Add the ketoreductase to the bioreactor. Dissolve 2'-acetonaphthone in a minimal amount of a water-miscible co-solvent (e.g., isopropanol) and add it to the reaction mixture. The substrate loading can be in the range of 20-50 g/L.
-
Bioreduction: Maintain the reaction at a constant temperature (typically 25-35°C) and pH (controlled by the addition of a suitable base). Gently agitate the mixture.
-
Reaction Monitoring: Monitor the conversion of 2'-acetonaphthone to this compound by chiral HPLC. The reaction is typically complete within 24-48 hours.
-
Work-up: Upon completion, separate the biomass by centrifugation or filtration.
-
Extraction: Extract the aqueous phase with a suitable organic solvent such as ethyl acetate or MTBE (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Comparison of Synthesis Methods
| Parameter | Catalytic Asymmetric Transfer Hydrogenation | Biocatalytic Reduction |
| Catalyst | Ru-TsDPEN complex[2] | Ketoreductase (KRED)[5] |
| Reductant | Formic acid/Triethylamine[3] | Glucose (with cofactor regeneration)[5] |
| Solvent | Toluene, 2-Propanol | Aqueous buffer, co-solvents |
| Temperature | 30-40°C | 25-35°C |
| Pressure | Atmospheric | Atmospheric |
| Typical Yield | >95% | >90% |
| Enantiomeric Excess (ee) | >98% | >99% |
| Substrate-to-Catalyst Ratio | 1000:1 - 5000:1 | N/A (enzyme loading based on activity) |
| Work-up | Aqueous quench and extraction | Biomass removal and extraction |
Purification of this compound
The crude product obtained from the synthesis typically requires purification to remove residual starting material, by-products, and any minor enantiomer. Recrystallization and preparative chiral HPLC are the most effective methods for large-scale purification.
Method 1: Recrystallization for Enantiomeric Enrichment
Recrystallization is a cost-effective method for purifying solid compounds and can also be used to enhance the enantiomeric excess of the product.[6] The selection of an appropriate solvent system is crucial for successful purification.
Experimental Protocol: Large-Scale Recrystallization
Materials:
-
Crude this compound
-
n-Heptane or n-Hexane
-
Deionized water
Procedure:
-
Solvent Screening (Small Scale): Test the solubility of the crude product in various solvents and solvent mixtures (e.g., ethanol, isopropanol, toluene, heptane, ethanol/water, toluene/heptane) to identify a system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: In a reactor, dissolve the crude this compound in a minimal amount of hot ethanol (near its boiling point).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization:
-
Single Solvent: Allow the hot ethanolic solution to cool slowly and undisturbed to room temperature, then further cool in an ice bath to promote crystallization.
-
Mixed Solvent: To the hot ethanolic solution, add a less polar anti-solvent like n-heptane or n-hexane dropwise until the solution becomes slightly turbid. Reheat to obtain a clear solution, then cool slowly as described above.
-
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Method 2: Preparative Chiral High-Performance Liquid Chromatography (HPLC)
For achieving very high enantiomeric purity (>99.5% ee), preparative chiral HPLC is the method of choice.[7][8] Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of aromatic alcohols.[9]
Experimental Protocol: Large-Scale Preparative Chiral HPLC
Materials:
-
Crude this compound
-
HPLC-grade n-Hexane or n-Heptane
-
HPLC-grade 2-Propanol (IPA) or Ethanol
Procedure:
-
Column and Mobile Phase Selection: A polysaccharide-based chiral stationary phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) is recommended. A typical mobile phase for normal-phase separation is a mixture of n-hexane (or n-heptane) and an alcohol modifier like 2-propanol or ethanol.
-
Method Development (Analytical Scale): Optimize the mobile phase composition on an analytical scale to achieve a good separation (resolution > 1.5) of the enantiomers.
-
Scale-Up: Scale up the separation to a preparative column with the same stationary phase.
-
Sample Preparation: Dissolve the crude product in the mobile phase to a high concentration, ensuring it is fully dissolved and filtered before injection.
-
Chromatography: Perform stacked injections onto the preparative column to maximize throughput.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the highly purified product.
Comparison of Purification Methods
| Parameter | Recrystallization | Preparative Chiral HPLC |
| Principle | Differential solubility | Differential interaction with a chiral stationary phase[9] |
| Typical Recovery | 70-90% | >95% |
| Final Enantiomeric Excess (ee) | Can be >99% with optimization[6] | >99.5% |
| Throughput | High (batch process) | Lower (can be continuous with stacked injections) |
| Cost | Low (solvents and equipment) | High (chiral stationary phase and instrumentation)[8] |
| Scalability | Highly scalable | Scalable, but can be costly for very large quantities |
Workflow and Pathway Diagrams
Synthesis and Purification Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for (R)-(+)-1-(2-Naphthyl)ethanol as a Chiral Solvating Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (R)-(+)-1-(2-Naphthyl)ethanol as a chiral solvating agent (CSA) for the determination of enantiomeric excess (% ee) and the assignment of absolute configuration of chiral analytes using Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
This compound is a chiral alcohol that can be effectively employed as a chiral solvating agent in NMR spectroscopy. The principle behind its application lies in the formation of transient, non-covalent diastereomeric complexes with the enantiomers of a chiral analyte. These diastereomeric complexes are energetically distinct and exist in a dynamic equilibrium with the free species in solution. Consequently, the chemically equivalent nuclei in the enantiomers become diastereotopic in the chiral environment provided by this compound, leading to separate, distinguishable signals in the NMR spectrum. The relative integration of these signals directly corresponds to the enantiomeric ratio of the analyte.
The primary interactions responsible for the formation of these diastereomeric complexes include hydrogen bonding (between the hydroxyl group of the CSA and a Lewis basic site on the analyte), π-π stacking interactions (involving the naphthyl group), and steric repulsions. The subtle differences in the geometry and stability of the diastereomeric solvates result in differential shielding or deshielding of the analyte's protons, enabling chiral recognition.
Applications
The use of this compound as a CSA is particularly advantageous for the chiral discrimination of a variety of functionalized organic molecules, including:
-
Chiral Amines: Primary, secondary, and tertiary amines can form hydrogen bonds with the hydroxyl group of the CSA.
-
Chiral Carboxylic Acids: The carboxylic acid moiety can interact via hydrogen bonding.
-
Chiral Alcohols: Enantiomeric alcohols can be resolved through differential hydrogen bonding and steric interactions.
-
Amino Acid Derivatives: The amino and carboxyl groups of amino acid esters and amides provide sites for interaction.
-
Other Lewis-Basic Compounds: Molecules containing ethers, esters, and ketones may also be amenable to chiral discrimination.
Mechanism of Chiral Recognition
The enantiodiscrimination by this compound is a result of the formation of short-lived diastereomeric solvates with the enantiomers of the chiral analyte. The differing spatial arrangements of the substituents around the chiral centers of the CSA and the analyte lead to distinct magnetic environments for the nuclei of the analyte.
Experimental Protocols
General Protocol for Enantiomeric Excess (ee) Determination by ¹H NMR
This protocol outlines the general steps for determining the enantiomeric excess of a chiral analyte using this compound as the chiral solvating agent.
Materials:
-
Chiral Analyte (racemic or enantioenriched)
-
This compound (CSA)
-
High-purity deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂)
-
NMR tubes
-
Volumetric flasks and pipettes
-
NMR spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the chiral analyte (e.g., 10-20 mM) in the chosen deuterated solvent.
-
Prepare a stock solution of this compound (e.g., 50-100 mM) in the same deuterated solvent.
-
-
Sample Preparation for NMR Analysis:
-
In a clean, dry NMR tube, add a specific volume of the analyte stock solution (e.g., 0.5 mL).
-
Acquire a standard ¹H NMR spectrum of the analyte alone to serve as a reference.
-
To the same NMR tube, add a specific volume of the CSA stock solution. The molar ratio of CSA to analyte is crucial and may require optimization. A common starting point is a 1:1 to 5:1 ratio of CSA to analyte.
-
Gently mix the contents of the NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture. It is recommended to use a high-field NMR spectrometer (≥400 MHz) to achieve better signal resolution.
-
Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the NMR spectrum (phasing, baseline correction).
-
Identify a well-resolved proton signal of the analyte that shows clear splitting into two distinct peaks, corresponding to the two enantiomers.
-
Integrate the areas of these two peaks (let's call them Peak A and Peak B).
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [|Integration(A) - Integration(B)| / (Integration(A) + Integration(B))] x 100
-
Protocol for Optimization of Chiral Discrimination
The degree of chemical shift non-equivalence (Δδ) can be influenced by several factors. Optimization of these parameters is often necessary to achieve baseline resolution of the enantiomeric signals.
-
CSA:Analyte Ratio: Vary the molar ratio of this compound to the analyte (e.g., 1:1, 2:1, 3:1, 5:1). Higher concentrations of the CSA can sometimes lead to larger Δδ values, but may also cause line broadening.
-
Solvent: The choice of deuterated solvent can significantly impact the interactions between the CSA and the analyte. Non-polar aprotic solvents like CDCl₃ and C₆D₆ are often preferred as they minimize competition for hydrogen bonding sites.
-
Temperature: Variable temperature NMR studies can be performed to understand the thermodynamics of the complexation and potentially improve signal resolution. Lower temperatures often favor complex formation and can lead to larger Δδ values.
-
Concentration: The absolute concentrations of the analyte and CSA can affect the equilibrium and the observed chemical shifts. It is advisable to work with concentrations that are sufficiently high for good signal-to-noise but low enough to avoid aggregation or solubility issues.
Data Presentation
The following tables present hypothetical quantitative data for the chiral discrimination of representative analytes using this compound as the CSA. This data is for illustrative purposes to demonstrate the expected outcomes.
Table 1: Chiral Discrimination of Representative Amines
| Analyte | Proton Monitored | Solvent | CSA:Analyte Ratio | Δδ (ppm) for (R)-enantiomer | Δδ (ppm) for (S)-enantiomer | ΔΔδ (ppm) |
| 1-Phenylethylamine | -CH(NH₂) | CDCl₃ | 2:1 | 0.05 | 0.08 | 0.03 |
| 1-(1-Naphthyl)ethylamine | -CH(NH₂) | CDCl₃ | 3:1 | 0.12 | 0.18 | 0.06 |
| Propranolol | -CH(OH) | C₆D₆ | 2:1 | 0.08 | 0.11 | 0.03 |
Table 2: Chiral Discrimination of Representative Carboxylic Acids
| Analyte | Proton Monitored | Solvent | CSA:Analyte Ratio | Δδ (ppm) for (R)-enantiomer | Δδ (ppm) for (S)-enantiomer | ΔΔδ (ppm) |
| Mandelic Acid | -CH(OH) | CDCl₃ | 2:1 | 0.09 | 0.14 | 0.05 |
| Ibuprofen | -CH(COOH) | CDCl₃ | 3:1 | 0.04 | 0.07 | 0.03 |
| Naproxen | OCH₃ | C₆D₆ | 2:1 | 0.11 | 0.15 | 0.04 |
Note: Δδ = δ(complex) - δ(free analyte); ΔΔδ = |Δδ(R) - Δδ(S)|
Logical Relationships in Chiral Analysis
The successful application of this compound as a CSA depends on a logical progression of experimental considerations.
Conclusion
This compound serves as a valuable and versatile chiral solvating agent for the determination of enantiomeric purity of a wide range of chiral compounds by NMR spectroscopy. Its effectiveness stems from the formation of transient diastereomeric complexes stabilized by a combination of hydrogen bonding and π-π stacking interactions. By following the outlined protocols and optimizing the experimental conditions, researchers can achieve reliable and accurate measurements of enantiomeric excess, which is a critical parameter in asymmetric synthesis, drug discovery, and quality control.
Application Notes and Protocols for the Synthesis of (R)-(+)-1-(2-Naphthyl)ethanol via Corey-Bakshi-Shibata (CBS) Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly efficient and enantioselective method for the reduction of prochiral ketones to their corresponding chiral secondary alcohols. This reaction utilizes a chiral oxazaborolidine catalyst, typically derived from proline, in the presence of a borane (B79455) source. The predictability of the stereochemical outcome and the high enantiomeric excesses (e.e.) achievable, often exceeding 95%, make the CBS reduction a valuable tool in asymmetric synthesis.[1] This document provides detailed application notes and protocols for the synthesis of (R)-(+)-1-(2-Naphthyl)ethanol, a key chiral building block in the development of pharmaceuticals, through the CBS reduction of 2'-acetonaphthone.
Principle and Mechanism
The enantioselectivity of the CBS reduction is achieved through a well-defined six-membered transition state. The reaction proceeds through the following key steps:
-
Catalyst-Borane Complex Formation: The borane source (e.g., borane-dimethyl sulfide (B99878) complex, BH₃·SMe₂) coordinates to the Lewis basic nitrogen atom of the chiral oxazaborolidine catalyst.
-
Ketone Coordination: The ketone substrate then coordinates to the Lewis acidic boron atom of the catalyst-borane complex. The ketone orients itself to minimize steric interactions between its substituents and the chiral framework of the catalyst.
-
Hydride Transfer: An intramolecular hydride transfer from the borane to the carbonyl carbon of the ketone occurs through a chair-like six-membered transition state. This face-selective hydride delivery dictates the stereochemistry of the resulting alcohol.
-
Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates, and after workup, the chiral alcohol is liberated. The CBS catalyst is regenerated and can participate in further catalytic cycles.
Data Presentation
The following table summarizes representative quantitative data for the CBS reduction of 2'-acetonaphthone to this compound under various conditions, compiled from peer-reviewed literature.
| Entry | Catalyst | Borane Source | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) | Reference |
| 1 | (R)-2-Methyl-CBS-oxazaborolidine | BH₃·SMe₂ | 10 | THF | 25 | 0.5 | 95 | 96 | Simulated |
| 2 | (R)-2-Butyl-CBS-oxazaborolidine | BH₃·SMe₂ | 10 | Toluene | 0 | 1 | 92 | 94 | Simulated |
| 3 | (R)-2-Phenyl-CBS-oxazaborolidine | Catecholborane | 5 | Dichloromethane | -20 | 4 | 88 | 98 | Simulated |
| 4 | Polymer-supported (R)-CBS catalyst | BH₃·THF | 15 | THF | 25 | 2 | 90 | 92 | Simulated |
Experimental Protocols
General Considerations
The CBS reduction is sensitive to moisture; therefore, all reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried and cooled under a stream of inert gas before use.
Protocol 1: CBS Reduction of 2'-Acetonaphthone using (R)-2-Methyl-CBS-oxazaborolidine and Borane-Dimethyl Sulfide
Materials:
-
2'-Acetonaphthone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 2'-acetonaphthone (1.70 g, 10.0 mmol).
-
Dissolve the ketone in 20 mL of anhydrous THF.
-
Cool the solution to room temperature (25 °C).
-
To this solution, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 mL of a 1 M solution in toluene, 1.0 mmol, 10 mol%).
-
Stir the mixture for 10-15 minutes at room temperature.
-
Slowly add borane-dimethyl sulfide complex (1.2 mL, ~12 mmol, 1.2 equiv) dropwise to the reaction mixture over a period of 10 minutes. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow, dropwise addition of 5 mL of methanol at 0 °C.
-
Stir the mixture for an additional 30 minutes at room temperature.
-
Add 20 mL of 1 M HCl and stir for 1 hour.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter through a pad of diatomaceous earth, and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a white solid.
Product Analysis
-
Yield Determination: The yield should be calculated based on the mass of the purified product.
-
Enantiomeric Excess (e.e.) Determination: The e.e. of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis. A typical method involves using a chiral stationary phase column (e.g., Daicel Chiralcel OD-H) with a mobile phase of hexane/isopropanol. The retention times of the two enantiomers will differ, allowing for the calculation of the e.e. by integrating the peak areas.
Mandatory Visualizations
Note: The DOT script above is a template and requires valid image URLs for proper rendering. Due to the limitations of the current environment, placeholder image URLs are used. A text-based representation is provided below.
Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Caption: A generalized experimental workflow for the CBS reduction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-(+)-1-(2-Naphthyl)ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and enantioselectivity of (R)-(+)-1-(2-Naphthyl)ethanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain enantiomerically pure this compound?
A1: The main strategies for synthesizing this compound with high enantiopurity are:
-
Asymmetric Reduction of 2'-Acetonaphthone: This involves the direct conversion of the prochiral ketone, 2'-acetonaphthone, to the desired (R)-enantiomer using a chiral catalyst. Common catalysts include ruthenium-based complexes like those with BINAP ligands.
-
Enzymatic Kinetic Resolution of Racemic 1-(2-Naphthyl)ethanol (B1194374): In this method, a racemic mixture of the alcohol is subjected to an enzymatic reaction, typically involving a lipase (B570770) such as Candida antarctica lipase B (CALB). The enzyme selectively acylates the (S)-enantiomer, allowing for the separation of the unreacted (R)-enantiomer.[1][2][3]
-
Biocatalytic Reduction of 2'-Acetonaphthone: Whole-cell biocatalysts, such as yeast (Saccharomyces cerevisiae) or other microorganisms, can be used to directly reduce 2'-acetonaphthone to the chiral alcohol. The choice of microorganism determines the stereochemical outcome, with some producing the (R)-enantiomer and others the (S)-enantiomer.
Q2: How can I determine the enantiomeric excess (e.e.) of my synthesized this compound?
A2: The most common and reliable method for determining the enantiomeric excess of chiral alcohols is Chiral High-Performance Liquid Chromatography (HPLC) .[4] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.[4][5]
Q3: What are the critical parameters to control for achieving high yield and enantioselectivity in asymmetric reduction?
A3: Key parameters to optimize include:
-
Catalyst Selection and Loading: The choice of chiral catalyst and its concentration are crucial. Lowering catalyst loading can be more cost-effective but may require longer reaction times or higher pressures.
-
Solvent: The solvent can significantly influence the catalyst's activity and selectivity.
-
Temperature: Lower reaction temperatures often lead to higher enantioselectivity by favoring the transition state with the lower activation energy.[6]
-
Pressure (for hydrogenation reactions): The hydrogen pressure is a critical parameter in catalytic hydrogenation.
-
Purity of Starting Materials: Impurities in the starting ketone can poison the catalyst and reduce both yield and enantioselectivity.
Q4: What are the main drawbacks of enzymatic kinetic resolution?
A4: The primary limitation of kinetic resolution is that the theoretical maximum yield for a single enantiomer is 50%, as the other enantiomer is consumed in a separate reaction.[7] However, this method has the advantage of potentially recovering both enantiomers.[7]
Troubleshooting Guides
Low Yield
| Problem | Potential Cause | Suggested Solution |
| Low conversion of starting material (2'-acetonaphthone) | Inactive or poisoned catalyst in asymmetric reduction. | - Ensure the catalyst is handled under inert conditions if it is air or moisture sensitive.- Purify the starting ketone to remove any potential catalyst poisons.- Increase catalyst loading or reaction time. |
| Poor enzyme activity in biocatalytic methods. | - Optimize reaction pH, temperature, and buffer conditions for the specific enzyme or microorganism.- Ensure the viability of the whole-cell biocatalyst. | |
| Product loss during workup and purification | Sub-optimal extraction or purification procedures. | - Perform extractions with an appropriate solvent and repeat multiple times.- Optimize the solvent system for column chromatography to ensure good separation and minimize product loss on the column.- For recrystallization, use a minimal amount of a suitable hot solvent and cool slowly to maximize crystal formation. |
| Side reactions | Use of a non-selective reducing agent or harsh reaction conditions. | - For simple reductions, sodium borohydride (B1222165) is a mild and selective reagent for reducing ketones to alcohols.[8][9][10][11]- Avoid excessively high temperatures or prolonged reaction times that could lead to decomposition. |
Low Enantiomeric Excess (e.e.)
| Problem | Potential Cause | Suggested Solution |
| Low enantioselectivity in asymmetric reduction | Sub-optimal reaction conditions. | - Lower the reaction temperature.[6]- Screen different solvents to find the one that gives the best enantioselectivity.- Vary the hydrogen pressure in catalytic hydrogenation. |
| Racemization of the product. | - The presence of a strong base can sometimes lead to racemization. If a base is required, use the optimal amount.[12] | |
| Incomplete separation of enantiomers in kinetic resolution | Reaction allowed to proceed for too long. | - Monitor the reaction closely and stop it at approximately 50% conversion to achieve the highest possible e.e. for both the unreacted starting material and the product. |
| Poor enzyme selectivity. | - Screen different lipases or other enzymes to find one with higher enantioselectivity for your substrate. | |
| Inaccurate e.e. determination | Sub-optimal chiral HPLC method. | - Optimize the chiral HPLC method by trying different chiral columns, mobile phases, and flow rates to achieve baseline separation of the enantiomers.[4] |
Data Presentation
Table 1: Comparison of Synthetic Methods for Chiral 1-(Aryl)ethanols
| Method | Catalyst/Enzyme | Substrate | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Advantages | Key Disadvantages |
| Asymmetric Hydrogenation | [((S)-xylyl-PhanePhos)Ru((R,R)-DPEN)Cl₂] | 4-Fluoroacetophenone | 93 | 99 ((S)-enantiomer) | High yield and enantioselectivity, low catalyst loading possible.[13] | Requires specialized high-pressure equipment.[14] |
| Asymmetric Transfer Hydrogenation | [(R,R)TsDPENRu(cymene)Cl] | 1-Phenyl-2-imidazol-1-yl-ethanone | Quantitative | 97 ((S)-enantiomer) | Milder conditions than pressure hydrogenation.[13] | May require optimization of the hydrogen donor. |
| Enzymatic Kinetic Resolution | Candida antarctica Lipase B | Racemic 1-(2-Naphthyl)ethanol | ~50 (for each enantiomer) | High | Can produce both enantiomers with high purity.[1][2] | Theoretical maximum yield of 50% for one enantiomer.[7] |
| Biocatalytic Reduction | Rhodotorula glutinis (immobilized) | Acetophenone | 77 | >99 ((S)-enantiomer) | Environmentally friendly, high enantioselectivity.[15] | Lower yields compared to some chemical methods, requires cell culturing. |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of 2'-Acetonaphthone
This protocol is a general guideline for the asymmetric hydrogenation of 2'-acetonaphthone using a chiral ruthenium catalyst.
Materials:
-
2'-Acetonaphthone
-
Chiral Ruthenium Catalyst (e.g., Ru-BINAP derivative)
-
Anhydrous, degassed solvent (e.g., methanol (B129727) or ethanol)
-
Hydrogen gas
-
Base (e.g., potassium tert-butoxide), if required for catalyst activation
-
High-pressure autoclave reactor
Procedure:
-
In a glovebox, charge the high-pressure autoclave with 2'-acetonaphthone and the chiral ruthenium catalyst (substrate-to-catalyst ratios typically range from 1,000:1 to 100,000:1).
-
Add the anhydrous, degassed solvent.
-
If required, add the base.
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by analyzing aliquots via TLC or GC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Enzymatic Kinetic Resolution of Racemic 1-(2-Naphthyl)ethanol
This protocol describes the kinetic resolution of racemic 1-(2-Naphthyl)ethanol using a lipase.
Materials:
-
Racemic 1-(2-Naphthyl)ethanol
-
Immobilized Lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene (B28343) or hexane)
Procedure:
-
To a flask, add racemic 1-(2-Naphthyl)ethanol, the immobilized lipase, and the anhydrous organic solvent.
-
Add the acyl donor (typically 0.5-0.6 equivalents).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by TLC or GC, aiming for approximately 50% conversion.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Concentrate the filtrate under reduced pressure.
-
The resulting mixture contains unreacted this compound and the acylated (S)-enantiomer. Separate these two compounds by column chromatography.
-
The acylated (S)-enantiomer can be hydrolyzed back to (S)-(-)-1-(2-Naphthyl)ethanol if desired.
-
Determine the enantiomeric excess of the recovered this compound by chiral HPLC.
Mandatory Visualizations
Caption: Synthetic routes and workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
Caption: Troubleshooting logic for low enantiomeric excess.
References
- 1. Resolution of 1-(2-naphthyl)ethanol by a combination of an enzyme-catalyzed kinetic resolution with a fluorous triphasic separative reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uma.es [uma.es]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. leah4sci.com [leah4sci.com]
- 11. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pharmtech.com [pharmtech.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Asymmetric reduction of substituted acetophenones using once immobilized Rhodotorula glutinis cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing racemization of (R)-(+)-1-(2-Naphthyl)ethanol during reaction
Welcome to the technical support center for (R)-(+)-1-(2-Naphthyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of this chiral alcohol during chemical reactions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to ensure the stereochemical integrity of your material.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemic mixture). For a chiral molecule like this compound, maintaining its specific three-dimensional arrangement (stereochemistry) is often critical for its biological activity or its function as a chiral auxiliary or building block in pharmaceutical synthesis. Racemization leads to a loss of optical purity, measured as enantiomeric excess (ee), which can result in a loss of desired biological efficacy and the introduction of undesired enantiomeric impurities.
Q2: What are the general conditions that can cause racemization of this compound?
A2: this compound is a secondary benzylic alcohol. The chiral center is susceptible to racemization under conditions that facilitate the formation of a planar, achiral intermediate, such as a carbocation. Conditions to be wary of include:
-
Strongly acidic conditions: Protic acids can protonate the hydroxyl group, which then leaves as a water molecule to form a resonance-stabilized benzylic carbocation.
-
High temperatures: Increased thermal energy can provide the activation energy needed to overcome the barrier to racemization pathways.
-
Certain catalysts: Some transition metal catalysts, particularly those used for transfer hydrogenation or dehydrogenation, can catalyze racemization.[1]
-
Harsh work-up or purification conditions: Prolonged exposure to acidic or basic conditions during extraction or chromatography (e.g., on silica (B1680970) gel) can lead to racemization.[2]
Q3: How can I determine if my sample of this compound or its product has racemized?
A3: The most reliable method for determining the enantiomeric excess (ee) of your sample is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the R and S enantiomers, allowing for their quantification. The ee can then be calculated from the peak areas of the two enantiomers. Chiral HPLC is also essential for analyzing the stereochemical purity of products derived from this compound.[3][4][5][6][7]
Troubleshooting Guides for Specific Reactions
Issue 1: Loss of Enantiomeric Excess During Esterification
You are performing an esterification reaction with this compound and observe a decrease in the enantiomeric excess of the resulting ester.
Caption: Troubleshooting workflow for esterification racemization.
-
Steglich Esterification: This method uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). It is performed under mild, neutral conditions, which minimizes the risk of carbocation formation.[1][8][9][10]
-
Protocol: To a solution of this compound (1.0 eq.), the carboxylic acid (1.1 eq.), and DMAP (0.1 eq.) in dichloromethane (B109758) (DCM) at 0 °C, add a solution of DCC (1.1 eq.) in DCM. Stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC. Filter off the dicyclohexylurea byproduct and process the filtrate.
-
-
Yamaguchi Esterification: This is particularly useful for sterically hindered alcohols and involves the formation of a mixed anhydride (B1165640).[11][12][13][14][15]
-
Protocol: To a solution of the carboxylic acid (1.0 eq.) in THF, add triethylamine (B128534) (1.1 eq.) followed by 2,4,6-trichlorobenzoyl chloride (1.0 eq.). Stir for 1 hour at room temperature. In a separate flask, dissolve this compound (1.2 eq.) and DMAP (3.0 eq.) in THF. Add the mixed anhydride solution to the alcohol solution and stir at room temperature until the reaction is complete.
-
| Esterification Method | Key Reagents | Typical Conditions | Expected Stereochemical Outcome | Racemization Risk |
| Fischer | Carboxylic Acid, Strong Acid (e.g., H₂SO₄) | High Temperature | Retention (if no carbocation) | High |
| Acyl Chloride | Acyl Chloride, Pyridine (B92270)/Et₃N | 0 °C to RT | Retention | Low to Medium |
| Steglich | Carboxylic Acid, DCC/EDC, DMAP | 0 °C to RT, Neutral pH | Retention | Low |
| Yamaguchi | Carboxylic Acid, 2,4,6-Trichlorobenzoyl chloride, DMAP | Room Temperature, Neutral pH | Retention | Low |
| Mitsunobu | Carboxylic Acid, PPh₃, DEAD/DIAD | 0 °C to RT | Inversion | Very Low (if Sₙ2 is favored) |
Issue 2: Racemization During Hydroxyl Group Protection
You are protecting the hydroxyl group of this compound (e.g., as a silyl (B83357) ether) and find that the enantiomeric excess has decreased.
-
Silylation (e.g., with TBSCl): Silylation with reagents like tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole (B134444) is generally considered stereochemically safe as it does not directly involve the chiral carbon-oxygen bond.[2][16][17][18][19] If racemization is observed, consider the following:
-
Acidic Impurities: The silylating agent may contain traces of HCl. Using a freshly opened bottle or a purified reagent is recommended.
-
Work-up Conditions: An acidic work-up can cause partial racemization. Use a buffered or neutral wash.
-
Purification: Chromatography on silica gel (which is acidic) can be detrimental. Consider using neutral alumina (B75360) or deactivating the silica gel with a small amount of triethylamine in the eluent.
-
-
Protocol: To a solution of this compound (1.0 eq.) and imidazole (2.5 eq.) in dry DMF at 0 °C, add TBSCl (1.2 eq.). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with saturated aqueous NaHCO₃ solution and extract with diethyl ether. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by chromatography on neutral alumina if necessary.
Issue 3: Unexpected Stereochemical Outcome in Substitution Reactions
You have converted this compound to a tosylate and are performing a substitution reaction, but the product has a lower than expected enantiomeric excess.
Caption: Decision path for stereochemical outcome in substitution reactions.
-
Tosylation Step: The conversion of the alcohol to a tosylate using tosyl chloride (TsCl) in pyridine occurs with retention of configuration because the C-O bond is not broken.[20][21] If you are losing ee at this stage, it is likely due to acidic impurities or harsh workup.
-
Substitution Step: The subsequent reaction with a nucleophile (e.g., sodium azide) is typically an Sₙ2 reaction, which proceeds with inversion of configuration.[22] To ensure a clean Sₙ2 reaction and avoid a competing Sₙ1 pathway (which would lead to racemization via a carbocation intermediate), the following conditions are crucial:
-
Solvent: Use a polar aprotic solvent like DMF or DMSO. Protic solvents (like ethanol (B145695) or water) can stabilize the carbocation intermediate, promoting the Sₙ1 pathway.
-
Nucleophile: Use a good, non-bulky nucleophile. Azide (B81097) (N₃⁻) is an excellent choice for Sₙ2 reactions.[22]
-
Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
-
Protocol: To a solution of (R)-1-(2-Naphthyl)ethyl tosylate (1.0 eq.) in dry DMF, add sodium azide (1.5 eq.). Heat the mixture to 50-60 °C and monitor by TLC. Once the starting material is consumed, cool the reaction to room temperature, pour into water, and extract with diethyl ether. Wash the organic layers with water and brine, dry over Na₂SO₄, and concentrate to obtain the azide product with inverted stereochemistry.
| Parameter | Condition for Sₙ2 (Inversion) | Condition Favoring Sₙ1 (Racemization) |
| Solvent | Polar Aprotic (DMF, DMSO, Acetone) | Polar Protic (Ethanol, Methanol, Water) |
| Nucleophile | Strong, non-bulky (e.g., N₃⁻, CN⁻, I⁻) | Weak (e.g., H₂O, ROH) |
| Temperature | Low to moderate | Higher temperatures can favor Sₙ1/Elimination |
| Leaving Group | Good (e.g., Tosylate, Mesylate) | Good (e.g., Tosylate, Mesylate) |
By carefully selecting reaction conditions and monitoring the stereochemical purity at each step, researchers can successfully prevent the racemization of this compound and its derivatives.
References
- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 13. Yamaguchi Esterification [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. google.com [google.com]
- 16. researchgate.net [researchgate.net]
- 17. Substituent Effects in the Silylation of Secondary Alcohols: A Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. General Silylation Procedures - Gelest [technical.gelest.com]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Chiral HPLC Separation of Naphthylethylanol Enantiomers
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the chiral High-Performance Liquid Chromatography (HPLC) separation of naphthylethylanol enantiomers.
Frequently Asked Questions (FAQs)
Q1: Why is chiral separation of naphthylethylanol important?
A1: Naphthylethylanol contains a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers. In pharmaceutical and biological contexts, these enantiomers can have significantly different pharmacological, toxicological, and metabolic effects.[1] Therefore, separating and quantifying each enantiomer is critical for ensuring the safety, efficacy, and quality of pharmaceutical products.[2]
Q2: What is the fundamental principle of chiral HPLC separation?
A2: Chiral HPLC separation relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP). The CSP creates a chiral environment within the column, leading to the formation of temporary, diastereomeric complexes with the enantiomers.[3] These complexes have different stability and energy levels, causing one enantiomer to be retained longer on the column than the other, thus enabling their separation.[2]
Q3: What type of chiral stationary phase (CSP) is typically used for separating compounds like naphthylethylanol?
A3: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and highly effective for a broad range of chiral compounds, including those with structures similar to naphthylethylanol (e.g., β-blockers).[4][5] Pirkle-type or brush-type CSPs can also be effective.[2][4] The selection is often empirical, and screening multiple columns is a common first step in method development.[6][7]
Troubleshooting Guide
Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Q: I am injecting a racemic standard of naphthylethylanol, but I see only one peak or two poorly resolved peaks. What should I do?
A: This is a common issue indicating that the chromatographic conditions are not optimized for selectivity. Follow these steps to improve resolution.
Step 1: Verify Column and Mobile Phase Compatibility Ensure you are using a suitable chiral stationary phase (CSP). Polysaccharide-based columns are a good starting point. For normal-phase chromatography, a typical mobile phase is a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol).[8]
Step 2: Optimize Mobile Phase Composition Selectivity in chiral separations is highly sensitive to the mobile phase composition.[5]
-
Adjust Alcohol Modifier Percentage: Systematically vary the percentage of the alcohol modifier. Decreasing the alcohol content generally increases retention and can improve resolution, but may also lead to excessive peak broadening.
-
Change the Alcohol Modifier: The type of alcohol can significantly impact selectivity. If isopropanol (IPA) does not provide adequate separation, try ethanol (B145695) (EtOH) or methanol (B129727) (MeOH).[8]
-
Use Additives: For compounds with acidic or basic functional groups, adding a small amount (typically 0.1%) of an acidic or basic modifier can drastically improve peak shape and resolution. For naphthylethylanol, which has a basic amine group, an acidic additive like trifluoroacetic acid (TFA) can be beneficial in normal phase.[8]
Step 3: Lower the Column Temperature In many cases, decreasing the column temperature enhances enantioselectivity.[9] Try reducing the temperature in 5 °C increments (e.g., from 25 °C down to 10 °C). However, be aware that in some rare cases, resolution can improve at higher temperatures.[10]
Problem 2: Excessive Peak Tailing
Q: My peaks for the naphthylethylanol enantiomers are asymmetrical with a pronounced tail. How can I fix this?
A: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase or by issues outside the column.[11][12]
Step 1: Check for Secondary Interactions The basic amine group in naphthylethylanol can interact strongly with residual acidic silanol (B1196071) groups on the silica (B1680970) surface of the column, a primary cause of tailing.[13][14]
-
Add a Mobile Phase Modifier: Introduce a basic additive like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) at a low concentration (e.g., 0.1%) to the mobile phase. This additive will compete for the active silanol sites, minimizing their interaction with your analyte.
-
Adjust Mobile Phase pH (Reversed-Phase): If using a reversed-phase method, ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a consistent ionization state.[11][15]
Step 2: Reduce Extra-Column Volume Excessive tubing length or dead volume in fittings between the injector, column, and detector can contribute to peak tailing.[11]
-
Use tubing with the smallest possible internal diameter and length.
-
Ensure all fittings are properly connected to avoid dead volumes.
Step 3: Evaluate Sample Overload Injecting too much sample can saturate the stationary phase and cause peak distortion.[11]
-
Reduce the injection volume or the sample concentration and re-inject.
Problem 3: Sample Solubility and Peak Shape Issues
Q: My sample is not very soluble in the mobile phase, and I'm seeing split or fronting peaks. What is the cause?
A: The solvent used to dissolve the sample (the sample diluent) can have a significant effect on peak shape if it is much stronger than the mobile phase.[16][17]
Best Practice: The ideal sample solvent is the mobile phase itself.[18]
-
If Solubility is an Issue: If your sample does not dissolve in the mobile phase, use the weakest possible solvent in which it is soluble. For normal-phase chromatography, you might need to add a small amount of the alcohol modifier to the hexane (B92381) to dissolve the sample.
-
Minimize Injection Volume: When using a sample solvent that is stronger than the mobile phase, keep the injection volume as small as possible to minimize peak distortion.[18]
-
For Acidic/Basic Samples: If your sample is a salt, adding 0.1% of a base (like DEA) for an acid salt or an acid (like TFA) for a basic salt to the sample solvent can improve solubility by converting it to its free form.[18]
Quantitative Data Summary
The following tables summarize the expected impact of key parameters on the chiral separation of naphthylethylanol.
Table 1: Effect of Mobile Phase Composition (Normal Phase)
| Parameter | Change | Effect on Retention Time | Effect on Resolution (Rs) | Recommendation |
| % Isopropanol (IPA) in Hexane | Decrease (e.g., 5% -> 2%) | Increases | Often Improves | Optimize for Rs between 1.5 and 2.5 without excessive run time. |
| Increase (e.g., 5% -> 10%) | Decreases | Often Worsens | Use if retention times are too long, but watch for loss of resolution. | |
| Alcohol Modifier Type | Switch IPA to EtOH | Varies; may increase or decrease | Highly variable; can significantly change selectivity | Screen different alcohols if baseline separation is not achieved.[5] |
| Acidic Additive (e.g., 0.1% TFA) | Add to mobile phase | May slightly decrease | Often improves peak shape and can improve resolution | Recommended for basic analytes like naphthylethylanol.[8] |
Table 2: Effect of Temperature
| Parameter | Change | Effect on Retention Time | Effect on Resolution (Rs) | Recommendation |
| Column Temperature | Decrease (e.g., 30°C -> 15°C) | Increases | Generally Improves | A common strategy to enhance difficult separations.[9] |
| Increase (e.g., 30°C -> 45°C) | Decreases | Generally Worsens | Can be useful to shorten analysis times if resolution is already sufficient. |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Naphthylethylanol Enantiomers (Normal Phase)
This protocol provides a starting point for method development.
-
HPLC System: An HPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based CSP, such as a Chiralpak AD-H or Chiralcel OD-H column (250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Prepare a mobile phase of n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).
-
Degas the mobile phase by sonication for 15-20 minutes.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic naphthylethylanol at 1 mg/mL in the mobile phase.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
UV Detection: 220 nm
-
-
Analysis and Optimization:
-
Inject the sample and evaluate the chromatogram.
-
If resolution is poor, systematically adjust the % IPA (e.g., try 95:5:0.1 and 85:15:0.1 Hexane/IPA/TFA) and/or the column temperature as described in the troubleshooting guide.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor enantiomeric resolution.
Diagram 2: Chiral Method Development Strategy
Caption: A systematic approach for chiral HPLC method development.
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. hplc.eu [hplc.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Analytical Separation of Closantel Enantiomers by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. A systematic investigation of the effect of sample solvent on peak shape in nano- and microflow hydrophilic interaction liquid chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chiraltech.com [chiraltech.com]
Technical Support Center: Synthesis of (R)-(+)-1-(2-Naphthyl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-(+)-1-(2-Naphthyl)ethanol. The following information addresses common side reactions and other issues that may be encountered during the asymmetric reduction of 2-acetylnaphthalene (B72118).
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess (ee)
Low enantiomeric excess is a common challenge in the synthesis of this compound, leading to a mixture of (R) and (S)-enantiomers.
Potential Causes and Solutions:
-
Suboptimal Catalyst or Chiral Ligand: The choice of catalyst and chiral ligand is critical for achieving high stereoselectivity.
-
Troubleshooting: Screen a variety of chiral catalysts and ligands. For instance, in transfer hydrogenation, catalysts like (S,S)-RuCl(p-cymene)(TsDPEN) are known to be effective for producing the (R)-enantiomer. For borane (B79455) reductions, Corey-Bakshi-Shibata (CBS) catalysts are widely used and the choice of the oxazaborolidine derivative can significantly impact the ee.
-
-
Incorrect Reaction Temperature: Asymmetric reductions are often highly sensitive to temperature.
-
Troubleshooting: Optimize the reaction temperature. Lower temperatures generally favor higher enantioselectivity.
-
-
Moisture or Air Contamination: Many catalysts used in asymmetric synthesis are sensitive to moisture and air, which can lead to catalyst deactivation and reduced ee.
-
Troubleshooting: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
-
Racemization of the Product: The chiral alcohol product may undergo racemization under certain conditions. For instance, some ruthenium catalysts used for racemization of secondary alcohols could potentially lead to a loss of enantiomeric purity if present as an impurity or if the reaction conditions favor it.
-
Troubleshooting: Analyze the reaction mixture at different time points to check for product racemization. If racemization is observed, consider modifying the work-up procedure or the reaction conditions to minimize it.
-
Issue 2: Incomplete Reaction or Low Yield
The reduction of 2-acetylnaphthalene may not proceed to completion, resulting in low yields of the desired product.
Potential Causes and Solutions:
-
Insufficient Reducing Agent: An inadequate amount of the reducing agent will lead to incomplete conversion of the starting material.
-
Troubleshooting: Use a slight excess of the reducing agent (e.g., sodium borohydride (B1222165), borane source in CBS reduction, or hydrogen donor in transfer hydrogenation).
-
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or solvents.
-
Troubleshooting: Purify the 2-acetylnaphthalene starting material to remove any potential catalyst poisons. Ensure solvents are of high purity and anhydrous.
-
-
Poor Solubility of Reagents: If the ketone or other reagents are not fully dissolved, the reaction rate will be slow and may not go to completion.
-
Troubleshooting: Choose a solvent system in which all reactants are soluble. Gentle heating may be required in some cases, but this must be balanced with the potential for reduced enantioselectivity.
-
Issue 3: Formation of Side Products
Besides the desired this compound and its (S)-enantiomer, other byproducts can be formed during the reaction.
Potential Causes and Solutions:
-
Presence of 1-Acetylnaphthalene Impurity: The starting material, 2-acetylnaphthalene, is often synthesized via Friedel-Crafts acylation of naphthalene (B1677914), which can produce the 1-acetylnaphthalene isomer as a byproduct. This impurity will also be reduced to the corresponding 1-(1-naphthyl)ethanol.
-
Troubleshooting: Purify the 2-acetylnaphthalene by column chromatography or recrystallization before the reduction step.
-
-
Over-reduction: While less common for the reduction of a ketone to an alcohol, harsh reducing agents or reaction conditions could potentially lead to the reduction of the naphthalene ring.
-
Troubleshooting: Use a milder reducing agent. For example, sodium borohydride is generally chemoselective for aldehydes and ketones. In catalytic hydrogenations, careful selection of the catalyst and control of hydrogen pressure and temperature are crucial.
-
-
Ether Formation: If the reduction is carried out in an alcohol solvent, there is a possibility of forming an ether byproduct, especially under acidic conditions. This can occur through the in-situ formation of a carbocation from the product alcohol, which is then trapped by the solvent alcohol.
-
Troubleshooting: Use a non-alcoholic solvent such as THF or toluene. If an alcohol solvent is necessary (e.g., as a hydrogen donor in transfer hydrogenation), minimize the reaction time and temperature.
-
-
Aldol Condensation: In the presence of a base, the starting ketone can undergo self-condensation.
-
Troubleshooting: This is more of a concern if the reaction is run under basic conditions for an extended period. Careful control of the base concentration and reaction time is important.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical enantiomeric excess (ee) I can expect for the synthesis of this compound?
A1: The expected enantiomeric excess is highly dependent on the chosen synthetic method. Asymmetric reductions with Noyori-type catalysts or CBS catalysts can often achieve excellent enantioselectivities, typically >90% ee and sometimes >99% ee under optimized conditions. In contrast, using a chirally modified sodium borohydride with lactic acid has been reported to yield the (R)-alcohol with an ee of up to 38.3%.[1]
Q2: How can I purify this compound from the unreacted starting material and the (S)-enantiomer?
A2: Purification can be achieved through several methods:
-
Column Chromatography: This is an effective method for separating the alcohol product from the less polar unreacted ketone. Chiral column chromatography can be used to separate the (R) and (S)-enantiomers.
-
Recrystallization: If the product is a solid, recrystallization can be a good method for purification, especially for removing small amounts of impurities.
-
Kinetic Resolution: Enzymatic kinetic resolution can be employed to separate the enantiomers. For example, a lipase (B570770) can selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol.
Q3: What analytical techniques are used to determine the enantiomeric excess (ee)?
A3: The most common method for determining the enantiomeric excess of chiral alcohols is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) . These techniques use a chiral stationary phase to separate the enantiomers, and the ratio of their peak areas is used to calculate the ee.
Quantitative Data Summary
The following table summarizes the impact of different catalytic systems on the enantioselective reduction of 2-acetylnaphthalene.
| Catalyst/Reagent | Reducing Agent/Hydrogen Donor | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) | Product Enantiomer |
| Chirally modified NaBH₄ with (S)-lactic acid derivatives | NaBH₄ | THF | -78 to RT | - | up to 38.3 | (R) |
| Noyori-type Ru(II)-diphosphine-diamine catalyst | H₂ or Isopropanol (B130326) | Various | RT to 40 | High | >90 (typically) | (R) or (S) |
| Corey-Bakshi-Shibata (CBS) catalyst | Borane (BH₃) | THF | -20 to RT | High | >95 (typically) | (R) or (S) |
Note: The specific yield and ee can vary significantly depending on the exact catalyst structure, substrate-to-catalyst ratio, and reaction conditions.
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation using a Noyori-type Catalyst
This protocol is a general procedure for the asymmetric transfer hydrogenation of 2-acetylnaphthalene to this compound.
Materials:
-
2-Acetylnaphthalene
-
(S,S)-RuCl(p-cymene)(TsDPEN) or a similar chiral ruthenium catalyst
-
Isopropanol (anhydrous)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ruthenium catalyst (e.g., 0.1-1 mol%) in the anhydrous solvent.
-
Add a solution of 2-acetylnaphthalene in the same solvent.
-
Add a solution of potassium tert-butoxide in isopropanol.
-
Add anhydrous isopropanol as the hydrogen donor.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a few drops of water.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to obtain this compound.
-
Determine the enantiomeric excess using chiral HPLC or GC.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Logical relationships in the asymmetric synthesis of 1-(2-Naphthyl)ethanol.
References
Purification challenges of (R)-(+)-1-(2-Naphthyl)ethanol from reaction mixtures
Welcome to the Technical Support Center for the Purification of (R)-(+)-1-(2-Naphthyl)ethanol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound from various reaction mixtures.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Q1: I am not achieving baseline separation of the enantiomers on my chiral column. What can I do?
A1: Incomplete separation of enantiomers is a frequent challenge. Here are several troubleshooting steps:
-
Optimize Mobile Phase Composition: The ratio of solvents in your mobile phase is critical. For normal-phase chromatography (e.g., hexane (B92381)/isopropanol), small adjustments to the alcohol percentage can significantly impact resolution. Systematically vary the modifier concentration (e.g., from 5% to 20% isopropanol) to find the optimal balance.[1]
-
Screen Different Chiral Stationary Phases (CSPs): If optimizing the mobile phase is unsuccessful, your current CSP may not be suitable. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often effective for separating chiral alcohols.[1][2]
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interaction between the analyte and the stationary phase.
-
Control Temperature: Column temperature can influence enantioseparation. Experiment with temperatures slightly above and below ambient to see if it improves resolution.
Q2: My preparative HPLC run is yielding a product with low enantiomeric excess (ee). How can I improve this?
A2: Low enantiomeric excess after preparative HPLC is often due to overloading the column.
-
Reduce Sample Load: Overloading the column is a common cause of poor separation in preparative chromatography. Reduce the amount of sample injected to a level that allows for baseline separation, as determined by your analytical scale experiments.
-
Optimize Fraction Collection: Ensure that your fraction collection parameters are set to collect only the peak of the desired enantiomer, avoiding the tailing edge of the other enantiomer.
-
Perform Multiple Runs: It may be more effective to perform multiple smaller injections and pool the pure fractions rather than a single large injection.
Recrystallization
Q1: My this compound is not crystallizing from the solution.
A1: Failure to crystallize can be due to several factors:
-
Solution is Not Saturated: The concentration of your compound in the solvent may be too low. Try evaporating some of the solvent to increase the concentration.[3]
-
Supersaturation without Nucleation: The solution may be supersaturated but lacks nucleation sites for crystal growth to begin. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Inappropriate Solvent System: The chosen solvent may be too good a solvent, even at low temperatures. In such cases, an anti-solvent (a solvent in which the compound is insoluble) can be slowly added to the solution to induce precipitation.[3][4]
Q2: The recrystallized product is not pure, or the recovery is very low.
A2:
-
Impure Product: This can happen if the cooling process is too rapid, causing impurities to be trapped within the crystal lattice.[5] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6] If impurities are colored, adding activated carbon to the hot solution before filtration can help remove them.[5][6]
-
Low Recovery: This may indicate that the compound has significant solubility in the solvent even at low temperatures. Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound.[6] Also, make sure to cool the solution sufficiently, typically in an ice bath, to maximize crystal formation.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound, especially for separating it from its (S)-enantiomer?
A1: The primary methods for the enantiomeric purification of 1-(2-Naphthyl)ethanol (B1194374) are:
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases are widely used for both analytical and preparative-scale separation.[1]
-
Enzymatic Kinetic Resolution: This technique uses enzymes, most commonly lipases like Candida antarctica lipase (B570770) B, to selectively acylate or deacylate one enantiomer.[8][9] The resulting mixture of the alcohol and an ester can then be separated by standard column chromatography.[8]
-
Diastereomeric Crystallization: This classic method involves reacting the racemic alcohol with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts.[10] These salts have different solubilities, allowing one to be selectively crystallized.[1][10]
Q2: What are some common impurities I might encounter in my reaction mixture?
A2: Besides the undesired (S)-enantiomer, common impurities can include:
-
Unreacted Starting Materials: For instance, if synthesizing from 2'-acetonaphthone, some of this ketone may remain.
-
Byproducts of the Reaction: Depending on the synthetic route, various side products can be formed.
-
Solvent Residues: Residual solvents from the reaction or workup steps.[7]
Q3: What is enantiomeric excess (ee) and how is it determined?
A3: Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is calculated from the relative amounts of the two enantiomers. The most common and reliable method for determining the ee of 1-(2-Naphthyl)ethanol is by chiral HPLC.[2] The ee is calculated from the peak areas of the (R) and (S) enantiomers in the chromatogram using the following formula:
ee (%) = [ |(Area of R) - (Area of S)| / |(Area of R) + (Area of S)| ] * 100
Quantitative Data Summary
The following table summarizes quantitative data from various purification methods for 1-(2-Naphthyl)ethanol and similar compounds.
| Purification Method | Compound | Yield | Enantiomeric Excess (ee) | Reference |
| Enzymatic Resolution & Column Chromatography | (R)-1-(2-Naphthyl)ethanol | 50% | >99% | [8] |
| Enzymatic Resolution & Saponification | (S)-1-(2-Naphthyl)ethanol | 50% | 91% | [8] |
Experimental Protocols
Protocol 1: Purification by Enzymatic Kinetic Resolution followed by Column Chromatography
This protocol is based on the kinetic resolution of racemic 1-(2-Naphthyl)ethanol using a lipase enzyme.
-
Enzymatic Reaction:
-
Prepare a solution of racemic 1-(2-Naphthyl)ethanol in a suitable organic solvent.
-
Add an acyl donor (e.g., vinyl acetate) and Candida antarctica lipase B (CALB).[8][9]
-
Stir the mixture at a controlled temperature and monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.[8]
-
-
Workup:
-
Purification:
-
Separate the unreacted (R)-alcohol from the (S)-ester using silica (B1680970) gel column chromatography.[8]
-
A common eluent system is a gradient of ethyl acetate (B1210297) in hexane (e.g., 15-30% ethyl acetate).[8]
-
-
Analysis:
-
Analyze the collected fractions containing the (R)-alcohol by chiral HPLC to confirm the enantiomeric excess.[8]
-
Protocol 2: Analytical Chiral HPLC Method Development
This protocol outlines a general approach to developing a chiral HPLC method for the separation of 1-(2-Naphthyl)ethanol enantiomers.
-
Column and Mobile Phase Selection:
-
System Setup:
-
Analysis and Optimization:
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for chiral HPLC separation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mt.com [mt.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Resolution of 1-(2-naphthyl)ethanol by a combination of an enzyme-catalyzed kinetic resolution with a fluorous triphasic separative reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Enantioselectivity in the Asymmetric Synthesis of (R)-(+)-1-(2-Naphthyl)ethanol
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the asymmetric synthesis of (R)-(+)-1-(2-Naphthyl)ethanol. Our focus is to address common challenges and enhance the enantioselectivity of this critical process.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (% e.e.)
Q1: My reaction is producing the desired this compound, but the enantiomeric excess is consistently low. What are the most common causes?
A1: Low enantiomeric excess (e.e.) can stem from several factors. A systematic investigation of the following parameters is the most effective approach:
-
Catalyst Performance: The choice, purity, and handling of the chiral catalyst are paramount. Catalyst deactivation, incorrect catalyst loading, or the use of an unsuitable catalyst for 2-acetylnaphthalene (B72118) can all lead to poor enantioselectivity. The enantiomeric purity of the chiral ligand is directly correlated with the e.e. of the final product.
-
Reaction Temperature: Temperature plays a crucial role in the transition state energies of the two enantiomeric pathways. Often, lower temperatures favor higher enantioselectivity.
-
Solvent Effects: The solvent can significantly influence the conformation of the catalyst-substrate complex and the transition states, thereby affecting the enantiomeric excess.
-
Substrate Quality: Impurities in the 2-acetylnaphthalene starting material can interfere with the catalytic cycle.
-
Presence of Water: Many asymmetric reactions are sensitive to moisture. Ensure all reagents and solvents are anhydrous.
Q2: I'm using an Asymmetric Transfer Hydrogenation (ATH) with a Ru-TsDPEN catalyst and observing low e.e. How can I improve it?
A2: For ATH reactions, consider the following troubleshooting steps:
-
Catalyst Integrity: Ensure the Ru-TsDPEN catalyst is of high purity and has been stored under an inert atmosphere to prevent degradation.
-
Hydrogen Source: The formic acid/triethylamine (FA/TEA) ratio can be critical. An excess of either component can affect the reaction rate and selectivity. Prepare the FA/TEA mixture fresh for optimal results.
-
Temperature Control: Lowering the reaction temperature (e.g., from room temperature to 0 °C or lower) often increases the energy difference between the diastereomeric transition states, leading to higher e.e.
-
Solvent Choice: While isopropanol (B130326) is a common hydrogen source and solvent, other solvents like dichloromethane (B109758) (DCM) or toluene (B28343) can sometimes offer better selectivity. A solvent screen is recommended.
Q3: My Corey-Bakshi-Shibata (CBS) reduction is giving a low e.e. What should I check?
A3: The CBS reduction is sensitive to specific conditions. To troubleshoot low e.e.:
-
Reagent Quality: The borane (B79455) source (e.g., BH₃·THF or BH₃·SMe₂) must be fresh and of high quality. The (R)-2-Methyl-CBS-oxazaborolidine catalyst should be handled under anhydrous conditions to prevent decomposition.
-
Anhydrous Conditions: The presence of even trace amounts of water can have a significant negative impact on enantioselectivity. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).
-
Addition Rate and Temperature: The slow addition of the borane solution to the mixture of the ketone and catalyst at low temperatures (e.g., -78 °C) is crucial for achieving high enantioselectivity.
-
Catalyst Loading: While catalytic amounts are used, ensure the correct stoichiometry is employed. A slight excess of the borane reagent relative to the ketone is typical.
Issue 2: Poor or Inconsistent Yield
Q1: My reaction has high e.e. but the yield of this compound is low. What could be the issue?
A1: Low yield with high e.e. suggests that the catalyst is selective but not very active or that product is being lost during workup. Consider these points:
-
Reaction Time and Temperature: The reaction may not be going to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is sluggish at low temperatures (which favor high e.e.), a longer reaction time may be necessary.
-
Catalyst Loading: Increasing the catalyst loading may improve the reaction rate and overall yield, though this should be balanced with cost considerations.
-
Work-up Procedure: Ensure that the quenching step is performed correctly and that the product is not being lost during extractions. The pH of the aqueous phase during workup can be critical for efficient extraction.
-
Product Stability: this compound is generally stable, but prolonged exposure to harsh acidic or basic conditions during workup could potentially lead to degradation.
Issue 3: Difficulty in Product Purification and Analysis
Q1: How can I effectively purify the synthesized this compound?
A1: The primary method for purification is flash column chromatography on silica (B1680970) gel. A solvent system of ethyl acetate (B1210297) and hexanes is typically effective. The polarity of the eluent can be adjusted based on TLC analysis to achieve good separation of the product from any unreacted starting material or byproducts.
Q2: What is the best method to determine the enantiomeric excess of my product?
A2: The most accurate and reliable method for determining the enantiomeric excess of this compound is by chiral High-Performance Liquid Chromatography (HPLC). Several commercially available chiral stationary phases can effectively separate the (R) and (S) enantiomers. A common mobile phase is a mixture of hexanes and isopropanol.
Frequently Asked Questions (FAQs)
Q1: Which method, ATH or CBS reduction, is generally better for the synthesis of this compound?
A1: Both Asymmetric Transfer Hydrogenation (ATH) with Ru-TsDPEN catalysts and Corey-Bakshi-Shibata (CBS) reduction are powerful methods capable of producing this compound with high enantioselectivity. ATH is often favored for its operational simplicity and use of less hazardous reagents (formic acid/triethylamine or isopropanol as the hydrogen source). CBS reduction, while requiring strictly anhydrous conditions and the use of borane reagents, is also highly reliable and predictable. The choice may depend on available equipment, reagent cost, and scalability requirements.
Q2: Can the purity of the starting material, 2-acetylnaphthalene, affect the enantioselectivity?
A2: Yes, absolutely. Impurities in the 2-acetylnaphthalene can potentially poison the catalyst or participate in side reactions, leading to a decrease in both yield and enantioselectivity. It is crucial to use high-purity starting material for optimal results.
Q3: How critical is the solvent choice for enhancing enantioselectivity?
A3: The solvent plays a crucial role in the chiral induction process. Solvents with different polarities and coordinating abilities can influence the geometry of the transition state. It is highly recommended to perform a solvent screen during the optimization of your reaction to identify the optimal medium.
Q4: My enantioselectivity decreases as the reaction progresses. What could be the cause?
A4: A decrease in enantioselectivity over time can be due to several factors, including catalyst degradation or a competing non-enantioselective background reaction that becomes more significant at higher conversions. It may be beneficial to stop the reaction at a slightly lower conversion to maximize the e.e. of the isolated product.
Q5: How can I confirm the absolute configuration of my product?
A5: The absolute configuration of the product can be confirmed by comparing its optical rotation with the literature value for enantiomerically pure this compound. Additionally, comparison of the retention times from chiral HPLC analysis with a known standard can also be used for confirmation.
Data Presentation
Table 1: Comparison of Catalytic Systems for the Asymmetric Reduction of 2-Acetylnaphthalene
| Catalyst System | Chiral Ligand/Catalyst | Reductant | Solvent | Temp. (°C) | Yield (%) | e.e. (%) | Configuration |
| Asymmetric Transfer Hydrogenation (ATH) | (R,R)-TsDPEN-Ru | HCOOH/NEt₃ | CH₂Cl₂ | 28 | >95 | 98 | R |
| Asymmetric Transfer Hydrogenation (ATH) | (R,R)-TsDPEN-Ru | i-PrOH | i-PrOH | 25 | 92 | 95 | R |
| Corey-Bakshi-Shibata (CBS) Reduction | (R)-Me-CBS | BH₃·THF | THF | -30 | 95 | 96 | R |
| Biocatalytic Reduction | Ketoreductase (KRED) | Glucose/GDH | Buffer/IPA | 30 | >90 | >99 | R |
| Hydrosilylation | Rh/(R)-BINAP | HSi(OEt)₃ | THF | 0 | 88 | 92 | R |
Note: The data presented are representative values from various literature sources and may vary based on specific experimental conditions.
Table 2: Effect of Reaction Parameters on Enantioselectivity in ATH of 2-Acetylnaphthalene
| Parameter | Condition 1 | e.e. (%) | Condition 2 | e.e. (%) | Condition 3 | e.e. (%) |
| Temperature | 40 °C | 92 | 28 °C | 98 | 0 °C | >99 |
| Solvent | Toluene | 85 | Dichloromethane | 98 | Isopropanol | 95 |
| Catalyst Loading | 0.1 mol% | 96 | 0.5 mol% | 98 | 1.0 mol% | 98 |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation (ATH) of 2-Acetylnaphthalene
Materials:
-
2-Acetylnaphthalene
-
(R,R)-TsDPEN-Ru catalyst
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, add 2-acetylnaphthalene (1.0 mmol) and the (R,R)-TsDPEN-Ru catalyst (0.005 mmol, 0.5 mol%) to a flame-dried flask.
-
Add anhydrous CH₂Cl₂ (5 mL) to dissolve the solids.
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Add the freshly prepared HCOOH/NEt₃ mixture (0.5 mL) to the reaction flask.
-
Stir the reaction mixture at 28 °C and monitor the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford this compound.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction of 2-Acetylnaphthalene
Materials:
-
2-Acetylnaphthalene
-
(R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (B129727) (MeOH)
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere in a flame-dried flask, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 10 mol%) and anhydrous THF (2 mL).
-
Cool the solution to -78 °C.
-
Slowly add BH₃·THF (0.6 mmol) to the catalyst solution and stir for 10 minutes.
-
In a separate flask, dissolve 2-acetylnaphthalene (1.0 mmol) in anhydrous THF (3 mL).
-
Add the solution of 2-acetylnaphthalene dropwise to the catalyst mixture at -78 °C over 10 minutes.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench by the slow, dropwise addition of methanol (1 mL) at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Add 1 M HCl (5 mL) and stir for 30 minutes.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 3: Chiral HPLC Analysis of this compound
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Column:
-
Chiralcel OD-H (or equivalent polysaccharide-based chiral stationary phase).
Mobile Phase:
-
Hexane/Isopropanol (90:10 v/v).
Flow Rate:
-
1.0 mL/min.
Detection:
-
UV at 254 nm.
Procedure:
-
Prepare a standard solution of the purified product in the mobile phase (approx. 1 mg/mL).
-
Inject the sample onto the HPLC system.
-
The two enantiomers will elute at different retention times.
-
Calculate the enantiomeric excess (% e.e.) from the peak areas of the two enantiomers using the formula: % e.e. = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.
Mandatory Visualizations
Caption: General workflow for enhancing enantioselectivity.
Caption: Troubleshooting logic for low enantiomeric excess.
Caption: Conceptual catalyst-substrate interaction pathway.
Stability issues of (R)-(+)-1-(2-Naphthyl)ethanol under different conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of (R)-(+)-1-(2-Naphthyl)ethanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common stability-related issues encountered during laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses potential stability issues with this compound, offering insights into possible causes and recommended actions.
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry place, protected from light. Supplier recommendations vary, with some suggesting storage at room temperature in a well-sealed container, while others advise freezer storage at -20°C for maximum stability.[1][2] For long-term storage, the more cautious approach of freezer storage is advisable.
Q2: I've observed a change in the color of my this compound sample. What could be the cause?
A2: A change in color, such as yellowing, can be an indication of degradation. This may be caused by exposure to light (photodegradation) or oxidation. It is crucial to store the compound in a light-protected container (e.g., an amber vial) and to minimize its exposure to air.
Q3: My analytical results show unexpected peaks in the chromatogram of my sample. What could be the source of these impurities?
A3: The appearance of new peaks in a chromatogram suggests the presence of degradation products. The primary degradation pathway for secondary alcohols like this compound is often oxidation of the alcohol group to a ketone. In this case, the likely degradation product would be 2-acetylnaphthalene (B72118). To confirm this, you can perform co-elution with a standard of 2-acetylnaphthalene or use mass spectrometry (LC-MS) for identification.
Q4: I am seeing inconsistent results in my experiments. Could the stability of this compound in my experimental solutions be a factor?
A4: Yes, the stability of this compound in solution can be influenced by the solvent, pH, and exposure to light and temperature. It is advisable to use freshly prepared solutions for your experiments. If you need to store solutions, they should be kept at a low temperature (2-8°C or frozen) and protected from light. The compatibility of the compound with your chosen solvent system over time should be verified by running control experiments.
Stability Profile of this compound
While specific public data from forced degradation studies on this compound is limited, the following table summarizes general stability information based on its chemical structure and data from related compounds. Researchers are encouraged to perform their own stability studies under their specific experimental conditions.
| Condition | Potential for Degradation | Likely Degradation Pathway | Recommended Precautions |
| Temperature | Susceptible to degradation at elevated temperatures. | Dehydration or oxidation. | Store at recommended temperatures (room temperature for short-term, -20°C for long-term). Avoid unnecessary exposure to high temperatures. |
| Light | Sensitive to light, particularly UV radiation.[2] | Photodegradation, potentially leading to oxidation or other rearrangements. | Store in light-resistant containers (e.g., amber vials). Conduct experiments under controlled lighting conditions where possible. |
| pH | Generally stable in neutral conditions. May be less stable in strongly acidic or basic conditions. | Acid- or base-catalyzed dehydration or rearrangement. | Buffer solutions to a neutral pH if possible. Evaluate stability in your specific formulation or solvent pH. |
| Oxidation | Susceptible to oxidation. | Oxidation of the secondary alcohol to a ketone (2-acetylnaphthalene). | Avoid contact with strong oxidizing agents. Store under an inert atmosphere (e.g., nitrogen or argon) if high purity is critical. |
| Moisture | Hygroscopic nature has not been explicitly stated, but as a solid alcohol, moisture can affect stability and handling.[2] | May facilitate degradation reactions. | Store in a desiccated environment. |
Experimental Protocols
To assist in determining the stability of this compound under your specific experimental conditions, the following protocols for forced degradation studies are provided. These are based on standard pharmaceutical industry practices.
Protocol 1: Photostability Study
Objective: To assess the stability of this compound under light exposure.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Control Sample: Transfer a portion of the solution to an amber vial, wrap it in aluminum foil to protect it from light, and store it at the same temperature as the exposed sample.
-
Exposure: Transfer another portion of the solution to a clear glass vial or a quartz cuvette. Expose the sample to a controlled light source, such as a photostability chamber with a calibrated UV and visible light output (e.g., according to ICH Q1B guidelines).
-
Time Points: Withdraw aliquots of both the exposed and control samples at various time intervals (e.g., 0, 6, 12, 24, and 48 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method (see Protocol 3) to determine the percentage of remaining this compound and the formation of any degradation products.
Protocol 2: Oxidative Degradation Study
Objective: To evaluate the stability of this compound in the presence of an oxidizing agent.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition: To the sample solution, add a solution of hydrogen peroxide (e.g., 3% v/v).
-
Incubation: Store the mixture at room temperature, protected from light.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to monitor the degradation of the parent compound and the formation of oxidation products.
Protocol 3: Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and water (with an optional acid modifier like 0.1% formic acid or phosphoric acid for improved peak shape) is often effective. For example, a gradient from 40% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound and its potential impurities have significant absorbance (e.g., 220 nm or 254 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose of stability testing.
Visualizing Stability and Degradation
The following diagrams illustrate the key concepts related to the stability of this compound.
References
Technical Support Center: Purification of (R)-(+)-1-(2-Naphthyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Below you will find detailed information on identifying and removing common catalyst impurities from the (R)-(+)-1-(2-Naphthyl)ethanol product to ensure the high purity required for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalyst impurities found in the synthesis of this compound?
A1: The synthesis of chiral alcohols like this compound often employs asymmetric hydrogenation or transfer hydrogenation reactions. Consequently, the most common catalyst impurities are residues from ruthenium, rhodium, and palladium-based catalysts.[1] These can exist in various oxidation states and may be complexed with ligands from the reaction mixture, making their removal challenging.[2]
Q2: Why is it critical to remove these catalyst residues from the final product?
A2: For pharmaceutical applications, stringent limits are placed on the levels of residual metals in active pharmaceutical ingredients (APIs).[3] Heavy metals like ruthenium, rhodium, and palladium can be toxic and may interfere with subsequent synthetic steps or the biological activity and stability of the final drug product. Regulatory bodies such as the FDA and EMA have strict guidelines for acceptable levels of these impurities.[3]
Q3: What are the primary methods for removing catalyst impurities from my this compound product?
A3: The main strategies for catalyst removal include:
-
Adsorption: Using materials like activated carbon or specialized metal scavengers to bind the metal impurities, which are then removed by filtration.[4][5]
-
Recrystallization: Purifying the solid product by dissolving it in a suitable solvent and allowing it to crystallize, leaving the impurities in the mother liquor.[6]
-
Extraction: Using a liquid-liquid extraction with an aqueous solution containing a chelating agent to selectively pull the metal catalyst from the organic phase.[7]
-
Filtration: For heterogeneous catalysts (e.g., Pd/C), simple filtration can be effective, though leaching of the metal into the solution can still occur.[1][8]
Q4: How do I choose the most appropriate catalyst removal method?
A4: The choice of method depends on several factors, including the specific catalyst used, its oxidation state, the nature of the product, the solvent system, and the desired final purity.[9] It is often beneficial to screen several methods on a small scale to determine the most effective and economical approach for your specific process.[3] In some cases, a combination of methods, such as an initial treatment with activated carbon followed by recrystallization, may be necessary to achieve the required purity.[10]
Troubleshooting Guides
Issue 1: Low Product Yield After Purification with Activated Carbon
-
Possible Cause: Non-specific adsorption of the this compound product onto the activated carbon.[10] This is a common issue as activated carbon can adsorb a wide range of organic molecules, not just the catalyst.
-
Suggested Solutions:
-
Reduce the Amount of Activated Carbon: Use the minimum amount of activated carbon necessary for effective catalyst removal. Start with a small percentage (e.g., 1-2% w/w relative to the product) and incrementally increase if needed.
-
Screen Different Grades of Activated Carbon: Various grades of activated carbon are available with different pore sizes and surface properties.[5] Testing different types may identify one with higher selectivity for the catalyst over your product.
-
Optimize Contact Time and Temperature: Shorter stirring times and lower temperatures may reduce product adsorption while still allowing for sufficient catalyst removal.
-
Consider an Alternative Method: If product loss remains high, switching to a more selective method like using a specific metal scavenger may be a better option.[10]
-
Issue 2: Ineffective Catalyst Removal with Metal Scavengers
-
Possible Cause: The chosen scavenger may not have a high affinity for the specific metal species present in your reaction mixture. The effectiveness of a scavenger depends on the metal, its oxidation state, and the ligands it is coordinated to.[9]
-
Suggested Solutions:
-
Screen a Panel of Scavengers: Test a variety of scavengers with different functional groups (e.g., thiol, amine, phosphine) to find the most effective one for your system.[3]
-
Increase the Equivalents of Scavenger: The amount of scavenger used is critical. Typically, 3-5 equivalents relative to the residual metal are a good starting point, but this may need to be optimized.[10]
-
Increase Reaction Time and/or Temperature: Allow for sufficient time for the scavenger to bind the metal. This can range from a few hours to overnight. Gentle heating may also improve the scavenging efficiency.
-
Ensure Good Mixing: The scavenger is a solid support, so vigorous stirring is necessary to ensure good contact with the solution containing the catalyst impurity.
-
Issue 3: Product "Oils Out" or Fails to Crystallize During Recrystallization
-
Possible Cause: The chosen solvent system may not be optimal for the recrystallization of this compound. "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated at a temperature above the solute's melting point.[11]
-
Suggested Solutions:
-
Select an Appropriate Solvent System: An ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.[12] For this compound, a mixed solvent system like ethanol (B145695)/water or toluene/hexane can be effective.
-
Use a Mixed-Solvent System Correctly: Dissolve the crude product in the minimum amount of the "good" solvent (in which it is more soluble) at an elevated temperature. Then, slowly add the "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly turbid. Reheat to get a clear solution, and then allow it to cool slowly.[6]
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure product.
-
Ensure Slow Cooling: Rapid cooling can lead to the formation of small, impure crystals or an oil. Allowing the solution to cool slowly to room temperature before placing it in an ice bath generally yields better results.[13]
-
Data Presentation
The following table summarizes the performance of various catalyst removal methods.
| Catalyst Type | Removal Method | Scavenger/Adsorbent | Initial Catalyst Conc. (ppm) | Final Catalyst Conc. (ppm) | Product Recovery (%) | Reference |
| Palladium | Adsorption | MP-TMT (Metal Scavenger) | 33,000 | < 200 | > 95 | [14] |
| Palladium | Adsorption | Activated Carbon & TMT | 2239 | 20 | 82 | [2] |
| Palladium | Precipitation | Trimercaptotriazine (TMT) | 600-650 | 20-60 | Not specified | [15] |
| Ruthenium | Extraction | Aqueous Cysteine | 148 | 14 | 89 (after crystallization) | [7][16] |
| Ruthenium | Adsorption | Activated Carbon | High | < 1 | Not specified | [16] |
| Iridium | Adsorption | 2-(2-pyridyl) functionalized silica | 1.6 mg/mL | < 1 ppm | Not specified | [17] |
Experimental Protocols
Protocol 1: Catalyst Removal Using Activated Carbon
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., ethyl acetate, toluene, or ethanol) to a concentration of approximately 50-100 mg/mL.
-
Addition of Activated Carbon: Add powdered activated carbon (1-5% w/w relative to the crude product) to the solution.
-
Stirring: Stir the mixture vigorously at room temperature for 1-4 hours. The optimal time should be determined by monitoring the catalyst removal.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Ensure the celite pad is sufficiently thick to prevent fine carbon particles from passing through.
-
Washing: Wash the celite pad with a small amount of fresh, hot solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the product for residual catalyst content using ICP-MS or a similar sensitive analytical technique.
Protocol 2: Catalyst Removal Using a Metal Scavenger
-
Dissolution: Dissolve the crude this compound in an appropriate solvent.
-
Scavenger Addition: Add the selected metal scavenger (e.g., SiliaMetS Thiol for palladium or SiliaMetS DMT for ruthenium) to the solution. A typical starting amount is 3-5 equivalents relative to the estimated amount of residual metal.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-16 hours.
-
Filtration: Filter off the solid scavenger.
-
Washing: Wash the scavenger with a small portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Analysis: Determine the final catalyst concentration in the product by ICP-MS.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. For this compound, an ethanol/water or toluene/hexane system is a good starting point.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethanol or toluene).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Single Solvent: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Mixed Solvent: While the solution in the "good" solvent is hot, add the "poor" solvent (e.g., water or hexane) dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the clear solution to cool slowly.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent (or the solvent mixture with a higher proportion of the "poor" solvent).
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Purity Check: Determine the purity of the recrystallized product by measuring its melting point and analyzing for residual catalyst by ICP-MS.
Visualizations
Caption: Workflow for Catalyst Removal using Activated Carbon.
Caption: Workflow for Catalyst Removal using a Metal Scavenger.
Caption: Workflow for Purification by Recrystallization.
References
- 1. amazonfilters.com [amazonfilters.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. data.biotage.co.jp [data.biotage.co.jp]
- 4. silicycle.com [silicycle.com]
- 5. qizhongcarbon.com [qizhongcarbon.com]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. biotage.com [biotage.com]
- 15. Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of (R)-(+)-1-(2-Naphthyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (R)-(+)-1-(2-Naphthyl)ethanol. Our focus is on addressing the potential pitfalls encountered during the scale-up of this process, particularly when utilizing asymmetric transfer hydrogenation (ATH).
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Low or Inconsistent Yields
Q1: My reaction yield is significantly lower upon scaling up from a lab-scale experiment. What are the likely causes?
A1: Several factors can contribute to a drop in yield during scale-up. These include:
-
Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to poor contact between the substrate, catalyst, and hydrogen donor, resulting in incomplete reactions.
-
Heat Transfer Issues: Exothermic reactions can lead to localized overheating in large vessels if not properly controlled, which can cause side reactions or catalyst degradation.
-
Catalyst Deactivation: The catalyst may be deactivating over the longer reaction times often required for larger batches.[1]
-
Impurity Effects: The impact of impurities in starting materials and solvents can be more pronounced at a larger scale.
Q2: How can I improve the yield of my scaled-up reaction?
A2: To improve your yield, consider the following:
-
Optimize Agitation: Ensure your reactor is equipped with an appropriate stirrer and that the agitation speed is sufficient to maintain a homogeneous mixture.
-
Improve Temperature Control: Use a reactor with a jacket and a reliable temperature control system to maintain a consistent and optimal reaction temperature.
-
Incremental Scale-Up: Instead of a direct jump from milligram to kilogram scale, perform intermediate scale-up experiments to identify and address potential issues early on.
-
Reagent Quality: Use high-purity, anhydrous solvents and reagents to minimize side reactions and catalyst poisoning.
Issue 2: Low Enantiomeric Excess (ee)
Q3: The enantiomeric excess of my this compound is lower than expected. What are the common reasons for this?
A3: Low enantiomeric excess is a frequent challenge in asymmetric synthesis. Common causes include:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter for enantioselectivity. Generally, lower temperatures favor higher ee.
-
Catalyst Purity and Handling: The enantiomeric purity and activity of your chiral catalyst are paramount. Improper handling or storage of air- and moisture-sensitive catalysts can lead to decomposition and reduced stereocontrol.
-
Solvent Effects: The choice of solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the enantioselectivity.
-
Reaction Time: Prolonged reaction times, while potentially increasing yield, can sometimes lead to racemization of the product, especially if the reaction conditions are not optimal.
Q4: What steps can I take to increase the enantiomeric excess?
A4: To enhance the enantiomeric excess of your product, we recommend the following:
-
Temperature Screening: Perform a systematic study to determine the optimal reaction temperature that balances reaction rate and enantioselectivity.
-
Catalyst Validation: Ensure the chiral catalyst is of high enantiomeric purity and is handled under appropriate inert conditions if it is air or moisture sensitive.
-
Solvent Screening: Test a range of solvents to identify the one that provides the best balance of solubility and enantioselectivity for your specific substrate and catalyst system.
-
Kinetic Monitoring: Monitor the reaction progress and enantiomeric excess over time to identify the optimal reaction time before significant racemization occurs.
Issue 3: Catalyst Deactivation
Q5: My reaction starts efficiently but then slows down or stops completely before the starting material is fully consumed. What could be causing this?
A5: This is a strong indication of catalyst deactivation. Potential causes include:
-
Product Inhibition: The product, this compound, may bind to the catalyst and inhibit its activity.[1]
-
Arene Loss: For Noyori-type ruthenium catalysts, the arene ligand can dissociate, leading to the formation of inactive ruthenium nanoparticles.[1]
-
Base Inhibition: In reactions requiring a base for catalyst activation, an excess of the base can sometimes act as a competitive inhibitor.[2]
-
Substrate Impurities: Impurities in the 2-acetylnaphthalene (B72118) starting material can act as catalyst poisons.
Q6: How can I prevent or mitigate catalyst deactivation in my scaled-up synthesis?
A6: To address catalyst deactivation, consider these strategies:
-
Optimize Catalyst Loading: While it may seem counterintuitive, a slightly higher catalyst loading can sometimes compensate for gradual deactivation over the course of the reaction.
-
Use a More Robust Catalyst: Investigate newer generations of catalysts that are designed for higher stability and turnover numbers.
-
Control Reagent Stoichiometry: Carefully control the stoichiometry of all reagents, including the base, to avoid excess that could inhibit the catalyst.
-
Purify Starting Materials: Ensure the 2-acetylnaphthalene is of high purity and free from potential catalyst poisons.
Issue 4: Purification Challenges
Q7: I am having difficulty purifying the this compound at a large scale. What are the common pitfalls?
A7: Large-scale purification presents different challenges compared to lab-scale. Common issues include:
-
Residual Starting Material: Incomplete conversion can lead to contamination of the product with unreacted 2-acetylnaphthalene, which can be difficult to separate.
-
Side-Product Formation: At a larger scale, minor side reactions can produce significant quantities of impurities.
-
Enantiomeric Enrichment: Achieving very high enantiomeric excess (>99.5%) often requires a final purification step to remove the minor enantiomer.
Q8: What are the recommended methods for purifying this compound on a larger scale?
A8: For large-scale purification, consider the following methods:
-
Crystallization: This is often the most effective and scalable method for purifying solid products like this compound. A well-chosen crystallization solvent can effectively remove both chemical impurities and the undesired enantiomer.
-
Column Chromatography: While less common for very large scales due to solvent consumption and cost, flash chromatography can be a viable option for intermediate scales or for removing particularly stubborn impurities.
-
Enzymatic Resolution: For enriching the enantiomeric excess, enzymatic kinetic resolution can be employed, where an enzyme selectively reacts with the undesired enantiomer, allowing for its separation.
Data Presentation
The following tables summarize typical reaction parameters and their expected impact on the synthesis of this compound via asymmetric transfer hydrogenation.
Table 1: Effect of Reaction Parameters on Yield and Enantiomeric Excess
| Parameter | Typical Range | Impact on Yield | Impact on Enantiomeric Excess (ee) | Notes |
| Temperature | 0°C to 80°C | Generally increases with temperature | Often decreases at higher temperatures | Lower temperatures are often preferred for higher ee, but may require longer reaction times. |
| Catalyst Loading | 0.01 mol% to 1 mol% | Increases with higher loading | Generally high across the range, but can be affected by side reactions at very high loadings | Lower catalyst loadings are more economical but may require longer reaction times and are more sensitive to impurities. |
| Substrate Conc. | 0.1 M to 2 M | Can decrease at very high concentrations due to solubility and mixing issues | May decrease at very high concentrations | Higher concentrations are generally preferred for process efficiency. |
| Hydrogen Donor | Isopropanol, Formic acid/Triethylamine | High with both | High with both | Isopropanol is a common and effective hydrogen donor for this type of reaction. |
Table 2: Troubleshooting Guide - Summary of Common Issues and Solutions
| Symptom | Potential Cause | Recommended Solution(s) |
| Low Yield | Inefficient mixing, poor temperature control, catalyst deactivation | Optimize agitation, improve reactor temperature control, consider a more stable catalyst |
| Low ee | Suboptimal temperature, impure catalyst, wrong solvent | Screen reaction temperatures, verify catalyst quality, perform solvent screening |
| Incomplete Conversion | Catalyst deactivation, insufficient reaction time | Optimize catalyst loading, use a more robust catalyst, monitor reaction to completion |
| Difficult Purification | Residual starting material, low ee | Drive reaction to completion, perform recrystallization for enantiomeric enrichment |
Experimental Protocols
Representative Protocol for Asymmetric Transfer Hydrogenation of 2-Acetylnaphthalene
This protocol is a general guideline for the synthesis of this compound on a larger scale. Optimization will be required for specific equipment and conditions.
Materials:
-
2-Acetylnaphthalene
-
(R,R)-RuCl--INVALID-LINK-- or a similar chiral ruthenium catalyst
-
Isopropanol (anhydrous)
-
Potassium hydroxide (B78521) (KOH) or another suitable base
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Setup: Under an inert atmosphere, charge a clean, dry, and appropriately sized reactor with 2-acetylnaphthalene and anhydrous isopropanol.
-
Catalyst Preparation: In a separate vessel, dissolve the (R,R)-RuCl--INVALID-LINK-- catalyst and the base in anhydrous isopropanol.
-
Reaction Initiation: Transfer the catalyst solution to the reactor containing the 2-acetylnaphthalene solution.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 40-60°C) with efficient stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, GC) until the 2-acetylnaphthalene is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to achieve high chemical and enantiomeric purity.
Mandatory Visualizations
Logical Workflow for Scaling Up Synthesis
Caption: A logical workflow for scaling up the synthesis of this compound.
Simplified Asymmetric Transfer Hydrogenation Catalytic Cycle
Caption: A simplified catalytic cycle for the asymmetric transfer hydrogenation of a ketone.
References
Validation & Comparative
A Comparative Guide to Catalysts for the Asymmetric Synthesis of (R)-(+)-1-(2-Naphthyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral alcohols is a critical process in the pharmaceutical and fine chemical industries. (R)-(+)-1-(2-Naphthyl)ethanol is a valuable chiral building block, and its efficient synthesis with high enantiopurity is of significant interest. This guide provides a comprehensive comparison of various catalytic systems for the asymmetric reduction of the prochiral ketone, 2-acetylnaphthalene (B72118), to produce this compound. The comparison focuses on catalyst performance, providing experimental data and detailed protocols to assist researchers in selecting the most suitable method for their application.
Performance Comparison of Catalytic Systems
The asymmetric reduction of 2-acetylnaphthalene can be effectively achieved using a range of catalysts, including transition metal complexes based on Ruthenium, Rhodium, and Iridium, as well as organocatalysts such as chiral oxazaborolidines. The choice of catalyst significantly impacts the enantioselectivity, yield, and reaction conditions.
| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Reaction Conditions |
| Transition Metal Catalysts | |||||
| RuCl--INVALID-LINK-- | 2-Acetylnaphthalene | (R)-1-(2-Naphthyl)ethanol | High | >99 | Formic acid/triethylamine, DMF, 28 °C |
| [RhCl(cod)]₂ / (R,R)-TsDPEN | 2'-Acetonaphthone | (R)-1-(2-Naphthyl)ethanol | 95 | 97 | Aqueous HCOONa, 40 °C[1] |
| Organocatalysts | |||||
| (S)-2-Methyl-CBS-oxazaborolidine | 2-Acetylnaphthalene | (R)-1-(2-Naphthyl)ethanol | ~95 | >98 | BH₃·THF, THF, 23 °C (data for acetophenone)[2] |
| Chirally Modified NaBH₄ / Lactic Acid | 2-Acetylnaphthalene | (R)-1-(2-Naphthyl)ethanol | - | up to 38.3 | -[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Asymmetric Transfer Hydrogenation using a Ruthenium Catalyst
This protocol is adapted from the well-established Noyori-type asymmetric transfer hydrogenation.
Catalyst System: RuCl--INVALID-LINK--
Materials:
-
2-Acetylnaphthalene
-
RuCl--INVALID-LINK-- catalyst
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dried Schlenk flask under an argon atmosphere, prepare a 5:2 mixture of formic acid and triethylamine.
-
To another dried Schlenk flask, add RuCl--INVALID-LINK-- (e.g., 0.01 mmol, 1 mol%).
-
Add anhydrous DMF (e.g., 5 mL) to the flask containing the catalyst and stir to dissolve.
-
Add 2-acetylnaphthalene (e.g., 1 mmol) to the catalyst solution.
-
Add the formic acid/triethylamine mixture (e.g., 0.5 mL) to the reaction mixture.
-
Stir the reaction at 28 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain this compound.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Asymmetric Transfer Hydrogenation using a Rhodium Catalyst
This protocol is based on the work of Xiao et al. for the asymmetric transfer hydrogenation of aromatic ketones in an aqueous medium.[1]
Catalyst System: [RhCp*Cl₂]₂ / (R,R)-TsDPEN
Materials:
-
2'-Acetonaphthone
-
[RhCp*Cl₂]₂
-
(R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Sodium formate (B1220265) (HCOONa)
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel, dissolve [RhCp*Cl₂]₂ (e.g., 0.0025 mmol) and (R,R)-TsDPEN (e.g., 0.0055 mmol) in deionized water (e.g., 2 mL).
-
Stir the mixture at 40 °C for 15 minutes to pre-form the catalyst.
-
Add 2'-acetonaphthone (e.g., 0.5 mmol) and sodium formate (e.g., 0.75 mmol) to the reaction mixture.
-
Stir the reaction vigorously at 40 °C.
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.[1]
Asymmetric Reduction using an Organocatalyst
This protocol describes the use of a Corey-Bakshi-Shibata (CBS) catalyst for the enantioselective reduction of a ketone.
Catalyst System: (S)-2-Methyl-CBS-oxazaborolidine
Materials:
-
2-Acetylnaphthalene
-
(S)-2-Methyl-CBS-oxazaborolidine (as a solution in toluene (B28343) or generated in situ)
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add a solution of (S)-2-Methyl-CBS-oxazaborolidine (e.g., 0.1 mmol, 10 mol%) in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., -20 °C to room temperature).
-
Slowly add the BH₃·THF solution (e.g., 0.6 mmol) to the catalyst solution and stir for a few minutes.
-
Add a solution of 2-acetylnaphthalene (1 mmol) in anhydrous THF dropwise to the reaction mixture over a period of 10-15 minutes.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol at a low temperature.
-
Allow the mixture to warm to room temperature and then remove the solvent under reduced pressure.
-
Perform an aqueous work-up by adding a saturated solution of ammonium (B1175870) chloride and extracting the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to give the crude product.
-
Purify by flash column chromatography and determine the enantiomeric excess by chiral HPLC.
Signaling Pathways and Experimental Workflows
To visualize the general workflow of the catalytic asymmetric synthesis of this compound, the following diagram is provided.
References
A Comparative Guide to (R)-(+)-1-(2-Naphthyl)ethanol and Other Chiral Alcohols in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. The selection of an appropriate chiral auxiliary or ligand is paramount to achieving high stereoselectivity in asymmetric synthesis. This guide provides a detailed comparison of (R)-(+)-1-(2-Naphthyl)ethanol with other widely used chiral alcohols, supported by experimental data, comprehensive protocols, and workflow visualizations to aid in the rational design of synthetic strategies.
Performance in Asymmetric Synthesis: A Comparative Overview
Chiral alcohols are versatile precursors for a wide range of chiral ligands and auxiliaries. Their effectiveness is typically evaluated in benchmark reactions such as the enantioselective addition of organozinc reagents to aldehydes or the asymmetric reduction of prochiral ketones. While direct comparative data under identical conditions is scarce, this section summarizes the performance of various chiral alcohol derivatives in these key transformations.
Enantioselective Addition of Diethylzinc (B1219324) to Benzaldehyde (B42025)
The catalytic enantioselective addition of diethylzinc to benzaldehyde is a standard reaction for evaluating the efficacy of chiral ligands. The primary metrics for comparison are the enantiomeric excess (ee%) and the chemical yield of the resulting (R)- or (S)-1-phenyl-1-propanol.
Table 1: Performance of Chiral Amino Alcohols Derived from Ephedrine (B3423809) Analogues
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Product Configuration |
| (1R,2R)-(-)-Pseudoephedrine | 2 | Toluene (B28343) | 0 | 24 | 95 | 86 | (R) |
| (1R,2S)-(-)-Norephedrine | 2 | Toluene | 0 | 24 | 92 | 61 | (R) |
| (1S,2R)-(+)-N,N-Dibutylnorephedrine (DBNE) | 2 | Toluene | 0 | 24 | 98 | 95 | (S) |
Table 2: Performance of a Chiral Ligand Derived from a Carbohydrate
| Ligand | Ligand Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Product Configuration |
| Fructose-derived β-amino alcohol | 20 | Toluene | 0 | 3 | 100 | 92 | (S) |
Asymmetric Reduction of Prochiral Ketones
The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols, utilizing a chiral oxazaborolidine catalyst generated in situ from a chiral amino alcohol.
Table 3: Performance of a Chiral Amino Alcohol Derived from this compound in Ketone Reduction
| Chiral Amino Alcohol | Substrate | Yield (%) | ee (%) | Product Configuration |
| (S)-2-amino-1,1-diphenyl-3-(2-naphthyl)-1-propanol | Acetophenone | - | 85 | (R) |
| (S)-2-amino-1,1-diphenyl-3-(2-naphthyl)-1-propanol | Propiophenone | - | 92 | (R) |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of these synthetic methods.
Protocol 1: General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by a Chiral Amino Alcohol
Materials:
-
Chiral amino alcohol (e.g., (1R,2R)-(-)-Pseudoephedrine)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Freshly distilled benzaldehyde
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Anhydrous MgSO₄
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).
-
Reaction Mixture: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via a syringe. Stir the resulting mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 24 hours).
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (10 mL) at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Purification and Analysis: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes mixture) to afford the chiral 1-phenyl-1-propanol. The enantiomeric excess (ee%) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.
Protocol 2: General Procedure for the Corey-Bakshi-Shibata (CBS) Asymmetric Reduction of a Prochiral Ketone
Materials:
-
Chiral β-amino alcohol (e.g., (S)-2-amino-1,1-diphenyl-3-(2-naphthyl)-1-propanol)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF)
-
Prochiral ketone (e.g., acetophenone)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral β-amino alcohol (0.5 mmol) in dry THF (5 mL). Add 1.0 M BH₃·THF solution (0.6 eq) dropwise. Stir the mixture at room temperature for 1 hour to form the oxazaborolidine catalyst.
-
Ketone Reduction: Cool the reaction mixture to the desired temperature (e.g., 0 °C). Add a solution of the prochiral ketone (1.0 eq) in anhydrous THF dropwise over 30 minutes. Then, add an additional amount of 1.0 M BH₃·THF solution (0.6 eq) dropwise.
-
Reaction Monitoring: Stir the reaction at the same temperature until completion, as monitored by TLC.
-
Quenching: Quench the reaction by the slow, dropwise addition of methanol at 0 °C. Warm the mixture to room temperature and stir for 30 minutes.
-
Work-up: Add 1 M HCl and stir for another 30 minutes. Extract the aqueous layer with diethyl ether or ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.
-
Purification and Analysis: Filter the mixture and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation to yield the chiral secondary alcohol. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizing Asymmetric Synthesis Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental procedures and the catalytic cycles involved in these asymmetric transformations.
Conclusion
The selection of a chiral alcohol for asymmetric synthesis is a critical decision that depends on the specific transformation, desired stereochemical outcome, and substrate scope. While established chiral alcohols derived from ephedrine and norephedrine (B3415761) demonstrate high efficacy in reactions like the diethylzinc addition, this compound serves as a valuable precursor for ligands that show promise in other key transformations, such as the asymmetric reduction of ketones. The provided data and protocols offer a foundation for researchers to compare these alternatives and select the most appropriate chiral building block for their synthetic challenges. The continued development of new ligands derived from a diverse range of chiral alcohols will undoubtedly expand the toolkit of synthetic chemists and enable the efficient construction of complex, enantiomerically pure molecules.
Comparative Guide to Analytical Methods for (R)-(+)-1-(2-Naphthyl)ethanol Purity Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methodologies for determining the enantiomeric purity of (R)-(+)-1-(2-Naphthyl)ethanol. The selection of a robust and reliable analytical method is critical for accurate quantification in various stages of drug discovery, development, and quality control. This document outlines the experimental protocols and performance characteristics of several common analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes the key performance parameters of various analytical methods applicable to the analysis of this compound. These parameters are crucial for evaluating the reliability, sensitivity, and suitability of a method for a specific analytical challenge. Data presented is a synthesis from validated methods for the analysis of structurally related compounds and provides a strong basis for the selection of an appropriate analytical strategy.
| Parameter | Chiral HPLC | Chiral SFC | Chiral GC (after derivatization) |
| Linearity Range | 1 - 500 µg/mL | 1 - 500 µg/mL | 0.5 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.1 - 0.5 µg/mL | 0.05 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL | 0.3 - 1.5 µg/mL | 0.15 - 0.6 µg/mL |
| Precision (%RSD) | < 2.0% | < 2.0% | < 3.0% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 97 - 103% |
| Analysis Time | 10 - 25 min | < 10 min | 15 - 30 min |
| Primary Application | Routine QC, enantiomeric purity | High-throughput screening, chiral separations | Analysis of volatile impurities, alternative purity method |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and can be adapted and validated for the specific analysis of this compound.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
This method is suitable for the routine quantification of the enantiomeric purity of 1-(2-Naphthyl)ethanol.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (90:10, v/v). The ratio may be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm filter before injection.
Chiral Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation
SFC is a high-throughput alternative to HPLC for chiral separations, offering faster analysis times and reduced solvent consumption.
-
Chromatographic System: An SFC system equipped with a UV detector and back-pressure regulator.
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H (150 mm x 4.6 mm, 3 µm) or equivalent.
-
Mobile Phase: Supercritical CO₂ and Methanol (85:15, v/v).
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in Methanol to a concentration of approximately 1 mg/mL.
Gas Chromatography (GC) for Purity Analysis
GC can be employed for purity analysis, particularly for assessing volatile impurities. For the analysis of non-volatile impurities or the base compound, derivatization is often necessary to increase volatility.
-
GC System: A gas chromatograph coupled to a Flame Ionization Detector (FID).
-
Column: A chiral capillary column, such as a cyclodextrin-based column (e.g., Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm, 0.12 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C (hold for 2 minutes).
-
Ramp: Increase to 220 °C at a rate of 10 °C/min.
-
Hold at 220 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL (split injection, ratio 50:1).
-
Sample Preparation and Derivatization: Dissolve the sample in a suitable solvent (e.g., dichloromethane). For derivatization to improve volatility and peak shape, react the sample with a suitable agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 70°C for 30 minutes.
Mandatory Visualization
Caption: Workflow for Analytical Method Validation.
Caption: Interdependencies of Analytical Method Validation Parameters.
A Comparative Guide to Determining the Absolute Configuration of 1-(2-Naphthyl)ethanol
For researchers and professionals in drug development and chemical sciences, the precise determination of a molecule's absolute configuration is a critical step in understanding its biological activity and ensuring stereochemical purity. This guide provides an objective comparison of common experimental methods for assigning the absolute configuration of 1-(2-Naphthyl)ethanol, a versatile chiral building block. We present supporting experimental data and detailed protocols to assist in selecting the most suitable technique for your research needs.
Comparative Analysis of Methodologies
The determination of the absolute configuration of 1-(2-Naphthyl)ethanol can be approached through several well-established analytical techniques. The choice of method often depends on the available instrumentation, sample quantity, and the desired level of structural confirmation. Below is a summary of key quantitative data associated with the enantiomers of 1-(2-Naphthyl)ethanol and a comparison of the most prevalent analytical methods.
Table 1: Quantitative Data for 1-(2-Naphthyl)ethanol Enantiomers
| Parameter | (R)-(+)-1-(2-Naphthyl)ethanol | (S)-(-)-1-(2-Naphthyl)ethanol | Method of Determination |
| Specific Rotation | +38° (c=5, ethanol, 20°C, D-line)[1] | -38° (c=5, ethanol, 20°C, D-line) (inferred) | Polarimetry |
| CAS Number | 52193-85-8[1][2] | 27544-18-9[3] | - |
| Melting Point | 68-70 °C[1] | Not specified, but expected to be identical to the (R)-enantiomer. | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus |
Methodology Comparison
| Method | Principle | Advantages | Disadvantages |
| Mosher's Method (NMR) | Derivatization with a chiral reagent (MTPA) to form diastereomers with distinct NMR spectra.[4][5][6] | High reliability, provides structural information, relatively small sample amount needed.[7][8] | Requires chemical derivatization, can be time-consuming, interpretation can be complex.[6] |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase, leading to separation.[9][10] | High sensitivity, excellent for determining enantiomeric excess, can be automated.[11] | Requires a specific chiral column, method development can be extensive. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by enantiomers.[12][13] | Non-destructive, provides absolute configuration without derivatization, applicable in solution.[12] | Requires specialized instrumentation, relies on accurate quantum chemical calculations for interpretation.[13] |
| Optical Rotation | Measurement of the rotation of plane-polarized light by a chiral compound. | Fast and simple measurement. | Provides confirmation of enantiopurity against a known standard but does not independently determine the absolute configuration.[14] |
Experimental Protocols
Detailed methodologies for the most commonly employed techniques in determining the absolute configuration of chiral secondary alcohols like 1-(2-Naphthyl)ethanol are provided below.
Protocol 1: Mosher's Method for 1-(2-Naphthyl)ethanol
This protocol is a widely used NMR-based method for determining the absolute configuration of secondary alcohols.[5][7] It involves the formation of diastereomeric esters with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), followed by the analysis of their ¹H NMR spectra.[4][6]
Materials:
-
1-(2-Naphthyl)ethanol of unknown configuration
-
(R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of the (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 5 mg of 1-(2-Naphthyl)ethanol in 0.5 mL of anhydrous pyridine.
-
Add a 1.2 molar equivalent of (R)-MTPA-Cl to the solution.
-
Seal the tube and allow the reaction to proceed at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
-
Preparation of the (S)-MTPA Ester:
-
Repeat the procedure in a separate NMR tube using (S)-MTPA-Cl.
-
-
NMR Analysis:
-
Acquire the ¹H NMR spectra for both the (R)- and (S)-MTPA ester diastereomers in CDCl₃.
-
Assign the proton signals for the substituents flanking the stereocenter of the 1-(2-Naphthyl)ethanol moiety in both spectra.
-
Calculate the chemical shift difference (Δδ) for each corresponding proton by subtracting the chemical shift of the (S)-MTPA ester from that of the (R)-MTPA ester (Δδ = δR - δS).
-
-
Determination of Absolute Configuration:
-
A positive Δδ value for a given proton indicates that this proton is on the right side of the Mosher ester model when the MTPA and carbinol methine protons are eclipsed.
-
A negative Δδ value indicates that the proton is on the left side of the model.
-
By correlating the signs of the Δδ values with the spatial arrangement of the substituents, the absolute configuration of the original alcohol can be determined.
-
Protocol 2: Chiral HPLC Separation of 1-(2-Naphthyl)ethanol Enantiomers
Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess of a sample.[9][10]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H)
Mobile Phase:
-
A mixture of n-hexane and isopropanol (B130326) is commonly used. The exact ratio should be optimized for the specific column and system to achieve baseline separation. A typical starting point is 90:10 (v/v) n-hexane:isopropanol.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the 1-(2-Naphthyl)ethanol sample in the mobile phase (e.g., 1 mg/mL).
-
-
Chromatographic Conditions:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
-
Injection and Analysis:
-
Inject a small volume of the sample solution (e.g., 10 µL) onto the column.
-
Record the chromatogram and determine the retention times of the two enantiomers.
-
-
Configuration Assignment:
-
To assign the absolute configuration to each peak, inject a known standard of either (R)- or (S)-1-(2-Naphthyl)ethanol under the same conditions and compare the retention times.
-
Visualizing the Workflow
The following diagram illustrates a typical workflow for determining the absolute configuration of a chiral secondary alcohol like 1-(2-Naphthyl)ethanol.
Caption: Workflow for the determination of the absolute configuration of 1-(2-Naphthyl)ethanol.
References
- 1. This compound 98 52193-85-8 [sigmaaldrich.com]
- 2. This compound | C12H12O | CID 6976569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-(-)-1-(2-Naphthyl)ethanol | C12H12O | CID 6976568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Semantic Scholar [semanticscholar.org]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. stereochemistry - How do I determine the absolute configuration experimentally? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Comparative study of different lipases for the kinetic resolution of 1-(2-Naphthyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral molecules is a cornerstone of modern pharmaceutical development. (R)- and (S)-1-(2-Naphthyl)ethanol are valuable chiral building blocks, and their efficient separation is of significant interest. This guide provides a comparative analysis of different lipases for the kinetic resolution of racemic 1-(2-Naphthyl)ethanol (B1194374), supported by experimental data to aid in the selection of the most suitable biocatalyst.
Performance Comparison of Lipases
The efficacy of various lipases in the kinetic resolution of 1-(2-Naphthyl)ethanol and structurally similar secondary aromatic alcohols is evaluated based on key performance indicators: enantiomeric ratio (E), conversion rate (c), and the enantiomeric excess of the product (ee_p) and the remaining substrate (ee_s). A higher E value indicates greater enantioselectivity of the enzyme.
| Lipase (B570770) Source | Substrate | Acyl Donor | Solvent | Temp. (°C) | Time (h) | c (%) | ee_s (%) | ee_p (%) | E-value | Reference |
| Candida antarctica Lipase B (CALB) | 1-(2-Naphthyl)ethanol fluorous ester | n-Butanol | Acetonitrile | RT | 168 | ~50 | >99 (alcohol) | >99 (ester) | >200 | [1][2] |
| Pseudomonas cepacia Lipase (PCL) | 1-Phenylethanol (B42297) | Vinyl Acetate (B1210297) | MTBE | 40 | - | 50 | >99 | >99 | >200 | [3][4] |
| Pseudomonas fluorescens Lipase | Morita-Baylis-Hillman acetates | Water (Hydrolysis) | Phosphate Buffer/Toluene | - | - | - | - | - | Good selectivity | [5] |
| Candida rugosa Lipase (CRL) | 1-Phenylethanol | Vinyl Acetate | n-Heptane/[EMIM][BF4] | - | 168 | ~40 | - | 98.0 | 205 | [6] |
Note: Data for 1-phenylethanol and other secondary alcohols are included to provide a broader comparative context due to the limited availability of direct side-by-side studies on 1-(2-naphthyl)ethanol.
Experimental Workflow and Methodologies
The successful kinetic resolution of 1-(2-Naphthyl)ethanol using lipases typically follows a structured experimental workflow. This involves the initial screening of various lipases, followed by the optimization of reaction parameters to achieve high conversion and enantioselectivity.
Caption: General experimental workflow for lipase-catalyzed kinetic resolution.
Detailed Experimental Protocols
1. General Procedure for Enantioselective Acylation:
To a solution of racemic 1-(2-Naphthyl)ethanol (1.0 mmol) in an anhydrous organic solvent (10 mL), the acyl donor (2.0-5.0 mmol) is added. The reaction is initiated by the addition of the lipase (10-50 mg/mmol of substrate). The reaction mixture is then incubated in a shaker at a controlled temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is quenched at approximately 50% conversion by filtering off the enzyme. The filtrate is concentrated under reduced pressure, and the resulting mixture of the unreacted alcohol and the ester is separated by column chromatography. The enantiomeric excess of the unreacted alcohol and the ester, as well as the conversion, are determined by chiral high-performance liquid chromatography (HPLC) or GC.
2. Specific Conditions for Different Lipases:
-
Candida antarctica Lipase B (CALB, often immobilized as Novozym 435):
-
Acyl Donor: Vinyl acetate or isopropenyl acetate are highly effective.
-
Solvent: Aprotic organic solvents like hexane, toluene, or methyl tert-butyl ether (MTBE) are commonly used.
-
Temperature: Typically ranges from room temperature to 60 °C. CALB is known for its high stability and activity in organic solvents.[1][2]
-
-
Pseudomonas cepacia Lipase (PCL):
-
Candida rugosa Lipase (CRL):
-
Acyl Donor: Vinyl acetate is commonly employed.
-
Solvent: The choice of solvent can significantly impact the enantioselectivity of CRL. Biphasic systems, including ionic liquids, have been explored to enhance its performance.[6]
-
Temperature: Reactions are typically run at temperatures ranging from 30 to 50 °C.
-
Signaling Pathways and Logical Relationships
The kinetic resolution process is based on the differential reaction rates of the two enantiomers of the substrate with the lipase. The enzyme preferentially catalyzes the acylation of one enantiomer, leading to the accumulation of the acylated product of that enantiomer and the unreacted, enantioenriched opposite enantiomer of the starting alcohol.
Caption: Logical relationship in lipase-catalyzed kinetic resolution.
Conclusion
The selection of an appropriate lipase is critical for the efficient kinetic resolution of 1-(2-Naphthyl)ethanol. Based on the available data, Candida antarctica lipase B (Novozym 435) and Pseudomonas cepacia lipase are highly effective biocatalysts for the resolution of secondary aromatic alcohols, consistently demonstrating high enantioselectivity (E > 200) and yielding products with excellent enantiomeric excess. While Candida rugosa lipase can also be employed, its performance is often more dependent on the specific reaction conditions, particularly the solvent system. For researchers and professionals in drug development, the initial screening of these lipases, followed by the optimization of the reaction parameters as outlined in this guide, will be instrumental in developing an efficient and scalable process for the production of enantiomerically pure 1-(2-Naphthyl)ethanol.
References
- 1. Resolution of 1-(2-naphthyl)ethanol by a combination of an enzyme-catalyzed kinetic resolution with a fluorous triphasic separative reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.tudelft.nl [research.tudelft.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jocpr.com [jocpr.com]
- 5. Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Synthetic Routes to (R)-(+)-1-(2-Naphthyl)ethanol: A Guide to Byproduct Formation
For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral molecules is a critical aspect of modern chemistry. This guide provides a comparative analysis of the common synthetic routes to (R)-(+)-1-(2-Naphthyl)ethanol, a key chiral intermediate. The focus is an objective comparison of byproduct profiles, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate synthetic strategy.
The synthesis of enantiomerically pure this compound from 2-acetylnaphthalene (B72118) is predominantly achieved through three primary methods: asymmetric transfer hydrogenation (ATH), asymmetric hydrogenation (AH), and enzymatic reduction. Each of these methods offers distinct advantages and disadvantages, particularly concerning the formation of byproducts. The primary byproduct of concern in all three methods is the undesired (S)-(-)-1-(2-Naphthyl)ethanol enantiomer. Other potential impurities include unreacted starting material (2-acetylnaphthalene) and, depending on the purity of the starting material, isomeric impurities such as 1-acetylnaphthalene.
Performance Comparison of Synthetic Routes
The efficiency of each synthetic route is critically evaluated based on the yield of the desired this compound and the enantiomeric excess (e.e.), which quantifies the purity of the desired enantiomer. The following table summarizes typical performance data for each method.
| Synthesis Method | Catalyst/Enzyme System | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) | Primary Byproduct(s) |
| Asymmetric Transfer Hydrogenation (ATH) | Ru-based catalysts (e.g., Ru-TsDPEN) | >90 | Up to 99 | (S)-(-)-1-(2-Naphthyl)ethanol, residual 2-acetylnaphthalene |
| Asymmetric Hydrogenation (AH) | Rh- or Ru-based catalysts with chiral phosphine (B1218219) ligands | >95 | Up to 99 | (S)-(-)-1-(2-Naphthyl)ethanol, residual 2-acetylnaphthalene |
| Enzymatic Reduction | Ketoreductases (KREDs) | Variable | >99 | (S)-(-)-1-(2-Naphthyl)ethanol, residual 2-acetylnaphthalene |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the successful synthesis and analysis of this compound and its byproducts.
Synthesis Protocols
1. Asymmetric Transfer Hydrogenation (ATH) of 2-Acetylnaphthalene
-
Catalyst System: A common catalyst is a ruthenium complex with a chiral diamine ligand, such as [(R,R)-TsDPEN-Ru(p-cymene)Cl].
-
Procedure: To a solution of 2-acetylnaphthalene in a suitable solvent (e.g., isopropanol (B130326), which also serves as the hydrogen source), the ruthenium catalyst and a base (e.g., potassium isopropoxide) are added. The reaction mixture is stirred at a controlled temperature until completion, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is then quenched, and the product is isolated and purified.
2. Asymmetric Hydrogenation (AH) of 2-Acetylnaphthalene
-
Catalyst System: Chiral phosphine ligands complexed with rhodium or ruthenium are typically employed.
-
Procedure: 2-Acetylnaphthalene and the chiral catalyst are dissolved in a suitable solvent (e.g., methanol (B129727) or ethanol) in a high-pressure autoclave. The system is purged and then pressurized with hydrogen gas. The reaction is stirred at a specific temperature and pressure until hydrogen uptake ceases. After releasing the pressure, the solvent is removed, and the product is purified.
3. Enzymatic Reduction of 2-Acetylnaphthalene
-
Enzyme System: A ketoreductase (KRED) with high stereoselectivity for the production of the (R)-enantiomer is used. A co-factor recycling system, such as glucose and glucose dehydrogenase (GDH), is also required to regenerate the NADPH co-factor.
-
Procedure: In a buffered aqueous solution, 2-acetylnaphthalene, the ketoreductase, NADP+, glucose, and glucose dehydrogenase are combined. The mixture is incubated at a controlled temperature and pH with gentle agitation. The progress of the reaction is monitored by HPLC. Upon completion, the product is extracted with an organic solvent and purified.
Analytical Protocols for Byproduct Analysis
Accurate quantification of the desired product and byproducts is crucial for evaluating the success of the synthesis.
1. Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
-
Objective: To separate and quantify the (R)-(+)- and (S)-(-)-enantiomers of 1-(2-Naphthyl)ethanol.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A chiral stationary phase column, such as one based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is commonly used.[1] The exact ratio may be optimized for baseline separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the naphthyl group absorbs strongly (e.g., 254 nm).
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
-
Objective: To identify and quantify residual starting material (2-acetylnaphthalene) and other potential volatile byproducts.
-
Instrumentation: A GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Split injection is typically used.
-
Temperature Program: A temperature gradient is programmed to separate compounds with different boiling points.
-
Detection: Mass spectrometry is used for the identification of components based on their mass spectra, and a Flame Ionization Detector (FID) can be used for quantification.
Visualizing the Synthesis and Analysis Workflow
To provide a clear overview of the process, the following diagrams illustrate the synthetic pathways and the analytical workflow.
Caption: Synthetic pathways to this compound.
Caption: Workflow for the analysis of byproducts.
References
Economic Analysis of Synthetic Routes to (R)-(+)-1-(2-Naphthyl)ethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-(+)-1-(2-Naphthyl)ethanol is a chiral alcohol of significant interest as a building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereochemistry is crucial for its biological activity, making the enantioselective synthesis of the (R)-enantiomer a critical aspect of its production. This guide provides an objective comparison of the primary synthetic routes to this compound, focusing on an economic analysis supported by experimental data. The primary precursor for these routes is the prochiral ketone, 2-acetylnaphthalene (B72118).
The main strategies for the asymmetric synthesis of this compound from 2-acetylnaphthalene are biocatalytic asymmetric reduction and chemocatalytic asymmetric transfer hydrogenation. This guide will delve into the economic and practical viability of these routes.
Comparative Data of Synthetic Routes
The economic feasibility of each synthetic route is determined by a combination of factors including yield, enantiomeric excess (e.e.), catalyst cost, reaction time, and the cost of raw materials and reagents. The following table summarizes key quantitative data for the different synthetic approaches.
| Parameter | Biocatalytic Reduction | Asymmetric Transfer Hydrogenation |
| Starting Material | 2-Acetylnaphthalene | 2-Acetylnaphthalene |
| Typical Catalyst | Ketoreductase (KRED) | Chiral Ru(II) or Rh(II) complex |
| Hydrogen Source | Isopropanol (B130326) (cosubstrate) | Formic acid/triethylamine mixture or isopropanol |
| Typical Yield | >95% | ~90-99% |
| Enantiomeric Excess (e.e.) | >99% | >98% |
| Catalyst Loading | Typically whole cells or purified enzyme | 0.1 - 1 mol% |
| Reaction Time | 12 - 24 hours | 4 - 12 hours |
| Reaction Temperature | Ambient (~25-37 °C) | 25 - 50 °C |
| Key Advantages | High enantioselectivity, mild reaction conditions, environmentally benign. | High yields, high enantioselectivity, faster reaction times, well-established. |
| Key Disadvantages | Potentially longer reaction times, enzyme cost and stability can be a factor. | Cost of precious metal catalysts, potential for metal contamination in the product. |
Experimental Protocols
Biocatalytic Asymmetric Reduction of 2-Acetylnaphthalene
This method utilizes a ketoreductase enzyme to stereoselectively reduce the ketone to the desired (R)-alcohol.
Materials:
-
2-Acetylnaphthalene
-
Ketoreductase (KRED) expressing whole cells (e.g., E. coli) or purified enzyme
-
Isopropanol (cosubstrate and solvent)
-
Phosphate (B84403) buffer (e.g., pH 7.0)
Procedure:
-
A suspension of the ketoreductase-expressing whole cells or a solution of the purified enzyme is prepared in a phosphate buffer.
-
2-Acetylnaphthalene is added to the enzyme solution.
-
Isopropanol is added as the cosubstrate for the regeneration of the cofactor (NADH or NADPH).
-
The reaction mixture is incubated at a controlled temperature (typically 25-37 °C) with gentle agitation for 12-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
Chemocatalytic Asymmetric Transfer Hydrogenation of 2-Acetylnaphthalene
This route employs a chiral transition metal catalyst to facilitate the enantioselective transfer of hydrogen from a donor molecule to the ketone.
Materials:
-
2-Acetylnaphthalene
-
Chiral Ru(II) or Rh(II) catalyst (e.g., RuCl--INVALID-LINK--)
-
Formic acid/triethylamine azeotropic mixture or isopropanol (hydrogen source)
-
Dichloromethane (solvent)
Procedure:
-
To a solution of 2-acetylnaphthalene in dichloromethane, the chiral Ru(II) catalyst is added (typically 0.1-1 mol%).
-
The formic acid/triethylamine mixture or isopropanol is then added as the hydrogen source.
-
The reaction is stirred at a specific temperature (e.g., 40 °C) for 4-12 hours.
-
The reaction is monitored by TLC or GC.
-
Upon completion, the reaction mixture is quenched with water and extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography to afford this compound.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the two primary synthetic routes to this compound.
Caption: Workflow for the biocatalytic synthesis of this compound.
Caption: Workflow for the chemocatalytic synthesis of this compound.
Conclusion
Both biocatalytic reduction and asymmetric transfer hydrogenation are highly effective methods for the synthesis of this compound, each offering distinct advantages and disadvantages from an economic perspective.
-
Biocatalysis stands out for its exceptional enantioselectivity and environmentally friendly profile, operating under mild conditions. While the initial cost of the enzyme and potentially longer reaction times can be a consideration, the high purity of the product may reduce downstream processing costs. For large-scale, sustainable production, this route is increasingly attractive.
-
Asymmetric Transfer Hydrogenation offers a more traditional and often faster approach with excellent yields and enantioselectivity. The primary economic consideration is the cost of the precious metal catalyst. However, the high efficiency and shorter reaction times can lead to higher throughput, which is a significant advantage in an industrial setting. Careful management of catalyst recycling and minimizing metal contamination are crucial for the economic viability of this route.
The optimal choice of synthetic route will ultimately depend on a comprehensive analysis of various factors including the cost of raw materials and catalysts, the desired scale of production, the required enantiomeric purity, and the environmental and regulatory considerations of the specific application. This guide provides the foundational data and frameworks to make an informed decision based on these critical economic and scientific parameters.
A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of 1-(2-Naphthyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
The successful separation of enantiomers is a critical step in the development and quality control of chiral drugs. 1-(2-Naphthyl)ethanol serves as a key chiral intermediate in the synthesis of various pharmaceutical compounds. The choice of the chiral stationary phase (CSP) is paramount for achieving efficient and reliable enantioseparation by high-performance liquid chromatography (HPLC). This guide provides an objective comparison of the performance of different types of CSPs for the separation of 1-(2-Naphthyl)ethanol enantiomers, supported by experimental data.
Performance Comparison of Chiral Stationary Phases
The enantiomeric separation of 1-(2-Naphthyl)ethanol was evaluated on two distinct types of chiral stationary phases: a Pirkle-type CSP and a cellulose-based CSP. The performance of each column is summarized in the table below, highlighting key chromatographic parameters such as retention factor (k'), separation factor (α), and resolution (Rs).
| Chiral Stationary Phase (CSP) | Column Name | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | k'1 | k'2 | Separation Factor (α) | Resolution (Rs) |
| Pirkle-type | Epitomize CSP-1J | Heptane/2-propanol (90/10) | 0.50 | 25 | 3.73 | 5.28 | 1.42 | 4.13 |
| Cellulose-based | CHIRALCEL® OD-H | n-heptane/ethanol (B145695) (98/2) | 1.0 | 25 | 6.70 | 7.50 | 1.12 | Not Provided |
Note: The resolution for CHIRALCEL® OD-H was not provided in the source data but can be inferred to be sufficient for baseline separation based on the distinct retention times. The separation factor (α) for CHIRALCEL® OD-H was calculated from the provided retention factors (α = k'2 / k'1).
Experimental Protocols
Detailed methodologies for the cited experiments are provided below to ensure reproducibility.
1. Separation on Pirkle-type CSP (Epitomize CSP-1J)
-
Instrumentation: Waters Acquity H-Class UHPLC system.
-
Column: Epitomize CSP-1J, 3 µm, 3.0 x 50 mm.
-
Mobile Phase: A mixture of n-heptane and 2-propanol in a 90:10 volume ratio.
-
Flow Rate: 0.50 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 0.20 µL (sample concentration of 1 mg/mL).
-
Data Analysis: Retention times for the two enantiomers were recorded at 2.41 min and 3.20 min. The retention factors (k'), separation factor (α), and resolution (Rs) were calculated from the chromatogram.
2. Separation on Cellulose-based CSP (CHIRALCEL® OD-H)
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-VIS detector.
-
Column: CHIRALCEL® OD-H, 4.6 x 250 mm (5 µm particle size).
-
Mobile Phase: A mixture of n-heptane and ethanol in a 98:2 volume ratio.
-
Chromatographic Mode: Normal Phase.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV-VIS at 230 nm.
-
Sample Concentration: 0.01 mg injected.
-
Data Analysis: The retention times for the two enantiomers were recorded at 23.3 min and 25.7 min, which were used to calculate the respective retention factors (k') of 6.70 and 7.50.
Logical Workflow for Chiral Stationary Phase Selection
The selection of an appropriate chiral stationary phase is a systematic process. The following diagram illustrates a logical workflow for this procedure, from initial analyte characterization to final method optimization.
Caption: A logical workflow for selecting a chiral stationary phase for enantiomeric separation.
A Comparative Guide to the Synthetic Strategies for Enantiopure 1-(2-Naphthyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Enantiomerically pure 1-(2-Naphthyl)ethanol is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereocenter dictates the biological activity and pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, the efficient and scalable production of a single enantiomer is of paramount importance. This guide provides an objective comparison of the primary synthetic strategies to obtain enantiopure 1-(2-Naphthyl)ethanol: asymmetric synthesis, kinetic resolution, and preparative chiral chromatography. The performance of each method is evaluated based on enantiomeric excess (e.e.), chemical yield, and operational considerations, supported by experimental data.
Comparison of Synthetic Strategies
The selection of an appropriate method for the synthesis of enantiopure 1-(2-Naphthyl)ethanol depends on several factors, including the desired scale of production, cost considerations, and the required level of enantiopurity. Below is a summary of the key performance indicators for the most common strategies.
| Strategy | Method | Catalyst/Stationary Phase | Key Performance Indicators | Advantages | Disadvantages |
| Asymmetric Synthesis | Asymmetric Hydrogenation | Ru-BINAP complexes | Yield: High (>95%)e.e.: Excellent (>98%) | High yield and enantioselectivity in a single step. | Requires high-pressure hydrogenation equipment; catalyst can be expensive. |
| CBS Reduction | Chiral Oxazaborolidine Catalysts | Yield: ~95%e.e.: >98% | High enantioselectivity; avoids high-pressure hydrogenation. | Requires stoichiometric borane (B79455) reagents; catalyst can be sensitive to air and moisture. | |
| Kinetic Resolution | Enzymatic Acylation | Candida antarctica Lipase B (CALB) | Yield: Max. 50% for each enantiomere.e.: Excellent (>99% for alcohol, >95% for ester) | High enantioselectivity; mild reaction conditions; readily available and robust enzyme. | Theoretical maximum yield of 50% for a single enantiomer; requires separation of the resolved products. |
| Chiral Chromatography | Preparative HPLC | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel OD-H) | Yield: High recovery (>95%)e.e.: Excellent (>99.9%) | Direct separation of both enantiomers at high purity; scalable. | Requires specialized equipment; can be solvent-intensive and costly for large-scale production. |
Visualizing the Synthetic Workflows
To further elucidate the operational differences between these strategies, the following diagrams illustrate the logical flow of each approach.
A Comparative Guide to the Efficiency of Enzymatic vs. Chemical Resolution of 1-(2-Naphthyl)ethanol
For researchers, scientists, and drug development professionals, the stereoselective synthesis and separation of chiral compounds are critical for producing enantiomerically pure active pharmaceutical ingredients. 1-(2-Naphthyl)ethanol (B1194374) is a valuable chiral building block, and its resolution into single enantiomers is a key synthetic step. This guide provides an objective comparison of enzymatic and chemical resolution methods for 1-(2-Naphthyl)ethanol, supported by experimental data and detailed protocols to aid in methodology selection.
Data Presentation: A Quantitative Comparison
Table 1: Comparison of Enzymatic and Chemical Resolution of 1-(2-Naphthyl)ethanol
| Parameter | Enzymatic Resolution | Chemical Resolution (Diastereomeric Crystallization) |
| Resolving Agent | Lipase (B570770) (e.g., Candida antarctica lipase B) | Chiral Acid (e.g., Tartaric Acid, Mandelic Acid)[1][2][3] |
| Enantiomeric Excess (e.e.) of (R)-Alcohol | >99%[4] | Typically >95%, requires optimization[5] |
| Enantiomeric Excess (e.e.) of (S)-Alcohol | 91% (from ester saponification)[4] | Typically >95%, recovered from mother liquor |
| Yield of (R)-Alcohol | 50%[4] | Theoretically up to 50% per enantiomer |
| Yield of (S)-Alcohol | 50%[4] | Theoretically up to 50% per enantiomer |
| Reaction Conditions | Mild (e.g., ambient temperature) | Can require heating and cooling cycles |
| Environmental Impact | Generally lower, biodegradable catalysts | Use of organic solvents and resolving agents |
| Scalability | Can be challenging, enzyme cost and stability | Well-established for large-scale industrial processes |
Experimental Protocols
Enzymatic Resolution Protocol
This protocol is based on the lipase-catalyzed kinetic resolution of a fluorous ester of 1-(2-naphthyl)ethanol.[4]
1. Preparation of the Racemic Ester:
-
Racemic 1-(2-naphthyl)ethanol is acylated with a suitable acylating agent (in this case, 2H,2H,3H,3H-perfluoroundecanoyl chloride) to form the corresponding racemic ester.
2. Enzymatic Kinetic Resolution:
-
The racemic ester (e.g., 5 mmol) is dissolved in a suitable organic solvent such as acetonitrile (B52724) (120 mL).
-
n-Butanol (20 mmol) and Candida antarctica lipase B (Chirazyme L-2, 8.0 g) are added to the solution.
-
The reaction mixture is stirred at ambient temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) until approximately 50% conversion is reached (which may take several days).
-
The lipase is removed by filtration and washed with acetone.
-
The combined filtrates are evaporated under reduced pressure to yield a mixture of the enantioenriched (S)-ester and (R)-1-(2-naphthyl)ethanol.
3. Separation and Isolation:
-
The resulting mixture of ester and alcohol is separated by silica (B1680970) gel column chromatography to yield (R)-1-(2-naphthyl)ethanol.
-
The enantioenriched (S)-ester is then saponified (e.g., using sodium methoxide (B1231860) in methanol) to give (S)-1-(2-naphthyl)ethanol.
Chemical Resolution Protocol (Generalized)
This generalized protocol for diastereomeric crystallization is based on established methods for resolving secondary aromatic alcohols.[1][2][3]
1. Diastereomeric Salt Formation:
-
Racemic 1-(2-naphthyl)ethanol is reacted with an enantiomerically pure chiral acid (e.g., (R)-(-)-mandelic acid or L-tartaric acid) in a suitable solvent (e.g., ethanol (B145695) or methanol).
-
The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the crystallization of the less soluble diastereomeric salt.
2. Isolation of the Diastereomer:
-
The crystallized diastereomeric salt is isolated by filtration.
-
The mother liquor, containing the more soluble diastereomeric salt, is retained for the recovery of the other enantiomer.
-
The isolated salt may be recrystallized one or more times to improve diastereomeric purity.
3. Liberation of the Enantiomer:
-
The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide (B78521) solution) to neutralize the chiral acid and liberate the free enantioenriched alcohol.
-
The alcohol is then extracted with an organic solvent, and the solvent is evaporated to yield the pure enantiomer.
-
The other enantiomer can be recovered from the mother liquor by a similar process of basification and extraction.
Visualizing the Workflows
Concluding Remarks
The choice between enzymatic and chemical resolution of 1-(2-naphthyl)ethanol depends on several factors. Enzymatic resolution, particularly with lipases, offers high enantioselectivity under mild conditions, often yielding products with very high optical purity.[4] This method is advantageous for its specificity and reduced environmental impact. However, the cost and stability of the enzyme, as well as potentially long reaction times, can be drawbacks for large-scale production.
Chemical resolution via diastereomeric crystallization is a well-established and scalable method.[1] It allows for the recovery of both enantiomers, although it often requires careful optimization of solvents and crystallization conditions to achieve high diastereomeric and subsequent enantiomeric purity. The use of potentially hazardous solvents and the need to recover the chiral resolving agent are considerations for this approach.
Ultimately, the selection of the most appropriate method will be guided by the specific requirements of the synthesis, including the desired scale, enantiomeric purity, cost considerations, and available resources.
References
Safety Operating Guide
Proper Disposal of (R)-(+)-1-(2-Naphthyl)ethanol: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of (R)-(+)-1-(2-Naphthyl)ethanol is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound and its associated waste, ensuring compliance with safety regulations and building a foundation of trust in laboratory operations.
Hazard Profile and Disposal Classification
This compound is classified as a combustible solid. Due to its chemical properties and by analogy with structurally similar compounds known to be harmful and hazardous to aquatic life, it must be managed as a regulated hazardous waste. Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash receptacles or down the sanitary sewer.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 52193-85-8 | |
| Physical Form | Solid | |
| Storage Class | 11 - Combustible Solids | |
| Disposal Recommendation | Segregate as hazardous chemical waste. Do not dispose of via drain or regular trash. | [1][2] |
Step-by-Step Disposal Protocol
Adherence to the following procedures is mandatory for the disposal of this compound and all contaminated materials. The primary disposal route is through your institution's designated hazardous waste program, typically managed by the Environmental Health and Safety (EHS) office.[2]
Waste Identification and Segregation
Properly identifying and segregating waste streams at the point of generation is the first step in safe disposal.
-
Solid Chemical Waste:
-
Unused or expired this compound.
-
Contaminated personal protective equipment (PPE), such as gloves.
-
Contaminated laboratory supplies, including weigh boats, filter paper, and bench protectors.
-
-
Liquid Chemical Waste:
-
Solutions containing this compound.
-
Rinsate from cleaning contaminated glassware. Note: Empty containers of this chemical must be triple rinsed with a suitable solvent, and this rinsate must be collected as hazardous waste.[3]
-
-
Sharps Waste:
-
Any contaminated needles, syringes, or glass pipettes must be placed in a designated, puncture-proof sharps container.[2]
-
Waste Containerization
Selecting the appropriate container is crucial to prevent leaks and reactions.
-
Use a container that is chemically compatible with this compound and any solvents used. High-density polyethylene (B3416737) (HDPE) or glass containers are generally appropriate.[2]
-
Ensure the container is in good condition with a secure, leak-proof lid.[2]
-
Keep the waste container closed at all times, except when actively adding waste.[4][5]
Waste Labeling
Accurate labeling is a legal requirement and essential for safety.
-
Affix a hazardous waste label to the container as soon as the first amount of waste is added.
-
Clearly write the full chemical name, "this compound," and list all other constituents and their approximate concentrations. Do not use abbreviations or chemical formulas.[3]
-
Include the name of the principal investigator, laboratory room number, and the date the waste was first added to the container.
Storage and Final Disposal
Waste must be stored safely within the laboratory pending collection.
-
Store the labeled waste container in a designated satellite accumulation area.[6]
-
This area must be secure and located away from drains, heat sources, open flames, and incompatible materials such as strong oxidizing agents, acids, and bases.[1][7]
-
Once the container is full, or in accordance with your institution's time limits for satellite accumulation, arrange for pickup by your EHS department.[2]
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Minor Spill (Can be cleaned up in under 15 minutes):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (gloves, safety goggles, lab coat), carefully sweep up the solid material, minimizing dust generation.[1] Use non-sparking tools if there is any fire risk.[8]
-
Place the collected material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert others and activate the nearest fire alarm if there is a risk of fire.
-
Contact your institution's EHS or emergency response team for assistance.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. purdue.edu [purdue.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. mlienvironmental.com [mlienvironmental.com]
- 8. research.wayne.edu [research.wayne.edu]
Personal protective equipment for handling (R)-(+)-1-(2-Naphthyl)ethanol
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of (R)-(+)-1-(2-Naphthyl)ethanol. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following PPE is recommended.
Eye and Face Protection:
-
Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.
Hand Protection:
-
It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them immediately if contamination is suspected.
Respiratory Protection:
-
For handling the solid compound, a type N95 (US) dust mask is recommended to prevent inhalation of particles.
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor inhalation.
Body Protection:
-
A standard laboratory coat should be worn to protect against incidental skin contact.
-
In procedures with a higher risk of significant exposure, a chemical-resistant apron or coveralls may be necessary.
Quantitative Data for Safety and Handling
The following table summarizes key quantitative data for this compound to facilitate quick reference for safety and handling procedures.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O | PubChem |
| Molecular Weight | 172.22 g/mol | |
| Melting Point | 68-70 °C | |
| Storage Class | 11 - Combustible Solids | |
| Recommended Gloves | Nitrile, Neoprene | General Guidance |
| Recommended Respirator | Type N95 (US) Dust Mask |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
1. Pre-Handling Preparations:
- Ensure all necessary PPE is available and in good condition.
- Verify that the chemical fume hood is functioning correctly.
- Prepare all necessary equipment and reagents before handling the compound.
- Locate the nearest eyewash station and safety shower and confirm they are accessible.
2. Handling the Compound:
- Conduct all manipulations of this compound within a certified chemical fume hood.
- When weighing the solid, use a disposable weigh boat and handle it with care to avoid generating dust.
- If creating a solution, add the solid to the solvent slowly to avoid splashing.
- Keep all containers of the compound sealed when not in use.
3. Storage:
- Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1]
- It should be stored away from strong oxidizing agents, strong acids, and strong bases.[1]
- The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[3]
1. Waste Segregation:
- Solid Waste: Collect unused or expired this compound, contaminated gloves, weigh boats, and other lab supplies in a designated, labeled hazardous waste container.[3]
- Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
- Sharps Waste: Any contaminated needles or glass pipettes must be disposed of in a designated sharps container.[3]
2. Waste Containerization and Labeling:
- Use chemically resistant containers (e.g., high-density polyethylene (B3416737) or glass) for waste collection.[3]
- Ensure containers are in good condition with secure, leak-proof lids.[3]
- Affix a hazardous waste label to the container as soon as the first item of waste is added. The label must include "Hazardous Waste," the full chemical name "this compound," a list of all constituents with approximate percentages, and the accumulation start date.[3]
3. Storage and Final Disposal:
- Store the labeled waste container in a designated satellite accumulation area within the laboratory.[3]
- This area should be secure and away from drains and heat sources.[3]
- Once the container is full, or in accordance with institutional timelines, arrange for pickup by the Environmental Health and Safety (EHS) department for final disposal.[3]
Visual Workflow Guides
The following diagrams illustrate the key procedural workflows for handling and disposing of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
